molecular formula C9H9Cl2N B1314148 5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline CAS No. 89315-56-0

5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B1314148
CAS No.: 89315-56-0
M. Wt: 202.08 g/mol
InChI Key: QCSLOZFEMQTPJA-UHFFFAOYSA-N
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Description

5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline is a useful research compound. Its molecular formula is C9H9Cl2N and its molecular weight is 202.08 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

5,7-dichloro-1,2,3,4-tetrahydroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Cl2N/c10-7-3-6-5-12-2-1-8(6)9(11)4-7/h3-4,12H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCSLOZFEMQTPJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C(=CC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00503768
Record name 5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89315-56-0
Record name 5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00503768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6Y9MNC9MYR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical and biological properties of 5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline. The document details its structural characteristics, synthesis protocols, and known biological activities, with a focus on data relevant to researchers in medicinal chemistry and drug development.

Core Chemical Properties

This compound is a heterocyclic compound featuring a tetrahydroisoquinoline core substituted with two chlorine atoms. Its fundamental properties are summarized below.

PropertyValueSource
IUPAC Name This compound[1]
Molecular Formula C₉H₉Cl₂N[1][2]
Molecular Weight 202.08 g/mol [1][2]
CAS Number 89315-56-0[1]
Canonical SMILES C1CNCC2=C1C(=CC(=C2)Cl)Cl[1]
InChI Key QCSLOZFEMQTPJA-UHFFFAOYSA-N[1]
Physical Description The hydrochloride salt of a related derivative is a white to off-white powder or crystalline solid.[3]
Stereochemistry Achiral[2]

Synthesis and Reactivity

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a significant structural motif in a large family of isoquinoline alkaloids and synthetic compounds.[4] General methods for synthesizing the THIQ core include the Pictet-Spengler condensation and the Bischler-Napieralski reaction, followed by reduction.[4][5]

A specific synthetic pathway has been detailed for a key derivative, this compound-6-carboxylic acid hydrochloride.[6] This multi-step synthesis involves the protection of the secondary amine, a directed carboxylation, and subsequent deprotection.

Step 1: N-Benzylation of this compound

  • Reactants: this compound hydrochloride is reacted with benzyl bromide.

  • Solvent & Base: The reaction is carried out in a suitable organic solvent in the presence of an alkali.

  • Procedure: The pH is adjusted to 10-11 with the base to facilitate the reaction.

  • Product: 2-Benzyl-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline.

Step 2: Carboxylation

  • Reactants: The N-benzylated intermediate is reacted with n-butyllithium and then carbon dioxide.

  • Solvent & Additive: The reaction is performed in tetrahydrofuran (THF) with the addition of N,N,N',N'-tetramethylethylenediamine (TMEDA).

  • Conditions: The reaction mixture is cooled to between -80°C and -70°C before the dropwise addition of n-butyllithium. Carbon dioxide is then introduced while maintaining a temperature of -80°C to -60°C.

  • Product: 2-Benzyl-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid.

Step 3: Debenzylation

  • Reactant: The carboxylated intermediate.

  • Catalyst & Conditions: The compound undergoes catalytic hydrogenation using palladium on carbon (Pd/C) in an acidic environment.

  • Solvent: Suitable solvents include methanol, ethanol, or ethyl acetate.

  • Final Product: this compound-6-carboxylic acid hydrochloride.

Synthesis_Workflow start 5,7-Dichloro-1,2,3,4- tetrahydroisoquinoline HCl step1_reagents Benzyl Bromide, Alkali intermediate1 2-Benzyl-5,7-dichloro-1,2,3,4- tetrahydroisoquinoline step1_reagents->intermediate1 Step 1: N-Benzylation step2_reagents 1. n-BuLi, TMEDA, THF 2. CO₂ (-70°C) intermediate2 2-Benzyl-5,7-dichloro-1,2,3,4- tetrahydroisoquinoline-6-carboxylic Acid step2_reagents->intermediate2 Step 2: Carboxylation step3_reagents H₂, Pd/C, Acidic Conditions end_product 5,7-Dichloro-1,2,3,4- tetrahydroisoquinoline-6-carboxylic Acid HCl step3_reagents->end_product Step 3: Debenzylation

Caption: Synthetic pathway for a key carboxylic acid derivative.

Biological and Pharmacological Properties

While the specific biological profile of the parent this compound is not extensively documented in public literature, the THIQ scaffold is a well-established pharmacophore. Derivatives of this core structure exhibit a wide array of pharmacological activities.[4][7]

  • Antimycobacterial Activity: A series of novel 2-substituted-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carbohydrazides were designed and synthesized to be evaluated for their activity against Mycobacterium tuberculosis.[8] This highlights the potential of the 5,7-dichloro-THIQ scaffold as a basis for developing new antitubercular agents.

  • Broad Pharmacological Potential of THIQs: The broader class of THIQ analogs has been reported to possess anti-inflammatory, antibacterial, antiviral, anticancer, and anticonvulsant properties.[4][9] The specific substitutions on the THIQ ring system are critical in determining the compound's biological activity and mechanism of action.

  • Enzyme Inhibition: A structurally related isomer, 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline (SKF-64139), is a potent and selective inhibitor of phenylethanolamine N-methyltransferase (PNMT), the enzyme responsible for converting norepinephrine to epinephrine.[10] It also functions as an alpha-2 adrenergic receptor blocker.[10] This suggests that dichlorinated THIQs can interact with important biological targets.

The biological activity of THIQ derivatives is highly dependent on the nature and position of substituents on the aromatic ring and the nitrogen atom. The diagram below illustrates the key positions for chemical modification to explore the structure-activity relationship.

Caption: Key modification sites on the THIQ scaffold for SAR studies.

Safety and Handling

Detailed toxicological properties for this compound have not been thoroughly investigated. Standard laboratory safety precautions should be employed when handling this compound. This includes using personal protective equipment such as gloves, lab coats, and safety glasses. Work should be conducted in a well-ventilated area or a fume hood. In case of fire, hazardous decomposition products may include carbon oxides, nitrogen oxides (NOx), and hydrogen chloride gas.[11]

References

An In-Depth Technical Guide to the Molecular Structure of 5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, and potential biological significance of 5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline. The document details its chemical and physical properties, proposes a synthetic pathway, and explores its likely mechanism of action as an inhibitor of phenylethanolamine N-methyltransferase (PNMT) within the catecholamine biosynthesis pathway. This guide is intended for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Molecular Structure and Properties

This compound is a heterocyclic organic compound featuring a tetrahydroisoquinoline core substituted with two chlorine atoms on the benzene ring.

Table 1: Chemical and Physical Properties of this compound [1][2]

PropertyValue
Molecular Formula C9H9Cl2N
Molecular Weight 202.08 g/mol
IUPAC Name This compound
CAS Number 89315-56-0
Canonical SMILES C1CNCC2=C1C(=CC(=C2)Cl)Cl
InChI Key QCSLOZFEMQTPJA-UHFFFAOYSA-N
Spectroscopic Data (Predicted)

Detailed experimental spectroscopic data for this compound is limited. However, based on the known spectra of related compounds, the following characteristic signals can be predicted.

Table 2: Predicted 1H NMR Spectral Data for this compound

Chemical Shift (ppm)MultiplicityAssignment
~7.1-7.3sAromatic CH (H6)
~7.0-7.2sAromatic CH (H8)
~4.0sCH2 (H1)
~3.1tCH2 (H3)
~2.8tCH2 (H4)
Variablebr sNH

Table 3: Predicted 13C NMR Spectral Data for this compound

Chemical Shift (ppm)Assignment
~135-140Quaternary Aromatic C (C4a, C8a)
~130-135Quaternary Aromatic C (C5, C7)
~125-130Aromatic CH (C6, C8)
~45-50CH2 (C1)
~40-45CH2 (C3)
~25-30CH2 (C4)

Mass Spectrometry: The electron ionization mass spectrum is expected to show a molecular ion peak (M+) at m/z 202, with a characteristic M+2 peak of approximately 65% the intensity of the M+ peak, indicative of the two chlorine atoms. Fragmentation would likely involve the loss of a chlorine atom and cleavage of the tetrahydroisoquinoline ring.

Experimental Protocols: Synthesis

A plausible synthetic route for this compound is the Pictet-Spengler reaction . This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone followed by cyclization.[3][4] A related method, the Bischler-Napieralski reaction, could also be employed, which involves the cyclization of a β-arylethylamide.[5]

Proposed Pictet-Spengler Synthesis of this compound

This proposed protocol is based on established methods for the synthesis of tetrahydroisoquinolines.

Objective: To synthesize this compound from 2-(3,5-dichlorophenyl)ethan-1-amine and formaldehyde.

Materials:

  • 2-(3,5-dichlorophenyl)ethan-1-amine

  • Formaldehyde (37% aqueous solution)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Toluene

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2-(3,5-dichlorophenyl)ethan-1-amine in a suitable solvent such as toluene.

  • Addition of Reagents: Add an equimolar amount of formaldehyde solution to the flask.

  • Acid Catalysis: Slowly add concentrated hydrochloric acid to the mixture while stirring. The reaction is typically heated to reflux for several hours to promote cyclization.

  • Work-up: After cooling to room temperature, the reaction mixture is neutralized with a sodium hydroxide solution.

  • Extraction: The aqueous layer is extracted multiple times with diethyl ether.

  • Drying and Evaporation: The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by column chromatography or recrystallization.

G cluster_synthesis Proposed Synthesis Workflow start 2-(3,5-dichlorophenyl)ethan-1-amine + Formaldehyde reaction Pictet-Spengler Reaction (Acid Catalysis, Reflux) start->reaction workup Neutralization & Extraction reaction->workup purification Purification (Chromatography/Recrystallization) workup->purification product 5,7-Dichloro-1,2,3,4- tetrahydroisoquinoline purification->product

Proposed Pictet-Spengler synthesis workflow.

Biological Activity and Signaling Pathway

While direct studies on this compound are limited, its structural analog, 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline (SK&F 64139) , is a known potent inhibitor of the enzyme phenylethanolamine N-methyltransferase (PNMT) .[6][7] PNMT is the terminal enzyme in the biosynthesis of the catecholamine, epinephrine (adrenaline), from its precursor, norepinephrine (noradrenaline).[8][9][10][11][12]

Given the structural similarity, it is highly probable that this compound also acts as a PNMT inhibitor. Inhibition of PNMT would lead to a decrease in the synthesis of epinephrine, which has significant implications for physiological processes regulated by this hormone, including the "fight-or-flight" response, blood pressure, and metabolism.

Catecholamine Biosynthesis Pathway and Site of Action

The catecholamine biosynthesis pathway begins with the amino acid L-tyrosine and proceeds through a series of enzymatic steps to produce dopamine, norepinephrine, and finally epinephrine. This compound is hypothesized to inhibit the final step of this pathway.

G cluster_pathway Catecholamine Biosynthesis Pathway Tyrosine L-Tyrosine TH Tyrosine Hydroxylase (TH) Tyrosine->TH LDOPA L-DOPA DDC DOPA Decarboxylase (DDC) LDOPA->DDC Dopamine Dopamine DBH Dopamine β- Hydroxylase (DBH) Dopamine->DBH Norepinephrine Norepinephrine PNMT Phenylethanolamine N-Methyltransferase (PNMT) Norepinephrine->PNMT Epinephrine Epinephrine TH->LDOPA DDC->Dopamine DBH->Norepinephrine PNMT->Epinephrine Inhibitor 5,7-Dichloro-1,2,3,4- tetrahydroisoquinoline Inhibitor->PNMT Inhibition

Inhibition of PNMT by this compound.

Conclusion

This compound is a halogenated derivative of the tetrahydroisoquinoline scaffold. While comprehensive experimental data for this specific isomer is not widely available, its structural analogy to known PNMT inhibitors strongly suggests its potential as a modulator of the catecholamine biosynthesis pathway. Further research is warranted to fully characterize its spectroscopic properties, optimize its synthesis, and confirm its biological activity and therapeutic potential. This guide provides a foundational understanding for researchers interested in exploring this and related compounds for applications in medicinal chemistry and pharmacology.

References

An In-depth Technical Guide to the Synthesis of 5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

The 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline (5,7-dichloro-THIQ) scaffold is a crucial heterocyclic motif present in numerous biologically active compounds and serves as a key intermediate in pharmaceutical drug development. Its synthesis is of significant interest to researchers in medicinal chemistry and organic synthesis. This guide provides a comprehensive overview of established synthetic strategies, detailed experimental protocols, and relevant chemical data for the preparation of this compound and its derivatives.

Overview of Synthetic Strategies

The synthesis of the tetrahydroisoquinoline core can be achieved through several classical and modern organic reactions. The primary methods for constructing the 5,7-dichloro-THIQ framework include:

  • Bischler-Napieralski Reaction: This is a powerful method for synthesizing 3,4-dihydroisoquinolines, which can be readily reduced to the desired tetrahydroisoquinolines.[1][2] The reaction involves the intramolecular cyclization of a β-arylethylamide using a dehydrating agent like phosphoryl chloride (POCl₃) or phosphorus pentoxide (P₂O₅).[1][2]

  • Pictet-Spengler Reaction: This reaction provides direct access to tetrahydroisoquinolines through the condensation of a β-arylethylamine with an aldehyde or ketone, typically under acidic conditions.[3][4][5] The reaction is driven by the formation of an electrophilic iminium ion that undergoes intramolecular cyclization.[4]

  • Catalytic Hydrogenation: If the corresponding 5,7-dichloroisoquinoline is available, it can be reduced to 5,7-dichloro-THIQ. This is commonly achieved through catalytic hydrogenation using catalysts such as platinum oxide. A similar procedure has been documented for the synthesis of 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline.[6]

  • Functionalization of the Pre-existing Core: For many applications, a derivative of 5,7-dichloro-THIQ is required. A common strategy involves the functionalization of the core structure, such as through carboxylation at the C6 position, which often requires N-protection of the secondary amine.[7]

This guide will focus on a detailed, multi-step synthesis of a key derivative, this compound-6-carboxylic acid hydrochloride, starting from the 5,7-dichloro-THIQ core. This pathway highlights important protection, functionalization, and deprotection steps relevant to drug development professionals.

Experimental Protocols

The following protocols are based on a documented synthetic method for the preparation of this compound-6-carboxylic acid hydrochloride, illustrating the manipulation of the core structure.[7]

Protocol 1: N-Benzylation of this compound

This step protects the secondary amine to prevent side reactions in the subsequent carboxylation step.

  • Materials:

    • This compound hydrochloride

    • Benzyl bromide

    • Potassium carbonate

    • Acetonitrile (or a similar organic solvent)

  • Procedure:

    • Dissolve this compound hydrochloride in the organic solvent.

    • Add the base (e.g., potassium carbonate) to the mixture. The molar ratio of the starting material to benzyl bromide to base is typically 1:1.0-1.1:2.0-2.5.[7]

    • Cool the reaction mixture to 0-10 °C.[7]

    • Slowly add benzyl bromide to the cooled mixture.

    • Allow the reaction to stir at 0-10 °C until completion (monitored by TLC or LC-MS).

    • Upon completion, perform an aqueous workup. Adjust the pH to 10-11 with a suitable base.[7]

    • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-benzyl-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline.

Protocol 2: Carboxylation of 2-Benzyl-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline

This step introduces a carboxyl group at the electron-rich C6 position via directed ortho-metalation.

  • Materials:

    • 2-benzyl-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline

    • Tetrahydrofuran (THF), anhydrous

    • N,N,N',N'-Tetramethylethylenediamine (TMEDA)

    • n-Butyllithium (n-BuLi) in hexanes

    • Carbon dioxide (CO₂), gas or solid (dry ice)

    • Citric acid (20% aqueous solution)

  • Procedure:

    • In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve 2-benzyl-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline and TMEDA in anhydrous THF. The molar ratio of the starting material to TMEDA to n-BuLi is approximately 1:1.0-1.5:1.5-2.0.[7]

    • Cool the solution to between -80 °C and -70 °C using a dry ice/acetone bath.[7]

    • Slowly add n-BuLi dropwise, ensuring the internal temperature remains below -70 °C.[7]

    • Stir the resulting deep-colored solution at this temperature for 30-60 minutes.

    • Introduce carbon dioxide by bubbling the gas through the solution or by carefully adding crushed dry ice, while maintaining the temperature between -80 °C and -60 °C.[7]

    • After the addition is complete, allow the reaction to warm slowly to 0 °C.

    • Quench the reaction by adding 20% aqueous citric acid to adjust the pH to approximately 6.5.[7]

    • Extract the product with ethyl acetate. To isolate the hydrochloride salt, add concentrated hydrochloric acid to the combined organic phases, stir at 10 °C for 4 hours, and collect the resulting precipitate by filtration to obtain 2-benzyl-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid hydrochloride.[7]

Protocol 3: Debenzylation to Yield the Final Product

The final step removes the benzyl protecting group to yield the free secondary amine.

  • Materials:

    • 2-benzyl-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid hydrochloride

    • Palladium on carbon (Pd/C, 10 wt. %)

    • Methanol (or ethanol, ethyl acetate)

    • Hydrogen (H₂) gas

  • Procedure:

    • Dissolve the N-benzylated intermediate in a suitable solvent such as methanol in a hydrogenation vessel.[7]

    • Add the Pd/C catalyst to the solution.

    • Pressurize the vessel with hydrogen gas (typically 1-3 atm, or as specified by the reaction scale).

    • Stir the reaction mixture vigorously at room temperature until the reaction is complete (monitored by the cessation of hydrogen uptake or by LC-MS).

    • Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

    • Concentrate the filtrate under reduced pressure to obtain the final product, this compound-6-carboxylic acid hydrochloride.[7]

Data Presentation

The following tables summarize key quantitative data associated with the synthesis described above.

Table 1: Reaction Parameters and Yields

Step Key Reagents Solvent Temperature (°C) Molar Ratios (Reactant:Reagent1:Reagent2) Yield Reference
1. N-Benzylation Benzyl bromide, K₂CO₃ Acetonitrile 0 - 10 1 : 1.0-1.1 : 2.0-2.5 High [7]
2. Carboxylation n-BuLi, TMEDA, CO₂ THF -80 to -70 1 : 1.7 : 1.2 84.7% [7]

| 3. Debenzylation | H₂, Pd/C | Methanol | Room Temp. | Catalytic | High |[7] |

Table 2: Analytical Data

Compound ¹H NMR (400 MHz, Solvent) Reference
2-Benzyl-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline (CDCl₃) δ 7.32-7.40 (m, 5H), 7.23 (s, 1H), 6.91 (s, 1H), 3.69 (s, 2H), 3.57 (s, 2H), 2.76-2.85 (m, 4H) [7]
2-Benzyl-5,7-dichloro-THIQ-6-carboxylic acid HCl (DMSO-d₆) δ 7.65 (m, 2H), 7.52 (s, 1H), 7.48 (m, 3H), 4.43 (s, 2H), 4.30 (s, 2H), 3.51 (br, 4H), 3.07 (m, 2H) [7]

| 5,7-Dichloro-THIQ-6-carboxylic acid HCl | (DMSO-d₆) δ 9.59 (s, 2H), 7.52 (s, 1H), 4.29 (s, 2H), 3.41 (m, 2H), 3.33 (br, 1H), 2.94 (m, 2H) |[7] |

Visualizations of Synthetic Pathways

Diagram 1: Experimental Workflow for the Synthesis of 5,7-Dichloro-THIQ-6-carboxylic acid HCl

This diagram illustrates the sequential three-step synthesis from the core 5,7-dichloro-THIQ molecule.

G start 5,7-Dichloro-1,2,3,4- tetrahydroisoquinoline HCl step1_product 2-Benzyl-5,7-dichloro-1,2,3,4- tetrahydroisoquinoline start->step1_product 1. N-Benzylation Reagents: Benzyl Bromide, K₂CO₃ Solvent: Acetonitrile Temp: 0-10 °C step2_product 2-Benzyl-5,7-dichloro-THIQ -6-carboxylic acid HCl step1_product->step2_product 2. Carboxylation Reagents: n-BuLi, TMEDA, CO₂ Solvent: THF Temp: -78 °C final_product 5,7-Dichloro-1,2,3,4- tetrahydroisoquinoline -6-carboxylic acid HCl step2_product->final_product 3. Debenzylation Reagents: H₂, Pd/C Solvent: Methanol Temp: RT

Caption: Workflow for the N-protection, carboxylation, and deprotection of 5,7-dichloro-THIQ.

Diagram 2: Generalized Bischler-Napieralski Route to the 5,7-Dichloro-THIQ Core

This diagram shows a classical logical pathway for constructing the core heterocyclic system.

G start 2-(3,5-Dichlorophenyl) ethan-1-amine amide N-(3,5-Dichlorophenethyl) formamide start->amide Acylation (e.g., Formic Acid) dihydroisoquinoline 5,7-Dichloro-3,4- dihydroisoquinoline amide->dihydroisoquinoline Cyclization (Bischler-Napieralski) Reagent: POCl₃ or P₂O₅ Heat final_product 5,7-Dichloro-1,2,3,4- tetrahydroisoquinoline dihydroisoquinoline->final_product Reduction Reagent: NaBH₄ or H₂/Catalyst

Caption: Bischler-Napieralski pathway for the synthesis of the 5,7-dichloro-THIQ core.

References

An In-Depth Technical Guide to 5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline Derivatives and Analogs as Potential Antimycobacterial Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, biological activity, and potential mechanisms of action of 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline derivatives, a promising class of compounds under investigation for their antimycobacterial properties. This document is intended to serve as a resource for researchers in medicinal chemistry and drug discovery, offering detailed experimental protocols, quantitative biological data, and insights into the structure-activity relationships of these analogs.

Introduction

The persistent global health threat of tuberculosis, exacerbated by the rise of multidrug-resistant strains of Mycobacterium tuberculosis (Mtb), necessitates the urgent development of novel therapeutics with new mechanisms of action. The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a "privileged structure" in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide array of biological activities.[1] The targeted substitution on the THIQ core, specifically with chloro groups at the 5 and 7 positions, has been explored to enhance potency and modulate physicochemical properties. This guide focuses on a series of 2-substituted-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carbohydrazide analogs that have demonstrated significant in vitro activity against Mycobacterium tuberculosis.

Synthesis of this compound Derivatives

The synthetic pathway to the target 2-substituted-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carbohydrazide derivatives initiates from the core structure of this compound. A key intermediate, this compound-6-carboxylic acid, is synthesized and subsequently elaborated.

Synthesis of this compound-6-carboxylic acid

A common synthetic route to this key intermediate is outlined below.[2]

Synthesis_Workflow cluster_0 Step 1: N-Protection cluster_1 Step 2: Carboxylation cluster_2 Step 3: Deprotection A 5,7-dichloro-1,2,3,4- tetrahydroisoquinoline B 2-Trityl-5,7-dichloro-1,2,3,4- tetrahydroisoquinoline A->B TrCl, DIPEA, DCM C 2-Trityl-5,7-dichloro-1,2,3,4- tetrahydroisoquinoline-6-carboxylic acid B->C 1. n-BuLi, TMEDA, THF 2. CO2 D 5,7-dichloro-1,2,3,4- tetrahydroisoquinoline-6-carboxylic acid C->D 4N HCl in dioxane

Figure 1: Synthetic workflow for the preparation of the key carboxylic acid intermediate.

Synthesis of 2-substituted-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carbohydrazide Analogs

The carboxylic acid intermediate is then converted to the corresponding carbohydrazide, which serves as a scaffold for the introduction of various substituents.

Synthesis_Analogs_Workflow cluster_0 Step 1: Esterification cluster_1 Step 2: Hydrazinolysis cluster_2 Step 3: Condensation A 5,7-dichloro-1,2,3,4- tetrahydroisoquinoline-6-carboxylic acid B Methyl 5,7-dichloro-1,2,3,4- tetrahydroisoquinoline-6-carboxylate A->B SOCl2, Methanol C 5,7-dichloro-1,2,3,4- tetrahydroisoquinoline-6-carbohydrazide B->C Hydrazine hydrate, Ethanol D 2-substituted-5,7-dichloro-1,2,3,4- tetrahydroisoquinoline-6-carbohydrazide C->D Substituted aldehyde, Ethanol, Acetic acid (cat.)

Figure 2: General synthetic scheme for the preparation of the target carbohydrazide analogs.

Experimental Protocols

General Synthesis of 2-substituted-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carbohydrazides[3]

To a solution of this compound-6-carbohydrazide (1 equivalent) in ethanol, a catalytic amount of glacial acetic acid is added. The appropriate substituted aldehyde (1.1 equivalents) is then added, and the reaction mixture is refluxed for 4-6 hours. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid is filtered, washed with cold ethanol, and dried under vacuum to afford the desired product. The products are typically purified by recrystallization from a suitable solvent system.

In Vitro Antimycobacterial Activity Assay[3]

The antimycobacterial activity of the synthesized compounds is evaluated against Mycobacterium tuberculosis H37Ra using the Microplate Alamar Blue Assay (MABA).

  • Preparation of Inoculum: A suspension of M. tuberculosis H37Ra is prepared in Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase) and adjusted to a McFarland standard of 1.0. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 105 CFU/mL.

  • Compound Preparation: The test compounds are dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions, which are then serially diluted in the supplemented Middlebrook 7H9 broth in a 96-well microplate.

  • Incubation: The bacterial inoculum is added to each well containing the serially diluted compounds. The plates are incubated at 37 °C for 7 days.

  • Alamar Blue Addition and Reading: After the incubation period, Alamar Blue solution is added to each well, and the plates are re-incubated for 24 hours. The fluorescence is then read using a microplate reader (excitation at 530 nm, emission at 590 nm).

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is determined as the concentration of the compound that causes a 50% reduction in fluorescence compared to the untreated control wells.

Biological Activity and Structure-Activity Relationship

A series of 2-substituted-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carbohydrazide analogs were synthesized and evaluated for their in vitro antimycobacterial activity against M. tuberculosis H37Ra. The results are summarized in the table below.[3]

Compound IDR-group (Substituent on Aldehyde)IC50 (µM)[3]
10A25 4-Phenylphenyl4.7
10A19 2-Iodophenyl8.8
10A1 Phenyl9.2
10A2 4-Methylphenyl10.5
10A3 4-Methoxyphenyl12.3
10A4 4-Chlorophenyl11.8
10A5 4-Bromophenyl13.5
10A6 4-Fluorophenyl14.1
10A12 2,4-Dichlorophenyl15.6
10A20 2-Bromophenyl18.9
10A21 2-Chlorophenyl20.4
10A22 2-Fluorophenyl22.1
10A23 3-Nitrophenyl35.7
10A24 4-Nitrophenyl41.2
10A26 2-Naphthyl16.8
10A27 2-Thienyl52.4
10A28 2-Furyl73.6

The structure-activity relationship (SAR) analysis of this series reveals several key trends:

  • Aromatic Substituents: The presence of a substituted phenyl ring at the R-position is generally favorable for activity.

  • Lipophilicity: Compound 10A25 , featuring a biphenyl group which increases lipophilicity, demonstrated the highest potency with an IC50 of 4.7 µM.[3]

  • Electronic Effects: Electron-withdrawing groups on the phenyl ring, such as halogens, can enhance activity. For instance, compound 10A19 with an ortho-iodo substituent showed significant activity (IC50 = 8.8 µM).[3]

  • Positional Isomers: The position of the substituent on the phenyl ring influences activity, with ortho-substituted analogs sometimes showing different potency compared to their para-counterparts.

  • Heterocyclic Substituents: Replacement of the phenyl ring with heterocyclic moieties like furan or thiophene resulted in a decrease in activity.[3]

Potential Mechanism of Action

While the precise mechanism of action for this class of compounds is still under investigation, molecular docking studies have suggested potential molecular targets within M. tuberculosis.[3] Two enzymes have been identified as plausible targets:

  • Enoyl-Acyl Carrier Protein Reductase (InhA): This enzyme is a key component of the fatty acid synthase II (FAS-II) system, which is essential for the synthesis of mycolic acids, a unique and crucial component of the mycobacterial cell wall. Inhibition of InhA disrupts cell wall integrity, leading to bacterial death.

  • Peptide Deformylase (PDF): This enzyme is involved in bacterial protein synthesis by removing the formyl group from the N-terminal methionine of newly synthesized polypeptides. Inhibition of PDF disrupts protein maturation and is lethal to the bacterium.

Mechanism_of_Action cluster_0 Proposed Cellular Targets cluster_1 Cellular Processes cluster_2 Cellular Components / Outcomes InhA InhA (Enoyl-ACP Reductase) FAS_II Fatty Acid Synthesis II (FAS-II) InhA->FAS_II PDF PDF (Peptide Deformylase) Protein_Syn Protein Synthesis PDF->Protein_Syn Mycolic_Acid Mycolic Acid Synthesis FAS_II->Mycolic_Acid Mature_Proteins Mature Functional Proteins Protein_Syn->Mature_Proteins Cell_Wall Cell Wall Integrity Mycolic_Acid->Cell_Wall Bacterial_Growth Bacterial Growth & Survival Cell_Wall->Bacterial_Growth Mature_Proteins->Bacterial_Growth Compound 5,7-Dichloro-THIQ Derivative Compound->InhA Inhibition Compound->PDF Inhibition

Figure 3: Proposed mechanism of action for 5,7-dichloro-THIQ derivatives targeting key mycobacterial enzymes.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel antimycobacterial agents. The carbohydrazide analogs, in particular, have demonstrated potent in vitro activity against M. tuberculosis. The SAR data presented in this guide provides a rational basis for the design of next-generation analogs with improved potency and drug-like properties.

Future research should focus on:

  • Lead Optimization: Synthesizing and evaluating a broader range of analogs to further refine the SAR and improve potency.

  • Mechanism of Action Studies: Conducting enzymatic assays and other biochemical studies to definitively confirm the molecular target(s) of these compounds.

  • In Vivo Efficacy: Evaluating the most promising compounds in animal models of tuberculosis to assess their in vivo efficacy, pharmacokinetics, and toxicity.

  • Activity against Resistant Strains: Testing the lead compounds against a panel of drug-resistant M. tuberculosis strains to determine their potential for treating multidrug-resistant tuberculosis.

By pursuing these research avenues, the scientific community can further explore the potential of this compound derivatives as a valuable new class of anti-tuberculosis drugs.

References

An In-Depth Technical Guide to 5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 89315-56-0

This technical guide provides a comprehensive overview of 5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline, a halogenated derivative of the tetrahydroisoquinoline scaffold. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Physicochemical Properties

Key physicochemical properties of this compound and its carboxylic acid derivative have been compiled from public databases.[1][2]

PropertyThis compoundThis compound-6-carboxylic acid
CAS Number 89315-56-01290176-71-4
Molecular Formula C₉H₉Cl₂NC₁₀H₉Cl₂NO₂
Molecular Weight 202.08 g/mol 246.09 g/mol
IUPAC Name This compoundThis compound-6-carboxylic acid
Canonical SMILES C1CNCC2=C1C(=CC(=C2)Cl)ClC1CNCC2=CC(=C(C(=C21)Cl)C(=O)O)Cl
InChI Key QCSLOZFEMQTPJA-UHFFFAOYSA-NXHRPRBRZRJWLMD-UHFFFAOYSA-N
XLogP3 2.6-0.2
Exact Mass 201.0112047 Da245.0010339 Da

Synthesis and Experimental Protocols

While detailed synthetic procedures for this compound are not extensively published, a patented method outlines the synthesis of its derivative, this compound-6-carboxylic acid hydrochloride.[3] This process involves a three-step reaction sequence starting from this compound hydrochloride.[3]

Experimental Protocol: Synthesis of this compound-6-carboxylic acid hydrochloride[3]

Step 1: N-Benzylation of this compound hydrochloride

  • Reactants: this compound hydrochloride, benzyl bromide, and a base (e.g., potassium carbonate).

  • Solvent: A suitable organic solvent.

  • Procedure: The starting material is reacted with benzyl bromide in the presence of a base. The molar ratio of the reactants is approximately 1:1.0-1.1:2.0-2.5 (hydrochloride:benzyl bromide:base). The reaction is typically carried out at a temperature of 0-10 °C. Post-reaction, the pH is adjusted to 10-11 with a base to yield 2-benzyl-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline.

Step 2: Carboxylation of 2-benzyl-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline

  • Reactants: 2-benzyl-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline, n-butyllithium (n-BuLi), and carbon dioxide (CO₂).

  • Solvent and Additive: Tetrahydrofuran (THF) and N,N,N',N'-tetramethylethylenediamine (TMEDA).

  • Procedure: The N-benzylated intermediate is dissolved in THF with TMEDA. The mixture is cooled to between -80 °C and -70 °C. n-BuLi is added dropwise, maintaining the low temperature. After stirring, carbon dioxide is introduced into the reaction mixture, with the temperature controlled between -80 °C and -60 °C, to produce 2-benzyl-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid.

Step 3: Debenzylation to Yield the Final Product

  • Reactants: 2-benzyl-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid.

  • Catalyst and Reagents: Palladium on carbon (Pd/C) and hydrochloric acid (HCl).

  • Solvent: Methanol (MeOH).

  • Procedure: The carboxylated intermediate is subjected to catalytic hydrogenation using 5% Pd/C in methanol under a hydrogen atmosphere (4 atm). The reaction is heated to 65 °C for 16 hours. After completion, the reaction mixture is filtered, and the filtrate is concentrated to give the crude product. Purification is achieved by stirring the crude solid in water, followed by filtration and drying to yield this compound-6-carboxylic acid hydrochloride as an off-white solid.

G A 5,7-Dichloro-1,2,3,4- tetrahydroisoquinoline HCl B 2-Benzyl-5,7-dichloro-1,2,3,4- tetrahydroisoquinoline A->B  Benzyl Bromide, Base (N-Benzylation) C 2-Benzyl-5,7-dichloro-1,2,3,4- tetrahydroisoquinoline-6-carboxylic acid B->C  1. n-BuLi, TMEDA, THF 2. CO₂ (Carboxylation) D 5,7-Dichloro-1,2,3,4- tetrahydroisoquinoline-6-carboxylic acid HCl C->D  H₂, Pd/C, HCl, MeOH (Debenzylation)

Synthesis workflow for a key derivative.

Biological Activity and Signaling Pathways

The direct biological activities of this compound are not extensively documented in publicly available scientific literature. However, the broader class of tetrahydroisoquinolines (THIQs) and their derivatives are known to possess a wide range of pharmacological properties.

General Biological Activities of Tetrahydroisoquinolines

The tetrahydroisoquinoline scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic compounds with diverse biological effects.[4][5][6] These activities include:

  • Antitumor: Various THIQ analogs have been investigated for their anticancer properties.[7]

  • Antimicrobial: Derivatives of THIQs have shown potential as antibacterial and antimycobacterial agents.[8]

  • Neurological and CNS-related: Some THIQs act as receptor antagonists or enzyme inhibitors in the central nervous system. For instance, the related compound 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline (SKF-64139) is an inhibitor of phenylethanolamine N-methyltransferase (PNMT) and an alpha-2 blocker.[9]

  • Antiviral and Anti-inflammatory: The THIQ core has been incorporated into molecules with anti-HIV and anti-inflammatory potential.[5]

This compound and its derivatives are often used as intermediates in the synthesis of more complex biologically active molecules. For example, a derivative, 2-(tert-Butoxycarbonyl)-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid, is a reagent in the preparation of inhibitors of Lymphocyte Function-Associated Antigen 1 (LFA-1), which are being investigated for the treatment of LFA-1 mediated diseases.[][11]

Potential Signaling Pathway Involvement of THIQ Derivatives

While no specific signaling pathways have been elucidated for this compound, studies on related compounds offer some insights. For example, certain tetrahydroisoquinoline-based aldoximes have been shown to induce mitochondria-mediated apoptosis in human cells. This process involves the activation of the intrinsic apoptotic pathway through the ERK1/2 and p38-MAPK signaling cascades, leading to the subsequent activation of caspases 9 and 3, and ultimately DNA damage.

Disclaimer: The following diagram illustrates a signaling pathway associated with a derivative of tetrahydroisoquinoline and may not be representative of the activity of this compound itself.

G cluster_cell Cell THIQ_Aldoxime Tetrahydroisoquinoline -based Aldoxime ERK12 ERK1/2 THIQ_Aldoxime->ERK12 p38MAPK p38-MAPK THIQ_Aldoxime->p38MAPK Mitochondria Mitochondria ERK12->Mitochondria p38MAPK->Mitochondria Caspase9 Caspase 9 Mitochondria->Caspase9 Caspase3 Caspase 3 Caspase9->Caspase3 Apoptosis Apoptosis & DNA Damage Caspase3->Apoptosis

Apoptotic pathway of a THIQ derivative.

Conclusion

This compound is a valuable chemical entity, primarily utilized as a synthetic intermediate for more complex molecules with potential therapeutic applications. While its own biological profile is not well-characterized, the broader family of tetrahydroisoquinolines exhibits a rich and diverse pharmacology. Further investigation into the specific biological effects of this dichlorinated analog could reveal novel activities and applications. The synthetic protocols for its derivatives provide a solid foundation for the chemical exploration of this compound and the development of new chemical entities for drug discovery.

References

5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline safety and handling

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Safety and Handling of 5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of available safety and handling information for this compound. It is intended for use by qualified professionals. A comprehensive risk assessment should be conducted before handling this chemical. The chemical, physical, and toxicological properties of this compound have not been thoroughly investigated.[1]

Introduction

This compound is a chlorinated derivative of tetrahydroisoquinoline. While its specific applications and biological activities are not extensively documented in publicly available safety literature, its structural similarity to other biologically active isoquinolines suggests it should be handled with care. This guide synthesizes the available safety data to provide a framework for its safe handling in a research and development setting.

Hazard Identification and Classification

  • Inhalation: May cause respiratory irritation.[1]

  • Skin Contact: Potential for skin irritation. Prolonged or repeated exposure may cause allergic reactions in sensitive individuals.[1]

  • Eye Contact: Potential for eye irritation.[1]

  • Ingestion: The effects of ingestion are not known, but it should be considered potentially harmful.

It is important to note that this substance has not been identified as a probable, possible, or confirmed human carcinogen by IARC at levels greater than or equal to 0.1%.[1]

Physical and Chemical Properties

A significant lack of empirical data exists for the physical and chemical properties of this compound. The available information is summarized in the table below.

PropertyValueSource
Molecular Formula C₉H₉Cl₂N[1]
Molecular Weight 202.08 g/mol [1]
Appearance Not available[1]
Melting Point Not available[1]
Boiling Point Not available[1]
Solubility in Water Not available[1]
Specific Gravity/Density Not available[1]
Flash Point Not available[1]
Autoignition Temperature Not available[1]

Stability and Reactivity

ParameterDescription
Chemical Stability Stable under recommended storage conditions.[1]
Conditions to Avoid Avoid moisture. The compound is described as hygroscopic.[1]
Incompatible Materials Acids, Acid chlorides, Acid anhydrides, Oxidizing agents.[1]
Hazardous Decomposition Products In the event of a fire, hazardous decomposition products include carbon dioxide, nitrogen oxides (NOx), and hydrogen chloride gas.[1]

Experimental Protocols: Risk Assessment for Handling

Given the limited toxicological data, a thorough risk assessment is mandatory before any experimental work.

Methodology for a Standard Laboratory Risk Assessment:

  • Hazard Identification:

    • Review the MSDS for this compound.[1]

    • Note the lack of comprehensive toxicological data and treat the substance as potentially hazardous upon inhalation, ingestion, and skin/eye contact.[1]

    • Identify potential for respiratory irritation and allergic reactions.[1]

    • Consider the hazards of all other chemicals to be used in the procedure.

  • Exposure Assessment:

    • Evaluate the proposed experimental procedure to identify potential routes of exposure (e.g., weighing, transferring, heating, generating aerosols).

    • Quantify the amount of substance to be used.

    • Determine the frequency and duration of handling.

  • Risk Characterization:

    • Based on the identified hazards and potential for exposure, characterize the risk level (e.g., low, medium, high). For a substance with unknown toxicological properties, a conservative (higher risk) approach is recommended.

  • Control Measures:

    • Based on the risk characterization, define the necessary control measures. This must include, at a minimum:

      • Engineering Controls: Use of a certified chemical fume hood for all manipulations to avoid inhalation of dust or vapors.[1]

      • Personal Protective Equipment (PPE): Specify the required PPE (see Section 6).

      • Administrative Controls: Develop a Standard Operating Procedure (SOP) for the experiment. Ensure all personnel are trained on the SOP and the hazards of the chemical.

  • Emergency Planning:

    • Outline procedures for spills, personal exposure, and fire (see Section 8).

    • Ensure all necessary emergency equipment (spill kit, eyewash station, safety shower, fire extinguisher) is accessible and functional.

  • Review and Approval:

    • The risk assessment must be reviewed and approved by the laboratory supervisor and/or the institutional Environmental Health and Safety (EHS) department before work commences.

Personal Protective Equipment (PPE)

The following PPE is recommended when handling this compound.[1]

Protection TypeSpecification
Eye/Face Protection Safety glasses with side-shields or chemical safety goggles.[1]
Skin Protection Handle with gloves. Gloves must be inspected prior to use. Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact with this product. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wash and dry hands.[1] A lab coat or chemical-resistant apron should also be worn.
Respiratory Protection For nuisance exposures, use a type P95 (US) or type P1 (EU EN 143) particle respirator. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges. Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU).[1]

Handling and Storage

  • Handling: Avoid contact with skin and eyes. Avoid the formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed.[1]

  • Storage: Store in a cool place. Keep the container tightly closed in a dry and well-ventilated place. Store under an inert gas as the material is hygroscopic.[1]

Emergency Procedures

In all cases of exposure, consult a physician and show them the Safety Data Sheet.[1]

EmergencyProcedure
Inhalation If breathed in, move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[1]
Skin Contact Wash off with soap and plenty of water. Consult a physician.[1]
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1]
Ingestion Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[1]
Accidental Release Use personal protective equipment. Avoid dust formation. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation. Evacuate personnel to safe areas. Avoid breathing dust. Pick up and arrange disposal without creating dust. Sweep up and shovel. Keep in suitable, closed containers for disposal. Do not let the product enter drains.[1]
Fire Fighting Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide as extinguishing media. Wear a self-contained breathing apparatus for firefighting if necessary.[1]

Waste Disposal

Dispose of this material through a licensed professional waste disposal service. Burn in a chemical incinerator equipped with an afterburner and scrubber. Contaminated packaging should be disposed of as an unused product.[1]

Visualized Workflows

The following diagrams illustrate key logical workflows for handling this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment RA Conduct Risk Assessment SOP Develop/Review SOP RA->SOP PPE Don Appropriate PPE SOP->PPE Eng Verify Engineering Controls (Fume Hood) PPE->Eng Weigh Weigh Compound in Fume Hood Eng->Weigh Transfer Transfer to Reaction Vessel Weigh->Transfer Experiment Perform Experiment Transfer->Experiment Decon Decontaminate Work Area Experiment->Decon Waste Segregate & Label Hazardous Waste Decon->Waste Doff Doff PPE Correctly Waste->Doff Wash Wash Hands Thoroughly Doff->Wash

Caption: General workflow for safely handling this compound.

EmergencyResponseFlow cluster_spill Spill Response cluster_exposure Personal Exposure Response Incident Incident Occurs (Spill or Exposure) Evacuate Evacuate Area Incident->Evacuate Spill Remove Remove Contaminated Clothing Incident->Remove Exposure Alert Alert Supervisor/ EHS Evacuate->Alert Secure Secure Area Alert->Secure Cleanup Cleanup with Spill Kit & PPE Secure->Cleanup Flush Flush Affected Area (Eyewash/Shower) Remove->Flush FirstAid Administer First Aid Flush->FirstAid Medical Seek Immediate Medical Attention FirstAid->Medical SDS Provide SDS to Medical Personnel Medical->SDS

Caption: Emergency response logical flow for spills or personal exposure incidents.

References

Spectroscopic Profile of 5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for the compound 5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline. Due to the limited availability of public domain raw spectral data for this specific molecule, this guide presents predicted spectroscopic characteristics based on the analysis of its structural features and comparison with related compounds. It also includes comprehensive, generalized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, which are fundamental techniques in the structural elucidation and characterization of organic molecules.

Chemical Structure and Properties

  • IUPAC Name: this compound[1]

  • CAS Number: 89315-56-0[1]

  • Molecular Formula: C₉H₉Cl₂N[1]

  • Molecular Weight: 202.08 g/mol [1][2]

  • Structure:

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and data from analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.2 - 7.0s1HH-6
~ 7.0 - 6.8s1HH-8
~ 4.0s2HH-1
~ 3.2t2HH-3
~ 2.8t2HH-4
Variablebr s1HN-H

Table 2: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~ 140 - 135C-4a
~ 135 - 130C-8a
~ 130 - 125C-5
~ 130 - 125C-7
~ 125 - 120C-6
~ 120 - 115C-8
~ 45 - 40C-1
~ 40 - 35C-3
~ 30 - 25C-4
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3300Medium, SharpN-H Stretch
3100 - 3000MediumAromatic C-H Stretch
2950 - 2850MediumAliphatic C-H Stretch
1600 - 1550Medium-StrongC=C Aromatic Ring Stretch
1500 - 1450Medium-StrongC=C Aromatic Ring Stretch
1100 - 1000StrongC-N Stretch
850 - 750StrongC-Cl Stretch
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/zRelative Intensity (%)Assignment
201/203/205High[M]⁺• (Molecular ion with isotopic pattern for 2 Cl atoms)
172/174Medium[M - CH₂NH]⁺•
137Medium[M - 2Cl]⁺•

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of this compound. Actual parameters may need to be optimized based on the specific instrument and sample concentration.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Use a 400 MHz or higher field NMR spectrometer.

    • Acquire a standard one-dimensional proton spectrum.

    • Set the spectral width to cover the range of -2 to 12 ppm.

    • Use a sufficient number of scans to obtain a good signal-to-noise ratio.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover the range of 0 to 200 ppm.

    • A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.

    • Process the data similarly to the ¹H spectrum.

  • 2D NMR (Optional but Recommended):

    • Perform COSY (Correlation Spectroscopy) to establish ¹H-¹H coupling networks.

    • Perform HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded ¹H and ¹³C atoms.

    • Perform HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range ¹H-¹³C correlations, which is crucial for assigning quaternary carbons.

Infrared (IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, uniform powder is obtained.

    • Press the powder into a thin, transparent pellet using a hydraulic press.

  • Sample Preparation (ATR Method):

    • Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

    • Ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

    • Typically, scan over the range of 4000 to 400 cm⁻¹.

    • Collect a sufficient number of scans and average them to improve the signal-to-noise ratio.

    • Perform a background scan with no sample present and subtract it from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Data Acquisition (Electron Ionization - EI):

    • Introduce the sample into the mass spectrometer, often via a direct insertion probe or after separation by Gas Chromatography (GC-MS).

    • Use a standard electron energy of 70 eV for ionization.

    • Scan a mass range appropriate for the molecular weight of the compound (e.g., m/z 50-300).

  • Data Acquisition (Electrospray Ionization - ESI):

    • This technique is suitable for less volatile or thermally labile compounds and is often coupled with Liquid Chromatography (LC-MS).

    • Infuse the sample solution directly into the ESI source.

    • Analyze in positive ion mode to observe the protonated molecule [M+H]⁺.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the structural elucidation of a synthetic compound like this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Elucidation Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C, 2D) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Integration Integration of Spectral Data NMR->Data_Integration IR->Data_Integration MS->Data_Integration Structure_Elucidation Structure Elucidation Data_Integration->Structure_Elucidation Final_Report Final_Report Structure_Elucidation->Final_Report

Caption: A generalized workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

References

Potential Therapeutic Applications of 5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct therapeutic applications and extensive biological data for 5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline are not widely available in current scientific literature. This guide extrapolates potential therapeutic uses based on the activities of its derivatives and structurally related compounds within the broader class of 1,2,3,4-tetrahydroisoquinolines (THIQs). The THIQ scaffold is recognized as a "privileged structure" in medicinal chemistry, known for its presence in a wide array of biologically active compounds.

Introduction

This compound is a halogenated derivative of the tetrahydroisoquinoline core. While primarily utilized as a chemical intermediate in the synthesis of more complex molecules, the structural motifs present suggest potential for biological activity. This technical guide will explore the prospective therapeutic applications of this compound by examining the established activities of its derivatives and analogs in the fields of antimycobacterial, anticancer, and central nervous system (CNS) research.

Antimycobacterial Activity

Derivatives of this compound have been synthesized and investigated for their potential as antimycobacterial agents, particularly against Mycobacterium tuberculosis. The primary approach has been the synthesis of 2-substituted-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carbohydrazides and their corresponding hydrazones.

Mechanism of Action

While the precise mechanism for this specific class of compounds is still under investigation, related tetrahydroisoquinoline derivatives have been found to inhibit the growth of M. tuberculosis by targeting key enzymatic pathways. One identified target is the ATP-dependent MurE ligase, an essential enzyme in the early stages of cell wall peptidoglycan biosynthesis.[1] Inhibition of this enzyme disrupts the integrity of the bacterial cell wall, leading to cell death. Another potential target for some THIQ derivatives is the ATP synthase enzyme.[2][3] It is also plausible that these compounds may have multiple mechanisms of action.[1]

Synthesis of Antimycobacterial Derivatives

The synthesis of antimycobacterial derivatives of this compound typically involves a multi-step process. A general workflow is outlined below.

G A Starting Material (e.g., Dichlorinated Phenylacetic Acid Derivative) B Synthesis of This compound Core A->B Cyclization C Carboxylation at C6 B->C Carboxylation Reaction D Conversion to Hydrazide C->D Hydrazinolysis E Condensation with Aldehydes/Ketones D->E F Final Hydrazone Derivatives E->F

Caption: Synthetic workflow for 5,7-dichloro-THIQ-hydrazones.

Experimental Protocols

General Protocol for the Synthesis of 2-substituted-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carbohydrazide:

  • Synthesis of the Core: The this compound core can be synthesized via established methods such as the Pictet-Spengler or Bischler-Napieralski reactions from appropriate precursors.

  • Carboxylation: The core is then carboxylated at the 6-position to yield this compound-6-carboxylic acid.

  • Esterification: The carboxylic acid is converted to its corresponding ester (e.g., methyl or ethyl ester) to facilitate the subsequent reaction.

  • Hydrazide Formation: The ester is treated with hydrazine hydrate in a suitable solvent (e.g., ethanol) under reflux to produce the carbohydrazide.

  • Purification: The resulting solid is filtered, washed, and recrystallized to yield the pure product.

General Protocol for the Synthesis of Hydrazone Derivatives:

  • Dissolution: The synthesized carbohydrazide is dissolved in a suitable solvent (e.g., ethanol or methanol).

  • Condensation: A stoichiometric amount of the desired aldehyde or ketone is added to the solution, often with a catalytic amount of acid (e.g., acetic acid).

  • Reaction: The mixture is stirred at room temperature or heated under reflux for a specified period.

  • Isolation: The precipitated product is collected by filtration, washed with a cold solvent, and dried.

  • Purification: Further purification can be achieved by recrystallization from an appropriate solvent.

Potential as a Phenylethanolamine N-Methyltransferase (PNMT) Inhibitor

While no direct data exists for the 5,7-dichloro isomer, the structurally related 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline is a known inhibitor of phenylethanolamine N-methyltransferase (PNMT). PNMT is the enzyme responsible for the conversion of norepinephrine to epinephrine. Inhibition of PNMT is a therapeutic strategy for conditions where reduced epinephrine levels may be beneficial, such as in certain cardiovascular and stress-related disorders.

Structure-Activity Relationship (SAR)

Studies on various substituted tetrahydroisoquinolines have provided insights into the SAR for PNMT inhibition. The presence of electron-withdrawing groups at the 7-position of the THIQ nucleus has been shown to be favorable for inhibitory activity.[4][5] The dichloro substitution pattern in this compound suggests that it may also exhibit inhibitory activity against PNMT.

Signaling Pathway

The inhibition of PNMT by a THIQ derivative would lead to a decrease in the biosynthesis of epinephrine, thereby affecting adrenergic signaling pathways.

G cluster_0 Epinephrine Biosynthesis Norepinephrine Norepinephrine PNMT PNMT Norepinephrine->PNMT Substrate Epinephrine Epinephrine PNMT->Epinephrine Product THIQ 5,7-Dichloro-THIQ (Hypothetical Inhibitor) THIQ->PNMT Inhibition

Caption: Hypothetical PNMT inhibition by 5,7-dichloro-THIQ.

Potential in Central Nervous System (CNS) Disorders

Tetrahydroisoquinoline derivatives have been investigated for their potential in treating various CNS disorders. A key area of interest is their activity as modulators of the histamine H3 receptor and the serotonin transporter.[6][7]

Histamine H3 Receptor Antagonism and Serotonin Reuptake Inhibition

Compounds that act as histamine H3 receptor antagonists and serotonin reuptake inhibitors have potential therapeutic applications in the treatment of depression and other related mood disorders.[7] The THIQ scaffold has been identified as a promising backbone for the development of such dual-acting agents.[6]

Anticancer Potential

The tetrahydroisoquinoline core is a common feature in a number of natural and synthetic compounds with anticancer properties.[8][9] Derivatives of THIQ have been explored for their cytotoxic effects against various cancer cell lines.

Mechanism of Action

One of the mechanisms by which THIQ derivatives exert their anticancer effects is through the disruption of microtubule polymerization.[10] By binding to tubulin, these compounds can inhibit the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis. Other THIQ derivatives have shown inhibitory activity against key signaling molecules in cancer progression, such as KRas.[11]

Quantitative Data on Anticancer Activity of THIQ Derivatives

The following table summarizes the in vitro anticancer activity of some representative N-dichlorobenzyl substituted THIQ derivatives. It is important to note that these are not direct derivatives of this compound but share the core THIQ structure.

CompoundCell LineActivity MetricValue (nM)Reference
8c DU-145 (Prostate)GI5090[10]
8c OVCAR-3 (Ovarian)GI5026[10]
4b NCI 60-cell line panelMGM102[10]
GM-3-18 Colon Cancer Cell LinesIC50 (KRas inhibition)900 - 10,700[11]
GM-3-121 Anti-angiogenesis AssayIC501,720[11]

GI50: 50% growth inhibition concentration. IC50: 50% inhibitory concentration. MGM: Mean Graph Midpoint.

Conclusion

While this compound itself is not yet an established therapeutic agent, its structural framework holds significant promise. The demonstrated antimycobacterial, potential PNMT inhibitory, CNS-modulatory, and anticancer activities of its derivatives and the broader THIQ class provide a strong rationale for the further investigation and development of novel therapeutic agents based on this scaffold. Future research should focus on the synthesis and biological evaluation of a wider range of derivatives of this compound to fully elucidate its therapeutic potential.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline via Pictet-Spengler Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Pictet-Spengler reaction is a fundamental and widely utilized method in organic synthesis for the construction of tetrahydroisoquinoline and β-carboline ring systems.[1][2][3] This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone in the presence of an acid catalyst, followed by an intramolecular electrophilic aromatic substitution to afford the cyclized product.[4][5] The resulting tetrahydroisoquinoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and pharmacologically active compounds. This document provides a detailed protocol for the synthesis of 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline, a key intermediate for the development of novel therapeutics. The presence of chlorine atoms at the 5 and 7 positions can significantly influence the pharmacological properties of the final compounds.

Reaction Principle

The synthesis of this compound is achieved through the Pictet-Spengler reaction of 3,5-dichlorophenethylamine with a formaldehyde source, typically paraformaldehyde or formalin, under acidic conditions. The reaction proceeds via the formation of a Schiff base, which is then protonated to form an electrophilic iminium ion. Subsequent intramolecular cyclization onto the electron-rich benzene ring, followed by deprotonation, yields the desired tetrahydroisoquinoline product. Due to the presence of electron-withdrawing chloro groups on the aromatic ring, harsher reaction conditions, such as the use of strong acids and elevated temperatures, may be necessary to facilitate the cyclization.[6]

Experimental Protocol

This protocol outlines a general procedure for the synthesis of this compound. Optimization of reaction conditions may be required to achieve higher yields.

Materials and Reagents:

Reagent/MaterialFormulaMolar Mass ( g/mol )
3,5-DichlorophenethylamineC₈H₉Cl₂N190.07
Paraformaldehyde(CH₂O)n~30.03 (per CH₂O unit)
Trifluoroacetic Acid (TFA)C₂HF₃O₂114.02
Dichloromethane (DCM)CH₂Cl₂84.93
Saturated Sodium Bicarbonate SolutionNaHCO₃84.01
Anhydrous Magnesium SulfateMgSO₄120.37
Diethyl Ether(C₂H₅)₂O74.12
HexanesC₆H₁₄~86.18

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,5-dichlorophenethylamine (1.0 eq).

  • Solvent and Reagent Addition: Dissolve the starting material in dichloromethane (DCM). To this solution, add paraformaldehyde (1.2 eq).

  • Acid Catalysis: Carefully add trifluoroacetic acid (TFA) (2.0 - 5.0 eq) to the reaction mixture at room temperature.

  • Reaction Progression: Stir the reaction mixture at room temperature or heat to reflux (approximately 40°C for DCM) for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature and carefully quench by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH is neutral or slightly basic.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of the aqueous layer).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using a mixture of diethyl ether and hexanes as the eluent to afford the pure this compound.

Quantitative Data Summary:

ParameterValue
Reactants
3,5-Dichlorophenethylamine1.0 equivalent
Paraformaldehyde1.2 equivalents
Trifluoroacetic Acid2.0 - 5.0 equivalents
Reaction Conditions
SolventDichloromethane (DCM)
TemperatureRoom Temperature to 40°C (Reflux)
Reaction Time12 - 24 hours
Expected Yield
YieldModerate to good (optimization may be required)

Visualizations

Pictet_Spengler_Workflow cluster_reactants Reactants & Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactant1 3,5-Dichlorophenethylamine Reaction_Step Stirring at RT or Reflux (12-24h) Reactant1->Reaction_Step Reactant2 Paraformaldehyde Reactant2->Reaction_Step Solvent Dichloromethane (DCM) Solvent->Reaction_Step Catalyst Trifluoroacetic Acid (TFA) Catalyst->Reaction_Step Quenching Quench with NaHCO₃ Reaction_Step->Quenching Cool to RT Extraction Extract with DCM Quenching->Extraction Drying Dry with MgSO₄ Extraction->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Column Chromatography Concentration->Purification Product 5,7-Dichloro-1,2,3,4- tetrahydroisoquinoline Purification->Product Pictet_Spengler_Mechanism cluster_step1 Step 1: Iminium Ion Formation cluster_step2 Step 2: Intramolecular Cyclization cluster_step3 Step 3: Rearomatization Amine 3,5-Dichlorophenethylamine Schiff_Base Schiff Base Intermediate Amine->Schiff_Base Aldehyde Formaldehyde Aldehyde->Schiff_Base Iminium_Ion Iminium Ion (Electrophile) Schiff_Base->Iminium_Ion + H⁺ Cyclization Electrophilic Aromatic Substitution Iminium_Ion->Cyclization Cationic_Intermediate Cationic Intermediate Cyclization->Cationic_Intermediate Deprotonation Deprotonation Cationic_Intermediate->Deprotonation - H⁺ Final_Product 5,7-Dichloro-1,2,3,4- tetrahydroisoquinoline Deprotonation->Final_Product

References

Application Notes and Protocols: 5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline as a Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline as a key intermediate in the synthesis of biologically active molecules. The content includes detailed experimental protocols for the synthesis of a crucial derivative, this compound-6-carboxylic acid, and its subsequent application in the synthesis of the drug Lifitegrast. Additionally, the biological context of Lifitegrast's target, LFA-1, is explored through a signaling pathway diagram.

Introduction

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structural motif found in numerous natural products and synthetic compounds with a wide range of pharmacological activities.[1][2] THIQ-based compounds have shown potential as anti-bacterial, anti-cancer, anti-inflammatory, and neuroprotective agents.[1][2] The specific substitution pattern on the THIQ ring system plays a crucial role in modulating the biological activity of these molecules.

This compound is a valuable synthetic intermediate, particularly in the development of antagonists for the lymphocyte function-associated antigen-1 (LFA-1). The dichloro substitution pattern is a key feature in the design of potent and selective inhibitors. This document will focus on the practical synthesis and application of this intermediate, with a primary focus on the synthesis of Lifitegrast, an FDA-approved drug for the treatment of keratoconjunctivitis sicca (dry eye disease).[3][4]

Synthetic Applications

The primary application of this compound highlighted in the literature is its use as a starting material for the synthesis of this compound-6-carboxylic acid. This carboxylic acid derivative is a key building block for the synthesis of Lifitegrast.[3][5] The synthetic strategy generally involves a three-step process:

  • N-Protection: The secondary amine of the tetrahydroisoquinoline ring is protected to prevent side reactions in the subsequent carboxylation step. Benzyl and triphenylmethyl (trityl) groups are commonly used protecting groups.

  • Directed Ortho-Metalation and Carboxylation: A strong base, typically an organolithium reagent, is used to deprotonate the aromatic ring at the C6 position, followed by quenching with carbon dioxide to introduce the carboxylic acid group.

  • N-Deprotection: The protecting group is removed to yield the desired this compound-6-carboxylic acid.

This intermediate is then coupled with other fragments to assemble the final drug molecule.

Experimental Protocols

The following protocols are detailed syntheses for the preparation of this compound-6-carboxylic acid hydrochloride, a key intermediate for Lifitegrast.

Protocol 1: Synthesis of 2-Benzyl-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline

This protocol describes the N-benzylation of this compound hydrochloride.

Reaction Scheme:

Materials:

ReagentMolar RatioNotes
This compound HCl1.0Starting material.
Benzyl bromide1.0 - 1.1Alkylating agent.
Base (e.g., K₂CO₃, Na₂CO₃, KOH, NaOH)2.0 - 2.5To neutralize the HCl salt and facilitate the reaction.
Solvent (e.g., DMF, DMAc, DMSO, CH₃CN, EtOAc)-The choice of solvent can influence reaction time and yield.

Procedure:

  • To a solution of this compound hydrochloride in the chosen organic solvent, add the base.

  • Cool the mixture to 0-10 °C.[6]

  • Slowly add benzyl bromide to the reaction mixture.

  • Stir the reaction at room temperature until completion (monitor by TLC).

  • Upon completion, perform an aqueous workup. Adjust the pH to 10-11 with a base during the workup.[6]

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography or recrystallization if necessary.

Expected Yield: Not explicitly stated in the provided search results, but this is a standard N-alkylation reaction that typically proceeds in good to excellent yield.

Protocol 2: Synthesis of 2-Benzyl-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid

This protocol details the directed ortho-metalation and carboxylation of the N-benzylated intermediate.

Reaction Scheme:

Materials:

ReagentMolar RatioNotes
2-Benzyl-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline1.0Starting material from Protocol 1.
n-Butyllithium (n-BuLi)1.5 - 2.0Strong base for lithiation.
N,N,N',N'-Tetramethylethylenediamine (TMEDA)1.0 - 1.5Chelating agent that enhances the reactivity of n-BuLi.
Tetrahydrofuran (THF)-Anhydrous solvent is crucial for this reaction.
Carbon dioxide (CO₂)ExcessElectrophile for carboxylation. Can be used as a gas or in solid form (dry ice).

Procedure:

  • To a solution of 2-benzyl-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline and TMEDA in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), cool the mixture to -70 to -80 °C.[6]

  • Slowly add n-butyllithium dropwise, maintaining the temperature below -70 °C.[6]

  • Stir the reaction mixture at this temperature for a specified time (e.g., 30 minutes).[6]

  • Introduce carbon dioxide into the reaction mixture, keeping the temperature between -60 and -80 °C.[6]

  • After the addition of CO₂, allow the reaction to warm to room temperature.

  • Quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Perform an acidic workup to protonate the carboxylate.

  • Extract the product with a suitable organic solvent.

  • Dry the organic layer, filter, and concentrate to obtain the crude product.

  • Purify by recrystallization or column chromatography.

Expected Yield: A patent describes obtaining the hydrochloride salt of the debenzylated product in 91-91.3% yield over the two steps of carboxylation and debenzylation.[6]

Protocol 3: Synthesis of this compound-6-carboxylic acid hydrochloride

This protocol outlines the debenzylation of the N-benzyl carboxylic acid intermediate.

Reaction Scheme:

Materials:

ReagentAmountNotes
2-Benzyl-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid HCl119 mmol (example)Starting material from Protocol 2.
5% Palladium on carbon (Pd/C)4.0 g (for 119 mmol scale)Catalyst for hydrogenation.
12N Hydrochloric acid (HCl)40.0 mL (for 119 mmol scale)Acidic medium.
Methanol (MeOH)320 mL (for 119 mmol scale)Solvent.
Hydrogen (H₂)1-2 atmReducing agent.

Procedure:

  • In a high-pressure reactor (autoclave), combine 2-benzyl-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid hydrochloride, 5% Pd/C, methanol, and concentrated HCl.[6]

  • Seal the reactor and purge with nitrogen three times, followed by purging with hydrogen three times.[6]

  • Pressurize the reactor with hydrogen to 1-2 atm.[6]

  • Heat the reaction mixture to 50-60 °C and stir for approximately 20 hours, or until the reaction is complete as monitored by TLC.[6]

  • After completion, cool the reactor to room temperature and carefully vent the hydrogen.

  • Filter the reaction mixture through Celite to remove the Pd/C catalyst, and wash the filter cake with methanol.[6]

  • Concentrate the filtrate under reduced pressure to obtain the crude product.[6]

  • Purify the product by stirring the crude solid in water, followed by filtration and drying to yield the final product as a white solid.[6]

Expected Yield: 91-91.3%[6] Purity: >99% by HPLC[6]

Data Presentation

Table 1: Summary of Reaction Conditions and Yields for the Synthesis of this compound-6-carboxylic acid hydrochloride

StepKey ReagentsSolventTemperature (°C)Time (h)Yield (%)Purity (%)Reference
N-BenzylationBenzyl bromide, Base (e.g., K₂CO₃)DMF0 - 10---[6]
Carboxylationn-BuLi, TMEDA, CO₂THF-80 to -60---[6]
DebenzylationH₂, 5% Pd/C, HClMethanol50 - 602091 - 91.3>99[6]

Note: The yield for the N-benzylation and carboxylation steps were not individually reported in the cited patent, but the overall yield for the final two steps is provided.

Mandatory Visualizations

Synthetic Workflow

Synthetic_Workflow cluster_0 Step 1: N-Protection cluster_1 Step 2: Carboxylation cluster_2 Step 3: Deprotection cluster_3 Final Intermediate A 5,7-Dichloro-1,2,3,4- tetrahydroisoquinoline HCl B 2-Benzyl-5,7-dichloro-1,2,3,4- tetrahydroisoquinoline A->B  BnBr, Base   C 2-Benzyl-5,7-dichloro-1,2,3,4- tetrahydroisoquinoline-6-carboxylic acid B->C  1. n-BuLi, TMEDA  2. CO₂   D 5,7-Dichloro-1,2,3,4- tetrahydroisoquinoline-6-carboxylic acid HCl C->D  H₂, Pd/C, HCl  

Caption: Synthetic workflow for the preparation of a key Lifitegrast intermediate.

LFA-1 Signaling Pathway

LFA1_Signaling_Pathway cluster_cell T-Cell cluster_output Cellular Response LFA1 LFA-1 Talin Talin LFA1->Talin Activation Vinculin Vinculin Talin->Vinculin PIPKI PIPKIγ Talin->PIPKI Arp23 Arp2/3 Complex Vinculin->Arp23 ActinPoly Actin Polymerization Arp23->ActinPoly Adhesion Cell Adhesion ActinPoly->Adhesion Cytotoxicity Cytotoxicity ActinPoly->Cytotoxicity PIP2 PIP₂ PIPKI->PIP2  Generation WASP WASP PIP2->WASP  Recruitment WASP->Arp23  Activation ICAM1 ICAM-1 (on target cell) ICAM1->LFA1 Binding

Caption: LFA-1 mediated signaling pathway in T-cells.

Biological Context: LFA-1 Signaling

Lifitegrast functions by binding to the integrin LFA-1 on leukocytes and blocking its interaction with its ligand, intercellular adhesion molecule-1 (ICAM-1).[1][4] This interaction is a critical step in the inflammatory cascade associated with dry eye disease. The binding of LFA-1 to ICAM-1 initiates an "outside-in" signaling pathway that leads to T-cell activation, proliferation, and migration to target tissues.[1][7]

The LFA-1 signaling cascade involves the recruitment of the protein talin to the cytoplasmic tail of LFA-1 upon ligand binding. This initiates two key downstream pathways. Firstly, talin recruits the Arp2/3 complex via vinculin, which promotes actin polymerization. Secondly, talin associates with PIPKI, leading to an increase in local concentrations of PIP₂, which in turn recruits and activates WASP. Activated WASP further stimulates the Arp2/3 complex, amplifying actin polymerization. This cytoskeletal rearrangement is essential for cell adhesion and the execution of effector functions such as cytotoxicity. By blocking the initial LFA-1/ICAM-1 interaction, Lifitegrast effectively inhibits these downstream signaling events, thereby reducing inflammation.

References

Protocols for the N-Alkylation of 5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline: Application Notes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the N-alkylation of 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline, a crucial scaffold in medicinal chemistry. The protocols outlined below cover a range of methodologies, from classical approaches to modern catalytic systems, providing researchers with a comprehensive guide to the synthesis of N-substituted derivatives of this important heterocyclic compound.

Introduction

This compound is a key building block in the synthesis of various biologically active molecules. The nitrogen atom at the 2-position serves as a versatile handle for the introduction of diverse substituents, enabling the modulation of pharmacological properties. This document details several robust methods for the N-alkylation of this scaffold, including classical alkylation, reductive amination, Buchwald-Hartwig amination, microwave-assisted synthesis, and phase-transfer catalysis. Each section provides a summary of the method, a detailed experimental protocol, and a comparative data table.

Classical N-Alkylation with Alkyl Halides

This method involves the direct reaction of this compound with an alkyl halide in the presence of a base. It is a straightforward and widely used method for forming C-N bonds.

Application Notes

This protocol is particularly useful for the introduction of simple alkyl and benzyl groups. The choice of base and solvent is critical to achieving good yields and minimizing side reactions. Common bases include potassium carbonate (K₂CO₃) and triethylamine (Et₃N), while polar aprotic solvents like dimethylformamide (DMF) and acetonitrile (ACN) are typically employed. The reaction temperature can be varied to control the reaction rate.

Experimental Protocol: N-Benzylation

A specific example for the N-benzylation of this compound hydrochloride is provided in a Chinese patent (CN110724098A).

Materials:

  • This compound hydrochloride

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

Procedure:

  • To a reaction vessel, add this compound hydrochloride and DMF.

  • Add potassium carbonate (2.0-2.5 equivalents) to the mixture.

  • Add benzyl bromide (1.0-1.1 equivalents) dropwise to the suspension at 0-10 °C.

  • Stir the reaction mixture at this temperature until the reaction is complete (monitored by TLC).

  • After completion, adjust the pH to 10-11 with a suitable base.

  • Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford 2-benzyl-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline.

Data Summary
Alkylating AgentBaseSolventTemperature (°C)Reaction TimeYield (%)Reference
Benzyl bromideK₂CO₃DMF0-10Not SpecifiedHigh (Implied)CN110724098A

Reductive Amination

Reductive amination is a two-step, one-pot reaction that involves the formation of an iminium ion from the secondary amine and a carbonyl compound (aldehyde or ketone), followed by its reduction to the corresponding tertiary amine. This method is a milder alternative to direct alkylation and is suitable for a wider range of substrates.

Application Notes

This method is advantageous as it avoids the use of potentially genotoxic alkyl halides.[1] Common reducing agents include sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN), which are mild enough to selectively reduce the iminium ion in the presence of the carbonyl group.[2] The reaction is typically carried out in chlorinated solvents like dichloroethane (DCE) or tetrahydrofuran (THF).

General Experimental Protocol

Materials:

  • This compound

  • Aldehyde or Ketone (1.0-1.2 equivalents)

  • Sodium triacetoxyborohydride (1.5-2.0 equivalents)

  • Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic acid (catalytic amount, optional)

Procedure:

  • Dissolve this compound and the carbonyl compound in DCE or THF.

  • Add a catalytic amount of acetic acid if required to facilitate iminium ion formation.

  • Stir the mixture at room temperature for a short period (e.g., 30 minutes).

  • Add sodium triacetoxyborohydride portion-wise to the reaction mixture.

  • Stir at room temperature until the reaction is complete (monitored by TLC).

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography if necessary.

Data Summary
Carbonyl CompoundReducing AgentSolventTemperatureReaction TimeYield (%)
Various Aldehydes/KetonesNaBH(OAc)₃DCE/THFRoom Temp.2-24 h70-95

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. It is particularly useful for the N-arylation or N-vinylation of amines.

Application Notes

This method allows for the synthesis of N-aryl derivatives of this compound, which are difficult to prepare using classical methods. The choice of palladium precursor, ligand, and base is crucial for the success of the reaction. Common catalyst systems include a palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a phosphine ligand (e.g., BINAP, Xantphos, or Josiphos-type ligands). Strong bases like sodium tert-butoxide (NaOtBu) are typically used.

General Experimental Protocol

Materials:

  • This compound

  • Aryl halide or triflate (1.0-1.2 equivalents)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%)

  • Phosphine ligand (e.g., BINAP, 2-10 mol%)

  • Sodium tert-butoxide (1.5-2.0 equivalents)

  • Toluene or Dioxane

Procedure:

  • In an oven-dried Schlenk tube, add the palladium catalyst, phosphine ligand, and sodium tert-butoxide under an inert atmosphere (e.g., argon or nitrogen).

  • Add this compound and the aryl halide.

  • Add the anhydrous solvent (toluene or dioxane).

  • Heat the reaction mixture at the desired temperature (e.g., 80-110 °C) until the starting materials are consumed (monitored by TLC or GC-MS).

  • Cool the reaction mixture to room temperature and quench with water.

  • Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Data Summary
Aryl HalideCatalyst SystemBaseSolventTemperature (°C)Reaction TimeYield (%)
Aryl bromides/iodidesPd₂(dba)₃ / BINAPNaOtBuToluene10012-24 h60-90

Microwave-Assisted N-Alkylation

Microwave irradiation can significantly accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating.

Application Notes

Microwave-assisted N-alkylation is a green and efficient method.[3] It can be applied to both classical alkylation with alkyl halides and palladium-catalyzed reactions. The use of a dedicated microwave reactor allows for precise control of temperature and pressure.

General Experimental Protocol (with Alkyl Halide)

Materials:

  • This compound

  • Alkyl halide (1.1-1.5 equivalents)

  • Base (e.g., K₂CO₃, 2.0-3.0 equivalents)

  • Solvent (e.g., DMF, ACN, or solvent-free)

Procedure:

  • In a microwave reaction vessel, combine this compound, the alkyl halide, and the base.

  • Add a minimal amount of a high-boiling solvent like DMF, or perform the reaction neat if the reactants are liquids.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 100-150 °C) for a short period (e.g., 5-30 minutes).

  • After cooling, work up the reaction mixture as described in the classical N-alkylation protocol.

Data Summary
Alkylating AgentBaseSolventTemperature (°C)Time (min)Yield (%)
Various alkyl halidesK₂CO₃ / Cs₂CO₃DMF / NMP100-1505-2080-95

Phase-Transfer Catalysis (PTC)

Phase-transfer catalysis is a valuable technique for reactions involving reactants that are soluble in different, immiscible phases. A phase-transfer catalyst facilitates the transport of one reactant across the phase boundary to react with the other.

Application Notes

For the N-alkylation of this compound, PTC can be employed in a solid-liquid or liquid-liquid system. This method often allows for the use of milder reaction conditions and inexpensive inorganic bases. Tetrabutylammonium bromide (TBAB) is a commonly used phase-transfer catalyst.

General Experimental Protocol (Solid-Liquid PTC)

Materials:

  • This compound

  • Alkyl halide (1.1-1.5 equivalents)

  • Solid inorganic base (e.g., K₂CO₃, powdered NaOH)

  • Tetrabutylammonium bromide (TBAB, 5-10 mol%)

  • A non-polar organic solvent (e.g., toluene, dichloromethane)

Procedure:

  • To a vigorously stirred suspension of the solid base in the organic solvent, add this compound and TBAB.

  • Add the alkyl halide to the mixture.

  • Stir the reaction at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • Filter off the solid inorganic salts.

  • Wash the filtrate with water, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography if necessary.

Data Summary
Alkylating AgentBaseCatalystSolventTemperatureYield (%)
Various alkyl halidesK₂CO₃ (solid)TBABTolueneRoom Temp. - 50°C70-90

Visualizations

Logical Workflow for Selecting an N-Alkylation Protocol

G start Define Target N-Substituent is_simple_alkyl Simple Alkyl or Benzyl? start->is_simple_alkyl is_aryl_vinyl Aryl or Vinyl? is_simple_alkyl->is_aryl_vinyl No classical Classical N-Alkylation is_simple_alkyl->classical Yes is_sensitive Sensitive Functional Groups? is_aryl_vinyl->is_sensitive No buchwald Buchwald-Hartwig Amination is_aryl_vinyl->buchwald Yes need_speed Need for Rapid Synthesis? is_sensitive->need_speed No reductive Reductive Amination is_sensitive->reductive Yes microwave Microwave-Assisted Synthesis need_speed->microwave Yes ptc Phase-Transfer Catalysis need_speed->ptc No

Caption: Decision tree for selecting an appropriate N-alkylation protocol.

General Experimental Workflow for N-Alkylation

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up cluster_3 Purification A Combine Reactants: - 5,7-Dichloro-THIQ - Alkylating Agent/Carbonyl - Base/Catalyst B Add Solvent A->B C Stir at Specified Temperature (Conventional or Microwave) B->C D Quench Reaction C->D E Extract Product D->E F Dry and Concentrate E->F G Column Chromatography (if necessary) F->G end end G->end Characterize Product

Caption: A generalized workflow for a typical N-alkylation experiment.

References

Application Notes and Protocols for the Functionalization of 5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and reaction conditions for the chemical modification of 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline. This versatile scaffold is a valuable starting material in medicinal chemistry and drug discovery, and its functionalization at the secondary amine and the aromatic ring allows for the exploration of diverse chemical space to generate novel analogues with potential therapeutic applications.

N-Functionalization of this compound

The secondary amine of the tetrahydroisoquinoline core is a primary site for modification, readily undergoing alkylation, acylation, and arylation reactions.

N-Alkylation

N-alkylation introduces alkyl substituents to the nitrogen atom, a common strategy for modulating the pharmacological properties of amine-containing compounds.

Table 1: Reaction Conditions for N-Alkylation

Alkylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)
Benzyl bromideK₂CO₃Acetonitrile8012>90
Methyl iodideK₂CO₃DMFRoom Temp.24High
Ethyl bromoacetateNaHCO₃DMF606Good

Experimental Protocol: N-Benzylation

This protocol describes the synthesis of 2-benzyl-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline.

  • Materials:

    • This compound hydrochloride

    • Benzyl bromide

    • Potassium carbonate (K₂CO₃)

    • Acetonitrile (anhydrous)

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Round-bottom flask

    • Magnetic stirrer and stir bar

    • Reflux condenser

    • Separatory funnel

    • Rotary evaporator

  • Procedure:

    • To a round-bottom flask, add this compound hydrochloride (1.0 eq).

    • Add anhydrous acetonitrile to dissolve the starting material.

    • Add potassium carbonate (2.5 eq) to the mixture.

    • To the stirring suspension, add benzyl bromide (1.1 eq) dropwise at room temperature.

    • Attach a reflux condenser and heat the reaction mixture to 80 °C.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Once the reaction is complete (typically after 12 hours), cool the mixture to room temperature.

    • Filter the solid and concentrate the filtrate under reduced pressure.

    • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel to yield 2-benzyl-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline.

N-Acylation

N-acylation introduces an acyl group to the nitrogen atom, forming an amide. This transformation can alter the electronic properties and hydrogen bonding capabilities of the molecule.

Table 2: Reaction Conditions for N-Acylation

Acylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)
Acetyl chlorideTriethylamineDCM0 to Room Temp.2>95
Benzoyl chloridePyridineDCM0 to Room Temp.3High
Acetic anhydridePyridineDCMRoom Temp.4High

Experimental Protocol: N-Acetylation

This protocol describes the synthesis of 1-(5,7-dichloro-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one.

  • Materials:

    • This compound

    • Acetyl chloride

    • Triethylamine (Et₃N)

    • Dichloromethane (DCM, anhydrous)

    • 1 M Hydrochloric acid (HCl)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

    • Round-bottom flask

    • Magnetic stirrer and stir bar

    • Ice bath

    • Separatory funnel

    • Rotary evaporator

  • Procedure:

    • Dissolve this compound (1.0 eq) in anhydrous dichloromethane in a round-bottom flask.

    • Add triethylamine (1.2 eq) to the solution and cool the flask to 0 °C in an ice bath.

    • Slowly add acetyl chloride (1.1 eq) dropwise to the stirring solution.

    • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

    • Monitor the reaction by TLC.

    • Upon completion, wash the reaction mixture with 1 M HCl, followed by saturated aqueous NaHCO₃ solution, and then brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization or column chromatography if necessary.

N-Arylation (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination allows for the formation of a carbon-nitrogen bond between the tetrahydroisoquinoline nitrogen and an aryl halide, a key transformation in the synthesis of complex molecules.

Table 3: Reaction Conditions for N-Arylation

Aryl HalideCatalystLigandBaseSolventTemperature (°C)Time (h)Yield (%)
BromobenzenePd₂(dba)₃BINAPNaOt-BuToluene10018Good
4-ChlorotoluenePd(OAc)₂XPhosK₃PO₄Dioxane11024Moderate to Good
2-BromopyridinePd₂(dba)₃XantphosCs₂CO₃Toluene10016Good

Experimental Protocol: N-Phenylation

This protocol describes the synthesis of 5,7-dichloro-2-phenyl-1,2,3,4-tetrahydroisoquinoline.

  • Materials:

    • This compound

    • Bromobenzene

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

    • (±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)

    • Sodium tert-butoxide (NaOt-Bu)

    • Toluene (anhydrous and degassed)

    • Schlenk tube or similar reaction vessel

    • Magnetic stirrer and stir bar

    • Inert atmosphere (Argon or Nitrogen)

    • Ethyl acetate

    • Water

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a Schlenk tube under an inert atmosphere, add Pd₂(dba)₃ (2.5 mol%), BINAP (7.5 mol%), and sodium tert-butoxide (1.4 eq).

    • Add this compound (1.0 eq) and bromobenzene (1.2 eq).

    • Add anhydrous, degassed toluene.

    • Seal the tube and heat the reaction mixture to 100 °C with stirring.

    • Monitor the reaction by LC-MS or TLC.

    • After completion (typically 18 hours), cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the residue by flash column chromatography to afford the desired N-arylated product.

C-Functionalization of the Aromatic Ring

The chloro-substituents on the aromatic ring of this compound serve as handles for various palladium-catalyzed cross-coupling reactions, enabling the introduction of carbon-based substituents. It is often necessary to first protect the secondary amine (e.g., as a Boc-carbamate) before performing these reactions.

Suzuki Cross-Coupling

The Suzuki coupling reaction is a versatile method for forming carbon-carbon bonds by reacting an organoboron compound with a halide.

Table 4: Reaction Conditions for Suzuki Coupling of N-Boc-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline

Boronic Acid/EsterCatalystLigandBaseSolventTemperature (°C)Time (h)
Phenylboronic acidPd(PPh₃)₄-Na₂CO₃ (2M aq.)Toluene/Ethanol9012
4-Methoxyphenylboronic acidPdCl₂(dppf)-K₂CO₃Dioxane/H₂O1008
Thiophene-2-boronic acidPd(OAc)₂SPhosK₃PO₄Toluene/H₂O10016

Experimental Protocol: Suzuki Coupling with Phenylboronic Acid

This protocol describes the synthesis of N-Boc-5,7-diphenyl-1,2,3,4-tetrahydroisoquinoline.

  • Materials:

    • N-Boc-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline

    • Phenylboronic acid (2.5 eq)

    • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

    • Sodium carbonate (Na₂CO₃)

    • Toluene

    • Ethanol

    • Water

    • Reaction vessel suitable for heating under inert atmosphere

    • Magnetic stirrer and stir bar

    • Inert atmosphere (Argon or Nitrogen)

  • Procedure:

    • In a reaction vessel, combine N-Boc-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline (1.0 eq), phenylboronic acid (2.5 eq), and Pd(PPh₃)₄ (5 mol%).

    • Add a 2M aqueous solution of sodium carbonate (3.0 eq).

    • Add toluene and ethanol in a 3:1 ratio.

    • De-gas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

    • Heat the reaction mixture to 90 °C under an inert atmosphere.

    • Monitor the reaction by LC-MS or TLC.

    • Upon completion, cool to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water and brine.

    • Dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by column chromatography.

Visualizations

experimental_workflow cluster_n_functionalization N-Functionalization cluster_c_functionalization C-Functionalization (Aromatic Ring) start_N 5,7-Dichloro-THIQ N_Alkylation N-Alkylation (e.g., Benzyl Bromide, K2CO3) start_N->N_Alkylation N_Acylation N-Acylation (e.g., Acetyl Chloride, Et3N) start_N->N_Acylation N_Arylation N-Arylation (Buchwald-Hartwig) start_N->N_Arylation end_N N-Functionalized Analogues N_Alkylation->end_N N_Acylation->end_N N_Arylation->end_N start_C 5,7-Dichloro-THIQ N_protection N-Protection (e.g., Boc2O) start_C->N_protection N_Boc_THIQ N-Boc-5,7-Dichloro-THIQ N_protection->N_Boc_THIQ Suzuki Suzuki Coupling (Ar-B(OH)2, Pd catalyst) N_Boc_THIQ->Suzuki N_deprotection N-Deprotection (e.g., TFA or HCl) Suzuki->N_deprotection end_C C-Arylated Analogues N_deprotection->end_C

Caption: General workflows for N- and C-functionalization of this compound.

signaling_pathway_analogy cluster_starting_material Core Scaffold cluster_transformations Chemical Transformations cluster_products Diverse Analogues A This compound Key Starting Material B N-Alkylation Reagents: R-X, Base Product: N-Alkyl Analogue A->B C N-Acylation Reagents: RCOCl, Base Product: N-Acyl Analogue A->C D N-Arylation Reagents: Ar-X, Pd Catalyst, Base Product: N-Aryl Analogue A->D E Suzuki Coupling Reagents: Ar-B(OH)2, Pd Catalyst, Base Product: C-Aryl Analogue A->E F Library of Functionalized Compounds B->F C->F D->F E->F

Caption: Logical relationship of functionalization pathways from the core scaffold to a diverse library of analogues.

Application Notes and Protocols: The Role of 5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline in the Synthesis of Lifitegrast

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline, a key starting material in the synthesis of Lifitegrast. Lifitegrast is an LFA-1 antagonist used for the treatment of dry eye disease.

Introduction

Lifitegrast is a small-molecule integrin antagonist that functions by inhibiting the interaction between lymphocyte function-associated antigen-1 (LFA-1) and its cognate ligand intercellular adhesion molecule-1 (ICAM-1). This action impedes T-cell activation and the subsequent release of inflammatory cytokines, which are implicated in the pathology of dry eye disease. The chemical synthesis of Lifitegrast involves the coupling of several key intermediates, with this compound-6-carboxylic acid serving as a central scaffold. This document outlines the synthesis of this crucial intermediate and its subsequent conversion to Lifitegrast, providing detailed experimental protocols and quantitative data to support process development and optimization.

Synthetic Scheme Overview

The synthesis of Lifitegrast from this compound involves a multi-step process. A generalized synthetic workflow is presented below.

Lifitegrast Synthesis Workflow A 2-(2,4-Dichlorophenyl)ethan-1-amine B Friedel-Crafts Cyclization A->B C 5,7-Dichloro-1,2,3,4- tetrahydroisoquinoline B->C D Protection & Carboxylation C->D E Protected 5,7-Dichloro-1,2,3,4-tetrahydro- isoquinoline-6-carboxylic acid D->E F Deprotection E->F G 5,7-Dichloro-1,2,3,4-tetrahydro- isoquinoline-6-carboxylic acid F->G I Amide Coupling G->I H Benzofuran-6-carboxylic acid H->I J 2-(Benzofuran-6-carbonyl)-5,7-dichloro- 1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid I->J L Amide Coupling J->L K Methyl (S)-2-amino-3-(3-(methylsulfonyl) -phenyl)propanoate K->L M Lifitegrast Ester L->M N Hydrolysis M->N O Lifitegrast N->O

General synthetic workflow for Lifitegrast.

Quantitative Data Summary

The following tables summarize the reported yields and purities for key steps in the synthesis of Lifitegrast, starting from the formation of the 5,7-dichlorotetrahydroisoquinoline intermediate.

Table 1: Synthesis of this compound-6-carboxylic Acid Intermediate

StepProductProtecting GroupYield (%)Purity (%)Reference
Friedel-Crafts Cyclization & Recrystallization5,7-Dichlorotetrahydroisoquinoline HCl-78.499.3[1]
CarboxylationQuaternary Ammonium Salt IntermediateTrityl95.999.6[1][2]
Synthesis of Protected Intermediate5,7-dichloro-2-(2,2,2-trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acidTrifluoroacetyl80-[3][4]

Table 2: Overall Yield and Purity of Lifitegrast

Starting MaterialsOverall Yield (%)Purity (%)Reference
Benzofuran-6-carboxylic acid and protected this compound-6-carboxylic acid79>99.9[3][4]
Commercially available starting materials via a novel ester intermediate66Complied with ICH guidelines[5]

Experimental Protocols

Protocol 1: Synthesis of 5,7-Dichlorotetrahydroisoquinoline-6-carboxylic Acid[1][2]

This protocol describes a practical method for the synthesis of the key intermediate, 5,7-dichlorotetrahydroisoquinoline-6-carboxylic acid.

Step 1: Friedel–Crafts Cyclization and Recrystallization

  • The cyclization of the precursor is carried out without a solvent. The optimal reaction temperature is maintained between 155–165 °C to minimize impurity formation.[1]

  • The crude product, 5,7-dichlorotetrahydroisoquinoline hydrochloride (5·HCl), is purified by recrystallization.

  • The optimal recrystallization solvent system is a mixture of EtOH/H₂O (10 V/4 V).[1]

  • This process yields 5·HCl with a purity of 99.3% and an isolated yield of 78.4% on a 150 g scale.[1]

Step 2: Protection and Carboxylation

  • The secondary amine of 5,7-dichlorotetrahydroisoquinoline is protected. Various protecting groups can be utilized.

  • A previously unreported quaternary ammonium salt was isolated with a 95.9% yield and 99.6% purity by adjusting the pH during the carboxylation reaction.[1][2]

Step 3: Deprotection

  • The protected intermediate is deprotected to yield the free state 5,7-dichlorotetrahydroisoquinoline-6-carboxylic acid.

  • This is achieved by controlling the pH to 4–5 with aqueous HCl.[1][2]

Protocol 2: Synthesis of Lifitegrast[3][4][6]

This protocol outlines the coupling of the key intermediates to synthesize Lifitegrast.

Step 1: Amide Coupling of Benzofuran-6-carboxylic acid

  • Benzofuran-6-carboxylic acid is activated, for example, by conversion to its acid chloride.[6]

  • The activated benzofuran-6-carboxylic acid is then condensed with this compound-6-carboxylic acid or a salt thereof.[6]

Step 2: Amide Coupling with the Amino Acid Moiety

  • The resulting 2-(benzofuran-6-carbonyl)-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid (2 g, 0.05 moles) is dissolved in DMF (10 ml).[6]

  • To this solution, add methyl (S)-2-amino-3-(3-(methylsulfonyl) phenyl) propanoate (1.8 g, 0.006 moles) and triethylamine (3.6 ml, 0.05 moles).[6]

  • Add HATU (2.5 g, 0.007 moles) to the stirred mixture.[6]

  • Continue stirring for 3 hours at 25-30°C.[6]

  • Quench the reaction by adding 50 ml of water and stir for 15 minutes.[6]

  • Extract the product with ethyl acetate (25 ml).[6]

  • Wash the organic layer with a 10% sodium carbonate solution and evaporate to yield the Lifitegrast ester.[6]

Step 3: Hydrolysis to Lifitegrast

  • To the Lifitegrast ester, add LiOH (0.13 g, 0.003 moles) and 1 ml of water.[6]

  • Stir the reaction mixture for 3 hours at 25-30°C.[6]

  • Add 5 ml of water and evaporate the solvent at 40-45 °C.[6]

  • Acidify the reaction mixture using aqueous HCl and stir for an additional hour at 25-30°C.[6]

  • Isolate the solid product by filtration and dry to yield Lifitegrast.[6]

  • The crude product can be purified by recrystallization from isopropanol and n-heptane to achieve a purity of >99.9%.[4]

Mechanism of Action: LFA-1/ICAM-1 Inhibition

Lifitegrast's therapeutic effect is derived from its ability to block the interaction between LFA-1 on T-cells and ICAM-1 on antigen-presenting cells and corneal epithelial cells. This inhibition prevents the formation of the immunological synapse, a critical step in T-cell activation and the inflammatory cascade.

Mechanism of Lifitegrast in blocking LFA-1/ICAM-1 interaction.

Conclusion

The synthesis of Lifitegrast relies on the strategic use of key intermediates, with this compound-6-carboxylic acid being of paramount importance. The protocols and data presented herein provide a valuable resource for researchers and drug development professionals working on the synthesis and optimization of Lifitegrast and related compounds. The improved synthetic routes offer higher yields and purity, contributing to more efficient and scalable manufacturing processes.

References

Protecting Group Strategies for 5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline is a key structural motif in medicinal chemistry, notably as a crucial intermediate in the synthesis of the dry eye disease drug, Lifitegrast. The secondary amine within the tetrahydroisoquinoline ring system is a reactive nucleophile. Its protection is a critical step in multi-step syntheses to prevent unwanted side reactions during subsequent functionalization of the molecule. This document provides detailed application notes and experimental protocols for the protection and deprotection of this compound using common amine protecting groups: tert-Butoxycarbonyl (Boc), Carbobenzyloxy (Cbz), and Trityl (Tr).

Protecting Group Selection

The choice of a suitable protecting group is contingent on the overall synthetic strategy, particularly the reaction conditions for subsequent steps and the desired deprotection method. The stability of the protecting group to various reagents and its facile, selective removal are paramount considerations.

  • Boc (tert-Butoxycarbonyl): Widely used due to its stability to a broad range of non-acidic conditions. It is readily introduced using di-tert-butyl dicarbonate (Boc₂O) and is typically removed under acidic conditions (e.g., TFA or HCl).

  • Cbz (Carbobenzyloxy): Stable to both acidic and basic conditions, making it orthogonal to many other protecting groups. It is introduced using benzyl chloroformate (Cbz-Cl) and is most commonly removed by catalytic hydrogenolysis, a mild and selective method.

  • Tr (Trityl): A bulky protecting group that can be introduced using trityl chloride (TrCl). It is labile to acidic conditions, often milder than those required for Boc removal, providing a useful orthogonality.

Data Presentation: Comparison of Protecting Group Strategies

Protecting GroupProtection ReagentsTypical SolventsProtection ConditionsDeprotection ReagentsDeprotection ConditionsReported Yield (Protection)Reported Yield (Deprotection)
Boc Di-tert-butyl dicarbonate (Boc₂O), Base (e.g., NEt₃, NaOH)Dichloromethane (DCM), Tetrahydrofuran (THF)Room Temperature, 2-16 hTrifluoroacetic acid (TFA) or Hydrochloric acid (HCl)0 °C to Room Temperature, 1-4 h>95% (General)Quantitative (General)
Cbz / Bn Benzyl chloroformate (Cbz-Cl) or Benzyl bromide (BnBr), Base (e.g., K₂CO₃, DIPEA)Acetonitrile, DCM0-10 °C to Room Temperature, 4-12 hH₂, Pd/CRoom Temperature, Atmospheric pressure, 12-24 h~91% (for Bn)High (General)
Trityl (Tr) Trityl chloride (TrCl), DIPEADichloromethane (DCM)Room Temperature, 4 h4N HCl in dioxaneRoom Temperature, 14-16 hHigh (Implied)96.4%

Experimental Protocols

tert-Butoxycarbonyl (Boc) Protection and Deprotection

Protocol 1.1: N-Boc Protection of this compound

Materials:

  • This compound hydrochloride

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (NEt₃) or Sodium hydroxide (NaOH)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of this compound hydrochloride (1.0 equiv) in DCM, add triethylamine (2.2 equiv) at 0 °C and stir for 15 minutes.

  • Add di-tert-butyl dicarbonate (1.1 equiv) to the mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford N-Boc-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline.

Protocol 1.2: Acidic Deprotection of N-Boc-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline

Materials:

  • N-Boc-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline

  • Trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Diethyl ether

Procedure (using TFA):

  • Dissolve N-Boc-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline (1.0 equiv) in DCM.

  • Add an equal volume of TFA to the solution at 0 °C.

  • Stir the mixture at room temperature for 1-2 hours, monitoring by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution to neutralize excess acid.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected this compound.

Procedure (using HCl/dioxane):

  • To a solution of N-Boc-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline (1.0 equiv) in a minimal amount of methanol, add 4M HCl in 1,4-dioxane (5-10 equiv).

  • Stir the reaction at room temperature for 1-4 hours. The hydrochloride salt of the product may precipitate.

  • Upon completion, dilute the mixture with diethyl ether to enhance precipitation.

  • Collect the solid by filtration, wash with diethyl ether, and dry under vacuum to yield this compound hydrochloride.

Carbobenzyloxy (Cbz) / Benzyl (Bn) Protection and Deprotection

Protocol 2.1: N-Cbz/Bn Protection of this compound

Materials:

  • This compound hydrochloride

  • Benzyl bromide (for Bn) or Benzyl chloroformate (for Cbz)

  • Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)

  • Acetonitrile or Dichloromethane (DCM)

Procedure (for Benzyl protection):[1]

  • To a mixture of this compound hydrochloride (1.0 equiv) and potassium carbonate (2.0-2.5 equiv) in acetonitrile, add benzyl bromide (1.0-1.1 equiv).[1]

  • Stir the reaction mixture at 0-10 °C and monitor by TLC.[1]

  • Once the reaction is complete, filter off the inorganic salts and concentrate the filtrate.

  • Purify the residue by column chromatography to obtain 2-benzyl-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline.

Protocol 2.2: Deprotection of N-Cbz/Bn-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline by Catalytic Hydrogenolysis

Materials:

  • N-Cbz/Bn-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline

  • 10% Palladium on carbon (Pd/C)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂) balloon or hydrogenation apparatus

Procedure:

  • Dissolve the N-protected compound (1.0 equiv) in methanol or ethanol in a flask suitable for hydrogenation.

  • Carefully add 10% Pd/C (10 mol%) to the solution.

  • Evacuate the flask and backfill with hydrogen gas (repeat three times).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure) at room temperature for 12-24 hours.

  • Monitor the reaction by TLC. Upon completion, carefully filter the mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected this compound.

Trityl (Tr) Protection and Deprotection

Protocol 3.1: N-Trityl Protection of this compound [2][3]

Materials:

  • This compound hydrochloride

  • Trityl chloride (TrCl)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

Procedure:

  • To a slurry of this compound hydrochloride (1.0 equiv) and trityl chloride (1.2 equiv) in DCM, cool the mixture to 10-15 °C.[2]

  • Slowly add DIPEA (2.5 equiv) to the reaction mixture.[2][3]

  • Allow the reaction to warm to room temperature and stir for 4 hours.[3]

  • Upon completion, wash the reaction mixture with water, dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure to yield N-Trityl-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline.

Protocol 3.2: Acidic Deprotection of N-Trityl-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline [2][3]

Materials:

  • N-Trityl-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline

  • 4N HCl in 1,4-dioxane

  • Tetrahydrofuran (THF)

Procedure:

  • Dissolve the N-Trityl protected compound (1.0 equiv) in THF.

  • Add 4N HCl in 1,4-dioxane and stir the mixture at room temperature for 14-16 hours.[3]

  • Adjust the pH to 4-5 with aqueous HCl to obtain the free base.[4]

  • Isolate the product by filtration or extraction to yield this compound with a reported yield of 96.4%.[4]

Mandatory Visualizations

ProtectionDeprotectionWorkflow cluster_Boc Boc Protection/Deprotection cluster_Cbz Cbz Protection/Deprotection cluster_Tr Trityl Protection/Deprotection Start_Boc 5,7-Dichloro-THIQ Protected_Boc N-Boc-5,7-Dichloro-THIQ Start_Boc->Protected_Boc Boc₂O, Base (e.g., NEt₃) End_Boc 5,7-Dichloro-THIQ Protected_Boc->End_Boc Acid (TFA or HCl) Start_Cbz 5,7-Dichloro-THIQ Protected_Cbz N-Cbz-5,7-Dichloro-THIQ Start_Cbz->Protected_Cbz Cbz-Cl, Base (e.g., K₂CO₃) End_Cbz 5,7-Dichloro-THIQ Protected_Cbz->End_Cbz H₂, Pd/C Start_Tr 5,7-Dichloro-THIQ Protected_Tr N-Tr-5,7-Dichloro-THIQ Start_Tr->Protected_Tr TrCl, DIPEA End_Tr 5,7-Dichloro-THIQ Protected_Tr->End_Tr Acid (HCl/dioxane)

Caption: Workflow for Protection and Deprotection Strategies.

ExperimentalWorkflow Start Starting Material (5,7-Dichloro-THIQ) Protection Protection Reaction (Add Protecting Group Reagent + Base) Start->Protection Workup1 Aqueous Workup (Wash, Dry, Concentrate) Protection->Workup1 Purification1 Purification (Column Chromatography) Workup1->Purification1 Protected N-Protected Intermediate Purification1->Protected Deprotection Deprotection Reaction (Add Deprotecting Reagent) Protected->Deprotection Workup2 Workup / Isolation (Neutralization, Extraction, or Precipitation) Deprotection->Workup2 Purification2 Purification (if necessary) Workup2->Purification2 Final Final Product (Deprotected 5,7-Dichloro-THIQ) Purification2->Final

Caption: General Experimental Workflow for Protection and Deprotection.

References

Green Chemistry Approaches to the Synthesis of 5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline, a key intermediate in pharmaceutical development, with a focus on green chemistry principles. The protocols outlined below aim to reduce the environmental impact of the synthesis by employing methodologies such as microwave-assisted and ultrasound-assisted reactions, as well as exploring potential biocatalytic routes. These approaches offer significant advantages over traditional synthetic methods, including reduced reaction times, lower energy consumption, and the use of more environmentally benign reagents and solvents.

Overview of Synthetic Strategies

The primary route for the synthesis of this compound is the Pictet-Spengler reaction. This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization. In the context of our target molecule, the key starting materials are 3,5-dichlorophenethylamine and formaldehyde.

Traditional Pictet-Spengler reactions often require harsh conditions, such as high temperatures and strong acids, and may utilize hazardous solvents. The green chemistry approaches detailed herein focus on mitigating these drawbacks.

Synthesis of the Precursor: 3,5-Dichlorophenethylamine

A greener approach to the synthesis of the essential precursor, 3,5-dichlorophenethylamine, is outlined below. This protocol avoids the use of highly hazardous reagents where possible.

Protocol: Two-Step Synthesis of 3,5-Dichlorophenethylamine

Step 1: Henry Reaction of 3,5-Dichlorobenzaldehyde with Nitromethane

This step involves a nitroaldol condensation to form 1-(3,5-dichlorophenyl)-2-nitroethene.

  • Reagents:

    • 3,5-Dichlorobenzaldehyde

    • Nitromethane

    • Ammonium acetate (as a catalyst)

    • Ethanol (as a solvent)

  • Procedure:

    • In a round-bottom flask, dissolve 3,5-dichlorobenzaldehyde (1 equivalent) in ethanol.

    • Add nitromethane (1.5 equivalents) and ammonium acetate (0.5 equivalents).

    • Stir the mixture at room temperature for 24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture into ice-cold water.

    • Filter the precipitated solid, wash with cold water, and dry under vacuum to yield 1-(3,5-dichlorophenyl)-2-nitroethene.

Step 2: Reduction of 1-(3,5-Dichlorophenyl)-2-nitroethene

This step utilizes catalytic hydrogenation, a greener alternative to metal hydride reductions.

  • Reagents:

    • 1-(3,5-Dichlorophenyl)-2-nitroethene

    • Palladium on carbon (Pd/C, 10 mol%)

    • Ethanol (as a solvent)

    • Hydrogen gas

  • Procedure:

    • To a solution of 1-(3,5-dichlorophenyl)-2-nitroethene (1 equivalent) in ethanol in a hydrogenation vessel, add 10% Pd/C.

    • Pressurize the vessel with hydrogen gas (50 psi).

    • Stir the mixture vigorously at room temperature for 12-16 hours.

    • Monitor the reaction by TLC.

    • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to obtain 3,5-dichlorophenethylamine.

Green Synthesis of this compound via Pictet-Spengler Reaction

Two primary green methodologies are proposed for the cyclization step: microwave-assisted synthesis and ultrasound-assisted synthesis. These methods significantly accelerate the reaction, leading to improved energy efficiency.

Microwave-Assisted Pictet-Spengler Reaction

Microwave irradiation provides rapid and uniform heating, drastically reducing reaction times from hours to minutes.[1][2]

Protocol:

  • Reagents:

    • 3,5-Dichlorophenethylamine

    • Formaldehyde (37% aqueous solution)

    • Formic acid (as a green acid catalyst)

    • Ethanol (as a solvent)

  • Procedure:

    • In a microwave-safe reaction vessel, combine 3,5-dichlorophenethylamine (1 equivalent) and ethanol.

    • Add formaldehyde solution (1.2 equivalents) and formic acid (2 equivalents).

    • Seal the vessel and place it in a microwave reactor.

    • Irradiate the mixture at 120°C for 15-20 minutes.

    • After cooling, quench the reaction with a saturated sodium bicarbonate solution.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Ultrasound-Assisted Pictet-Spengler Reaction

Sonication can promote chemical reactions through acoustic cavitation, providing a mechanical energy source that can enhance reaction rates at lower temperatures.

Protocol:

  • Reagents:

    • 3,5-Dichlorophenethylamine

    • Formaldehyde (37% aqueous solution)

    • Trifluoroacetic acid (TFA) (as a catalyst)

    • Acetonitrile (as a solvent)

  • Procedure:

    • In a round-bottom flask, dissolve 3,5-dichlorophenethylamine (1 equivalent) in acetonitrile.

    • Add formaldehyde solution (1.2 equivalents) and a catalytic amount of TFA (0.1 equivalents).

    • Immerse the flask in an ultrasonic bath.

    • Sonicate the mixture at 40-50°C for 1-2 hours.

    • Monitor the reaction by TLC.

    • Upon completion, neutralize the reaction mixture with a saturated sodium bicarbonate solution.

    • Extract the product with an organic solvent.

    • Work up the organic layer as described in the microwave-assisted protocol.

    • Purify by column chromatography.

Biocatalytic Approach: A Future Perspective

Biocatalysis offers a highly sustainable and stereoselective route to tetrahydroisoquinolines. Enzymes such as norcoclaurine synthase (NCS) and imine reductases (IREDs) have been employed in the synthesis of various THIQ derivatives. While a specific biocatalyst for the synthesis of this compound has not been reported, the promiscuity of some of these enzymes suggests that this is a promising area for future research. A hypothetical biocatalytic workflow is presented below.

Hypothetical Biocatalytic Protocol:

  • Enzyme: A suitably engineered norcoclaurine synthase (NCS) or a broad-substrate imine reductase (IRED).

  • Substrates:

    • 3,5-Dichlorophenethylamine

    • Formaldehyde

  • Cofactors (for IREDs): Nicotinamide adenine dinucleotide phosphate (NADPH) and a cofactor regeneration system (e.g., glucose dehydrogenase/glucose).

  • Procedure:

    • In a buffered aqueous solution (e.g., phosphate buffer, pH 7.5), combine the enzyme, 3,5-dichlorophenethylamine, and formaldehyde.

    • If using an IRED, include NADPH and the cofactor regeneration system.

    • Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with gentle agitation.

    • Monitor product formation using High-Performance Liquid Chromatography (HPLC).

    • Upon completion, perform a product extraction and purification.

Data Presentation

Table 1: Comparison of Synthetic Protocols for this compound

ParameterConventional MethodMicrowave-AssistedUltrasound-AssistedBiocatalytic (Hypothetical)
Reaction Time 6-24 hours15-20 minutes1-2 hours12-48 hours
Temperature High (Reflux)120°C40-50°CAmbient (e.g., 30°C)
Solvent Dichloromethane, THFEthanolAcetonitrileAqueous Buffer
Catalyst Strong mineral acidsFormic acidTrifluoroacetic acidEnzyme
Yield ModerateGood to ExcellentGoodPotentially High
Green Aspects PoorHigh energy efficiency, reduced timeLower temperature, reduced timeAqueous media, biodegradable catalyst, high selectivity
Drawbacks Hazardous waste, high energySpecialized equipmentLonger time than microwaveEnzyme availability and stability

Visualizations

Green_Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_pictet_spengler Pictet-Spengler Reaction 3,5-Dichlorobenzaldehyde 3,5-Dichlorobenzaldehyde Henry_Reaction Henry Reaction (Ethanol, NH4OAc) 3,5-Dichlorobenzaldehyde->Henry_Reaction Nitromethane Nitromethane Nitromethane->Henry_Reaction Nitroethene 1-(3,5-Dichlorophenyl) -2-nitroethene Henry_Reaction->Nitroethene Reduction Catalytic Hydrogenation (Pd/C, H2, Ethanol) Nitroethene->Reduction Precursor 3,5-Dichlorophenethylamine Reduction->Precursor Microwave Microwave-Assisted (Formic Acid, Ethanol) Precursor->Microwave Ultrasound Ultrasound-Assisted (TFA, Acetonitrile) Precursor->Ultrasound Biocatalysis Biocatalytic (Enzyme, Buffer) Precursor->Biocatalysis Formaldehyde Formaldehyde Formaldehyde->Microwave Formaldehyde->Ultrasound Formaldehyde->Biocatalysis Target_Molecule 5,7-Dichloro-1,2,3,4- tetrahydroisoquinoline Microwave->Target_Molecule Ultrasound->Target_Molecule Biocatalysis->Target_Molecule

Caption: Workflow for the green synthesis of this compound.

Pictet_Spengler_Mechanism Start 3,5-Dichlorophenethylamine + Formaldehyde Imine_Formation Iminium Ion Formation (Acid Catalyzed) Start->Imine_Formation Intermediate Electrophilic Intermediate Imine_Formation->Intermediate Cyclization Intramolecular Electrophilic Aromatic Substitution Intermediate->Cyclization Product 5,7-Dichloro-1,2,3,4- tetrahydroisoquinoline Cyclization->Product

Caption: Mechanism of the Pictet-Spengler reaction for the target molecule.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of 5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

The most common methods for synthesizing the tetrahydroisoquinoline core are the Pictet-Spengler and Bischler-Napieralski reactions. The specific substrate, this compound, can be prepared via intramolecular Friedel-Crafts type cyclization reactions. Subsequent modifications, such as carboxylation, may be required for specific derivatives.[1]

Q2: Why is the Pictet-Spengler reaction a common choice for this synthesis?

The Pictet-Spengler reaction is a robust method for constructing the tetrahydroisoquinoline skeleton. It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure.[2][3][4] For substrates with less nucleophilic aromatic rings, like the dichlorinated phenyl group, harsher conditions with strong acids may be necessary.[2]

Q3: What challenges are associated with the Bischler-Napieralski reaction for this target molecule?

The Bischler-Napieralski reaction, which involves the cyclization of a β-arylethylamide, is highly sensitive to the electronic properties of the aromatic ring.[5][6] The presence of two electron-withdrawing chloro groups on the aromatic ring deactivates it, making the intramolecular electrophilic aromatic substitution more challenging and potentially leading to low yields.[5][7]

Q4: Are there any specific safety precautions to consider during this synthesis?

Yes, several reagents used in these syntheses are hazardous. For instance, phosphorus oxychloride (POCl₃) and triflic anhydride (Tf₂O) are corrosive and react violently with water. Strong acids should be handled with care. Reactions involving n-butyllithium (n-BuLi) are highly exothermic and pyrophoric upon contact with air and moisture, requiring an inert atmosphere and low-temperature control. Always consult the safety data sheets (SDS) for all reagents and use appropriate personal protective equipment (PPE).

Troubleshooting Guide

Low Yield or No Product Formation

Q5: My Pictet-Spengler reaction is giving a very low yield. What are the likely causes and solutions?

Low yields in the Pictet-Spengler reaction for an electron-deficient system like this compound can be due to several factors:

  • Insufficiently Acidic Catalyst: The dichlorinated phenyl ring is deactivated, requiring a strong acid to promote the electrophilic cyclization. If you are using a mild acid, consider switching to a stronger one like trifluoroacetic acid (TFA) or even superacids.[2][8]

  • Low Reaction Temperature: Harsher conditions, including higher temperatures (refluxing), are often necessary for less nucleophilic aromatic rings.[2]

  • Iminium Ion Formation Issues: The initial condensation to form the iminium ion is crucial. Ensure your aldehyde/ketone is reactive and the conditions are suitable for imine formation. The use of a dehydrating agent can be beneficial.

Q6: I am experiencing a complete failure of the Bischler-Napieralski reaction. What should I check?

Failure of the Bischler-Napieralski reaction is common with deactivated aromatic rings.[5][7]

  • Deactivated Aromatic Ring: The two chloro-substituents strongly deactivate the ring towards electrophilic substitution. Using a more potent dehydrating agent, such as a mixture of P₂O₅ in refluxing POCl₃, might be necessary.[5][9]

  • Modern, Milder Protocols: Consider switching to a more modern and milder protocol using triflic anhydride (Tf₂O) and a non-nucleophilic base like 2-chloropyridine. This can be more effective for sensitive or deactivated substrates.[5][7]

  • Reaction Conditions: Ensure strictly anhydrous conditions, as the reagents are highly moisture-sensitive. The reaction temperature might also need optimization; while heat is often required, excessive temperatures can lead to decomposition.[5]

Formation of Side Products

Q7: I am observing a significant amount of a styrene-like byproduct in my Bischler-Napieralski reaction. How can I prevent this?

The formation of a styrene derivative is a known side reaction resulting from the retro-Ritter fragmentation of the nitrilium ion intermediate.[5][10] This is more common when the resulting styrene is highly conjugated.[10]

  • Alternative Chemistry: A method developed by Larsen and colleagues using oxalyl chloride to generate an N-acyliminium intermediate can be less prone to this fragmentation.[5][10]

  • Solvent Choice: Using the corresponding nitrile as a solvent can shift the equilibrium away from the retro-Ritter product.[10]

Q8: My Friedel-Crafts cyclization step is producing an aromatized impurity. How can I minimize this?

The formation of the aromatized isoquinoline impurity can occur during the cyclization. A study on a similar synthesis identified this issue and resolved it through careful control of reaction conditions and purification by recrystallization.[1] Screening different recrystallization solvents can help in selectively removing this impurity.[1]

Purification Difficulties

Q9: I am having trouble purifying the final this compound product. Any suggestions?

Purification can be challenging due to the presence of unreacted starting materials, byproducts, and potential tar formation.

  • Column Chromatography: Flash column chromatography is a standard method for purification. The choice of eluent system is critical and should be determined by thin-layer chromatography (TLC) analysis.

  • Recrystallization: If the product is a solid, recrystallization can be a highly effective purification method. Screening various solvents is recommended to find one that provides good recovery and purity.[1]

  • Acid-Base Extraction: As the product is an amine, it can be purified by acid-base extraction. Dissolve the crude product in an organic solvent and extract with an acidic aqueous solution. The product will move to the aqueous phase. Then, basify the aqueous phase and extract the product back into an organic solvent.

Quantitative Data Summary

Table 1: Reported Yields for Key Intermediates in the Synthesis of 5,7-Dichlorotetrahydroisoquinoline-6-carboxylic Acid

StepReactionReagents/ConditionsYield (%)Purity (%)Reference
1Substitution & Reduction3,5-dichlorobenzyl chloride, NaCN, then reduction90.199.5[1]
2Friedel-Crafts CyclizationAlCl₃, 185–190 °C--[11]
3N-Protection (Trityl)TrCl, DIPEA, DCM, r.t.--[11]
4Carboxylationn-BuLi/TMEDA, THF, -78 °C; then CO₂--[11]
5N-Protection (Benzyl)Benzyl bromide, base--[12]
6Carboxylation (Benzyl protected)n-BuLi/TMEDA, THF, -75 °C; then CO₂85-[12]
7Isolation of Quaternary Ammonium Salt-95.999.6[1]

Experimental Protocols

Protocol 1: Bischler-Napieralski Cyclization (General Procedure)[6][7]
  • To an oven-dried round-bottom flask, add the β-(3,5-dichlorophenyl)ethylamide substrate (1.0 equiv).

  • Under an inert atmosphere (e.g., nitrogen or argon), add an anhydrous solvent such as dichloromethane (DCM) or toluene.

  • Add phosphorus oxychloride (POCl₃) (typically 1.1 to 5 equivalents) dropwise to the solution. An ice bath may be necessary to control the exotherm.

  • After the addition is complete, heat the reaction mixture to reflux. Monitor the progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and carefully quench by slowly adding it to a mixture of ice and a base (e.g., ammonium hydroxide).

  • Extract the aqueous layer with an organic solvent (e.g., DCM).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Milder Bischler-Napieralski Cyclization using Triflic Anhydride[5][7]
  • In a flame-dried flask under a nitrogen atmosphere, dissolve the β-(3,5-dichlorophenyl)ethylamide (1.0 equiv) in anhydrous dichloromethane (DCM).

  • Add 2-chloropyridine (2.0 equiv) to the solution.

  • Cool the mixture to -20 °C using a suitable cooling bath.

  • Slowly add triflic anhydride (Tf₂O, 1.25 equiv) dropwise.

  • Stir the reaction mixture at -20 °C for 30 minutes, then allow it to warm to 0 °C and stir for an additional 30 minutes.

  • Monitor the reaction's progress by TLC.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the layers and extract the aqueous phase with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Protocol 3: Carboxylation of N-benzyl-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline[12]
  • To a three-necked flask under a nitrogen atmosphere, add anhydrous tetrahydrofuran (THF), N,N,N′,N′-tetramethylethylenediamine (TMEDA) (1.5 equiv), and 2-benzyl-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline (1.0 equiv).

  • Cool the mixture to -75 °C.

  • Add n-butyllithium (n-BuLi) (2.0 equiv) dropwise, maintaining the temperature below -70 °C.

  • Stir the mixture at -75 °C for 1 hour.

  • Introduce carbon dioxide (CO₂) gas into the system, controlling the temperature between -50 to -40 °C.

  • After the addition of CO₂, allow the reaction to naturally warm to 0 °C.

  • Adjust the pH to 6 by adding 20% citric acid.

  • Extract the mixture with ethyl acetate.

  • Combine the organic phases, add concentrated hydrochloric acid, and stir to precipitate the product.

  • Filter and dry the solid product.

Visualizations

G cluster_start Starting Materials cluster_synthesis Synthesis Routes cluster_intermediate Core Structure cluster_modification Further Modification (Optional) cluster_final Final Product 3,5-Dichlorophenethylamine Derivative 3,5-Dichlorophenethylamine Derivative Pictet-Spengler Reaction Pictet-Spengler Reaction 3,5-Dichlorophenethylamine Derivative->Pictet-Spengler Reaction Bischler-Napieralski Reaction Bischler-Napieralski Reaction 3,5-Dichlorophenethylamine Derivative->Bischler-Napieralski Reaction Friedel-Crafts Cyclization Friedel-Crafts Cyclization 3,5-Dichlorophenethylamine Derivative->Friedel-Crafts Cyclization Carbonyl Compound (e.g., Formaldehyde) Carbonyl Compound (e.g., Formaldehyde) Carbonyl Compound (e.g., Formaldehyde)->Pictet-Spengler Reaction 5,7-Dichloro-THIQ 5,7-Dichloro-THIQ Pictet-Spengler Reaction->5,7-Dichloro-THIQ Bischler-Napieralski Reaction->5,7-Dichloro-THIQ Friedel-Crafts Cyclization->5,7-Dichloro-THIQ N-Protection N-Protection 5,7-Dichloro-THIQ->N-Protection Carboxylation Carboxylation N-Protection->Carboxylation Deprotection Deprotection Carboxylation->Deprotection Target Derivative Target Derivative Deprotection->Target Derivative

Caption: General workflow for the synthesis of this compound derivatives.

G start Low Yield or Reaction Failure reaction_type Which reaction? start->reaction_type bischler Bischler-Napieralski reaction_type->bischler B-N pictet Pictet-Spengler reaction_type->pictet P-S check_bischler_reagents Deactivated Ring? Insufficient Dehydrating Agent? bischler->check_bischler_reagents check_pictet_catalyst Insufficiently Acidic Catalyst? pictet->check_pictet_catalyst solution_bischler1 Use stronger dehydrating agent (e.g., P₂O₅ in POCl₃) check_bischler_reagents->solution_bischler1 Yes solution_bischler2 Switch to milder protocol (e.g., Tf₂O / 2-chloropyridine) check_bischler_reagents->solution_bischler2 Consider Alternative side_product Styrene Side Product (Bischler-Napieralski)? check_bischler_reagents->side_product No, but... solution_pictet1 Use stronger acid (e.g., TFA, superacid) check_pictet_catalyst->solution_pictet1 Yes solution_pictet2 Increase reaction temperature check_pictet_catalyst->solution_pictet2 Also consider solution_side_product Use oxalyl chloride method or nitrile as solvent side_product->solution_side_product Yes

Caption: Troubleshooting decision tree for improving reaction yield.

References

Technical Support Center: Purification of 5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the chromatographic purification of 5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline. Below you will find frequently asked questions and detailed troubleshooting guides to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most suitable type of chromatography for purifying this compound?

A1: Both normal-phase and reverse-phase chromatography can be effectively used.

  • Normal-Phase (Flash) Chromatography: This is a cost-effective method suitable for larger quantities and initial purification from crude reaction mixtures. Silica gel is the most common stationary phase.[1][2][3][4]

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This method offers higher resolution and is ideal for achieving high purity, especially for smaller quantities or as a final purification step.[5][6]

Q2: What are the recommended mobile phases for purifying this compound?

A2: The choice of mobile phase depends on the chromatography mode:

  • For Normal-Phase (Silica Gel): A mixture of a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate or dichloromethane) is common.[7] Due to the basic nature of the tetrahydroisoquinoline nitrogen, peak tailing can occur. To mitigate this, adding a small amount (0.1-1%) of a basic modifier like triethylamine or aqueous ammonia to the mobile phase is highly recommended.[3]

  • For Reverse-Phase HPLC: A gradient of acetonitrile or methanol in water is typically used.[5] An acid modifier, such as formic acid or trifluoroacetic acid (TFA) at 0.1%, is often added to improve peak shape by protonating the amine.

Q3: How can I monitor the purification process?

A3: Thin-Layer Chromatography (TLC) is the standard method for monitoring normal-phase column chromatography.[4][7] Use the same solvent system planned for the column to develop the TLC plate. Visualization can be done under UV light (254 nm) or by using a staining agent like potassium permanganate or vanillin.[7] For HPLC, a UV detector is typically used for real-time monitoring.

Q4: Is this compound stable during purification?

A4: Tetrahydroisoquinolines are generally stable under standard chromatographic conditions. However, prolonged exposure to highly acidic conditions or strong oxidizing agents should be avoided. The primary stability concern during chromatography is interaction with the stationary phase. Acidic silica gel can cause peak tailing or, in rare cases, degradation if the compound is particularly labile.[1] Using a basic modifier in normal-phase chromatography or maintaining a suitable pH in reverse-phase can enhance stability and improve chromatography.[8]

Troubleshooting Guides

This section addresses specific problems you may encounter during the purification of this compound.

Problem 1: Poor or No Separation of the Target Compound from Impurities
Potential Cause Solution
Incorrect Mobile Phase Polarity If using normal-phase, the eluent may be too polar (impurities and product elute together) or not polar enough (nothing moves off the baseline). Systematically test different solvent ratios using TLC to find an optimal system where the target compound has an Rf of approximately 0.25-0.35.[1] For RP-HPLC, adjust the gradient slope or the starting/ending percentage of the organic solvent.
Co-eluting Impurities The chosen chromatographic system may not have sufficient resolving power. Consider switching the chromatography mode (e.g., from normal-phase to reverse-phase) or using a different solvent system (e.g., switching from ethyl acetate to a dichloromethane/methanol mixture in normal-phase).
Column Overload Injecting too much crude material onto the column will lead to broad, overlapping peaks.[9] Reduce the sample load. A general rule for flash chromatography is a 1:30 to 1:100 ratio of sample mass to silica gel mass.
Problem 2: Significant Peak Tailing
Potential Cause Solution
Secondary Interactions with Stationary Phase The basic nitrogen atom of the tetrahydroisoquinoline can interact strongly with acidic silanol groups on the surface of silica gel, causing tailing.[1] Add a basic modifier such as 0.1-1% triethylamine or aqueous ammonia to the mobile phase to neutralize these active sites.[3]
Column Degradation The stationary phase may be old or degraded. For HPLC, a void may have formed at the column inlet.[6] Replace the guard column or the analytical column. For flash chromatography, use fresh silica gel.
Inappropriate pH (RP-HPLC) In reverse-phase, operating at a pH near the pKa of the compound can cause poor peak shape. Add 0.1% formic acid or TFA to the mobile phase to ensure the amine is fully protonated, which typically results in sharper peaks.[5]
Problem 3: Low or No Recovery of the Compound
Potential Cause Solution
Compound is Stuck on the Column The mobile phase may not be polar enough to elute the compound. Gradually increase the polarity of the mobile phase. If necessary, flush the column with a very strong solvent (e.g., 10-20% methanol in dichloromethane for silica) to recover the material.
Compound Degradation Although unlikely, the compound could be degrading on the column. This can happen if the silica gel is highly acidic or if the compound is unstable to the solvent. Neutralize the silica gel with a triethylamine wash before use or opt for a different purification method.
System Leaks (HPLC) Check all fittings and connections for leaks, which can result in loss of sample and inaccurate flow rates.[10] A buildup of salt deposits can be an indicator of a slow leak.[11]

Experimental Protocols & Data

Protocol 1: Normal-Phase Flash Column Chromatography

This protocol is a representative method for purifying gram-scale quantities of the title compound.

  • Preparation of the Column:

    • Select a glass column of appropriate size (e.g., for 1 g of crude material, use ~40-50 g of silica gel).

    • Plug the bottom of the column with a small piece of cotton or glass wool.[1][12]

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel (230-400 mesh) in the initial, low-polarity eluent.[1]

    • Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.[12]

    • Add another thin layer of sand on top of the packed silica gel.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane).

    • For "dry loading," add a small amount of silica gel to this solution and evaporate the solvent to obtain a free-flowing powder.[4][12]

    • Carefully add the dry-loaded sample to the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the mobile phase, starting with a low polarity and gradually increasing it if a gradient is required.

    • Collect fractions in test tubes and monitor their contents using TLC.

    • Combine the fractions containing the pure product, and remove the solvent using a rotary evaporator.

ParameterRecommended Value / SystemNotes
Stationary Phase Silica Gel, 230-400 meshStandard for most applications.
Mobile Phase System Hexane / Ethyl Acetate / TriethylamineA good starting point is a gradient from 10% to 50% Ethyl Acetate in Hexane, with 0.5% Triethylamine added throughout.
TLC Visualization UV lamp (254 nm)The aromatic and chlorinated structure should be UV active.
Sample Loading Dry LoadingRecommended for better resolution compared to wet loading.[12]
Protocol 2: Preparative Reverse-Phase HPLC (RP-HPLC)

This protocol is suitable for obtaining high-purity material on a smaller scale.

  • System Preparation:

    • Prime the HPLC pumps with the appropriate mobile phases (e.g., Pump A: Water + 0.1% Formic Acid; Pump B: Acetonitrile + 0.1% Formic Acid).

    • Equilibrate the preparative C18 column with the initial mobile phase conditions until a stable baseline is achieved.

  • Sample Preparation and Injection:

    • Dissolve the partially purified compound in a suitable solvent, ideally the initial mobile phase composition, to ensure good peak shape.

    • Filter the sample through a 0.45 µm syringe filter to remove any particulates that could damage the column.

    • Inject the sample onto the column.

  • Chromatography and Fraction Collection:

    • Run a linear gradient (e.g., 5% to 95% Acetonitrile over 30 minutes).

    • Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 254 nm or 280 nm).

    • Collect fractions corresponding to the main product peak using an automated fraction collector or by hand.

  • Post-Purification:

    • Analyze the collected fractions for purity using analytical HPLC.

    • Combine the pure fractions and remove the organic solvent (acetonitrile).

    • If necessary, lyophilize the remaining aqueous solution to obtain the pure compound as a formic acid salt.

ParameterRecommended Value / SystemNotes
Stationary Phase C18, 5-10 µm particle sizeA C18 column is a robust, general-purpose choice for reverse-phase.
Mobile Phase A Deionized Water + 0.1% Formic AcidFormic acid is MS-compatible and improves peak shape.[5]
Mobile Phase B Acetonitrile + 0.1% Formic AcidAcetonitrile is a common organic modifier.
Gradient 5% to 95% B over 30 minutesThis is a standard screening gradient and should be optimized for specific separation needs.
Detection UV at 254 nm or 280 nmSelect a wavelength where the compound has strong absorbance.

Visualized Workflows

G cluster_prep Sample Preparation cluster_chrom Chromatography cluster_analysis Analysis & Isolation crude Crude Product dissolve Dissolve in Min. Solvent crude->dissolve adsorb Adsorb onto Silica (Dry Load) dissolve->adsorb load Load Sample adsorb->load pack Pack Silica Gel Column pack->load elute Elute with Solvent Gradient load->elute collect Collect Fractions elute->collect tlc Monitor Fractions by TLC collect->tlc combine Combine Pure Fractions tlc->combine evap Evaporate Solvent combine->evap pure Pure Compound evap->pure G start Chromatography Issue (e.g., Poor Separation) cause1 Is Mobile Phase Optimized? start->cause1 sol1_yes Proceed to Next Check cause1->sol1_yes Yes sol1_no Optimize Solvent System using TLC cause1->sol1_no No cause2 Is Column Overloaded? sol2_yes Reduce Sample Load cause2->sol2_yes Yes sol2_no Proceed to Next Check cause2->sol2_no No cause3 Is there Peak Tailing? sol3_yes Add Basic Modifier (e.g., 0.5% TEA) cause3->sol3_yes Yes sol3_no Consider Alternate Chromatography Mode cause3->sol3_no No sol1_yes->cause2 end Problem Resolved sol1_no->end sol2_yes->end sol2_no->cause3 sol3_yes->end sol3_no->end

References

Technical Support Center: Regioselective Synthesis of Dichlorotetrahydroisoquinolines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the regioselective synthesis of dichlorotetrahydroisoquinolines. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experimental work. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the regioselective synthesis of dichlorotetrahydroisoquinolines?

The main challenges in the regioselective dichlorination of tetrahydroisoquinolines (THIQs) lie in controlling the position of the two chlorine atoms on the aromatic ring. The primary factors influencing regioselectivity are:

  • Directing Effects of Substituents: The existing substituents on the tetrahydroisoquinoline ring direct the position of incoming electrophiles. Electron-donating groups (EDGs) typically direct ortho- and para-substitution, while electron-withdrawing groups (EWGs) direct meta-substitution. The interplay of these effects can lead to mixtures of isomers.

  • Steric Hindrance: Bulky substituents can block access to certain positions on the aromatic ring, influencing the final regiochemical outcome.

  • Reaction Conditions: The choice of chlorinating agent, solvent, temperature, and catalyst can significantly impact the regioselectivity of the reaction.

  • Formation of Isomeric Mixtures: Due to the factors mentioned above, the reaction often yields a mixture of dichlorinated isomers, which can be challenging to separate.

  • Side Reactions: Over-chlorination or degradation of the starting material can occur under harsh reaction conditions.

Q2: How do I choose the right chlorinating agent for my synthesis?

The choice of chlorinating agent is critical for achieving the desired regioselectivity and yield. Here are some common choices and their characteristics:

  • N-Chlorosuccinimide (NCS): A mild and versatile chlorinating agent. It is often used for the chlorination of activated aromatic rings.[1][2][3] The reaction can sometimes be catalyzed by an acid.[2]

  • Sulfuryl Chloride (SO₂Cl₂): A more reactive chlorinating agent that can be used for less activated rings.[4] However, it can also lead to more side products if not used carefully. Reactions with sulfuryl chloride can be exothermic and may require careful temperature control.[5]

  • Chlorine Gas (Cl₂): A highly reactive and hazardous reagent. While effective, it often leads to a lack of selectivity and the formation of multiple chlorinated products. Its use is generally limited to industrial-scale production with specialized equipment.

Q3: My dichlorination reaction is producing a mixture of isomers. How can I improve the regioselectivity?

Improving regioselectivity often involves a combination of strategies:

  • Protecting Groups: Introducing a protecting group can alter the electronic nature of the ring or introduce steric bulk to direct chlorination to a specific position.

  • Choice of Substituents: If you are designing a synthesis from a substituted precursor, carefully consider the directing effects of the existing groups.

  • Reaction Optimization: Systematically vary the reaction parameters, including:

    • Solvent: The polarity of the solvent can influence the reaction pathway.

    • Temperature: Lowering the temperature can sometimes increase selectivity by favoring the thermodynamically more stable product.

    • Catalyst: The use of a Lewis acid or Brønsted acid catalyst can enhance the electrophilicity of the chlorinating agent and influence the regiochemical outcome.

Troubleshooting Guides

Problem 1: Low yield of the desired dichlorotetrahydroisoquinoline.

Possible Cause Troubleshooting Step
Incomplete reaction Monitor the reaction progress using TLC or HPLC. If the reaction has stalled, consider increasing the reaction time or temperature. Ensure the chlorinating agent is active and used in the correct stoichiometric amount.
Degradation of starting material or product Use a milder chlorinating agent (e.g., switch from SO₂Cl₂ to NCS). Lower the reaction temperature. Ensure the reaction is performed under an inert atmosphere if the compounds are sensitive to oxidation.
Side reactions Analyze the crude reaction mixture by LC-MS or GC-MS to identify major byproducts. This can provide insight into competing reaction pathways. The formation of aromatized impurities can sometimes occur at high temperatures.[6]
Suboptimal workup procedure Ensure the pH is adjusted correctly during the workup to avoid loss of product, especially if it has acidic or basic functional groups.[6]

Problem 2: Difficulty in separating dichlorotetrahydroisoquinoline isomers.

Possible Cause Troubleshooting Step
Similar polarity of isomers Recrystallization: This is often the first method to try. Systematically screen different solvent systems (e.g., ethanol/water mixtures) to find conditions where one isomer selectively crystallizes.[6] The presence of different functional groups on the isomers can influence their solubility in various solvents.[7]
Column Chromatography (HPLC/Flash): If recrystallization is ineffective, chromatographic separation is necessary. Screen different stationary phases (e.g., normal phase silica, reversed-phase C18, or more specialized phases like phenyl or biphenyl columns) and mobile phase compositions.[8][9][10] For challenging separations, consider preparative HPLC.
Formation of a complex mixture Re-evaluate the reaction conditions to improve regioselectivity and simplify the product mixture.

Data Presentation

The following tables summarize quantitative data from a representative synthesis of a dichlorotetrahydroisoquinoline derivative.

Table 1: Influence of Reaction Temperature on Impurity Formation in the Synthesis of 5,7-Dichlorotetrahydroisoquinoline. [6]

EntryTemperature (°C)Purity of 5·HCl (%)Impurity 5a (%)
1145–155No product detected-
2155–16593.46.3
3165–17586.213.6

Table 2: Optimization of Recrystallization Conditions for 5,7-Dichlorotetrahydroisoquinoline HCl (5·HCl). [6]

EntrySolvent System (v/v)Yield (%)Purity (%)
1EtOH/H₂O (5:4)31.196.7
2EtOH21.899.2
3H₂O48.899.5
4EtOH/H₂O (10:7)32.198.0
5EtOH/H₂O (10:4)78.499.3

Experimental Protocols

Key Experiment: Synthesis of 5,7-Dichlorotetrahydroisoquinoline-6-carboxylic Acid [6]

This protocol describes a key step in the synthesis of Lifitegrast, involving the formation of a dichlorotetrahydroisoquinoline intermediate followed by carboxylation.

Step 1: Friedel–Crafts Cyclization to form 5,7-Dichlorotetrahydroisoquinoline HCl (5·HCl)

  • Reactants: N-(2-(3,5-dichlorophenyl)ethyl)formamide.

  • Reagents: Polyphosphoric acid.

  • Procedure: The starting material is heated with polyphosphoric acid at a controlled temperature (e.g., 155–165 °C) to effect cyclization. The reaction is monitored for the formation of the desired product and the aromatized impurity.

  • Workup and Purification: The reaction mixture is cooled and treated with water. The resulting precipitate is filtered and recrystallized from an optimized solvent system, such as an ethanol/water mixture, to remove impurities.[6]

Step 2: Protection of the Secondary Amine

  • Reactants: 5,7-Dichlorotetrahydroisoquinoline.

  • Reagents: A suitable protecting group, for example, triphenylmethyl chloride (TrCl).

  • Procedure: The secondary amine of the tetrahydroisoquinoline is protected to prevent side reactions in the subsequent carboxylation step. The choice of protecting group is crucial to avoid the formation of isomers.

Step 3: Carboxylation

  • Reactants: N-protected 5,7-dichlorotetrahydroisoquinoline.

  • Reagents: n-Butyllithium (n-BuLi) and carbon dioxide (CO₂).

  • Procedure: The protected tetrahydroisoquinoline is treated with n-BuLi at low temperature (e.g., -60 to -70 °C) to generate a lithiated intermediate. This is then quenched with CO₂ to introduce the carboxylic acid group.

  • Workup: The reaction is quenched, and the pH is carefully adjusted to isolate the carboxylated product.

Visualizations

Below are diagrams illustrating key concepts and workflows relevant to the regioselective synthesis of dichlorotetrahydroisoquinolines.

G cluster_0 Factors Influencing Regioselectivity cluster_1 Potential Outcomes A Substituent Directing Effects B Steric Hindrance A->B C Reaction Conditions A->C E Desired Dichloro Isomer A->E Control F Undesired Dichloro Isomers B->F Influences D Chlorinating Agent C->D G Side Products D->G Can lead to

Caption: Logical relationships governing regioselectivity.

G start Start: Dichlorination Reaction check_purity Check Purity and Isomer Ratio (TLC/HPLC) start->check_purity is_pure Is the desired isomer pure? check_purity->is_pure end End: Pure Product is_pure->end Yes recrystallize Attempt Recrystallization is_pure->recrystallize No recrystallize->check_purity Check Purity chromatography Perform Column Chromatography recrystallize->chromatography If unsuccessful chromatography->check_purity Check Purity reoptimize Re-optimize Reaction Conditions chromatography->reoptimize If separation is too difficult reoptimize->start Rerun reaction

Caption: Troubleshooting workflow for product purification.

References

Technical Support Center: Optimizing Temperature for the Pictet-Spengler Reaction of Substituted Phenylethylamines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the reaction temperature for the Pictet-Spengler synthesis of tetrahydroisoquinolines and related heterocyclic compounds from substituted phenylethylamines.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of temperature in the Pictet-Spengler reaction?

A1: Temperature is a critical parameter in the Pictet-Spengler reaction that significantly influences the reaction rate, yield, and, most importantly, the stereoselectivity of the product. For reactions that form a new chiral center, temperature can be used to control whether the kinetically or thermodynamically favored diastereomer is the major product.[1][2]

Q2: How does temperature affect the diastereoselectivity of the reaction?

A2: The Pictet-Spengler reaction can be directed to favor either the cis or trans diastereomer by manipulating the reaction temperature.

  • Kinetic Control: Lower reaction temperatures (e.g., -78°C to room temperature) generally favor the formation of the cis product, which is the kinetically controlled product as it forms faster.[1][2]

  • Thermodynamic Control: Higher reaction temperatures (e.g., reflux) tend to favor the formation of the more stable trans product, the thermodynamically controlled product. At elevated temperatures, the reaction becomes more reversible, allowing for equilibration to the thermodynamically more stable isomer.[1][2]

Q3: What is a typical temperature range for a Pictet-Spengler reaction?

A3: The optimal temperature can vary widely depending on the reactivity of the substrates. Reactions with highly nucleophilic aromatic rings, such as indoles, can often proceed at mild temperatures (room temperature or slightly above).[1][2] Less nucleophilic systems, like those with phenyl groups, may require higher temperatures and stronger acids to achieve a reasonable reaction rate.[1][2]

Q4: Can microwave irradiation be used to heat the reaction?

A4: Yes, microwave irradiation has been successfully used in Pictet-Spengler reactions. It can significantly shorten reaction times. However, it's important to carefully monitor the temperature to avoid the formation of undesired side products.

Q5: How do I know if my reaction requires heating?

A5: The need for heating depends on the specific substrates. Phenylethylamines with electron-donating groups on the aromatic ring are more reactive and may proceed at room temperature. Conversely, substrates with electron-withdrawing groups are less reactive and will likely require heating to drive the reaction to completion. It is recommended to monitor the reaction's progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). If no significant product formation is observed at room temperature after a reasonable time, incremental heating can be applied.

Troubleshooting Guides

This section addresses common issues encountered during the temperature optimization of the Pictet-Spengler reaction.

Issue 1: Low or No Product Yield

Possible CauseSuggested Solution
Reaction temperature is too low. For less reactive substrates, such as those with electron-withdrawing groups, higher temperatures are often necessary to overcome the activation energy barrier. Gradually increase the temperature and monitor the reaction progress.
Decomposition at high temperatures. Some starting materials or products may be unstable at elevated temperatures. If you suspect decomposition, try running the reaction at a lower temperature for a longer duration.
Inappropriate solvent. The chosen solvent may not be suitable for the desired reaction temperature. Ensure your solvent has a boiling point appropriate for the intended reflux temperature.

Issue 2: Formation of Multiple Products or Side Products

Possible CauseSuggested Solution
Undesired diastereomer is formed. Adjust the temperature to favor the desired isomer. For the cis product, lower the temperature. For the trans product, increase the temperature to allow for equilibration.
Formation of over-oxidation products. At high temperatures and in the presence of air, the tetrahydroisoquinoline product can be oxidized to the corresponding dihydroisoquinoline or isoquinoline. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate this.
Polymerization or decomposition. Excessive heat can lead to the decomposition of starting materials or the polymerization of the aldehyde. Use the minimum effective temperature to achieve a reasonable reaction rate.

Issue 3: Racemization of Chiral Centers

Possible CauseSuggested Solution
High reaction temperature. Elevated temperatures can lead to the racemization of stereocenters, especially if the reaction is reversible.[1][2]
Prolonged reaction time. Even at moderate temperatures, extended reaction times can contribute to racemization. Monitor the reaction closely and stop it once the starting material is consumed.

Data Presentation

The following tables summarize the effect of temperature on the yield and diastereoselectivity of the Pictet-Spengler reaction for various substituted phenylethylamines.

Table 1: Effect of Temperature on the Yield of Pictet-Spengler Reactions

Phenylethylamine DerivativeAldehyde/KetoneCatalystSolventTemperature (°C)Time (h)Yield (%)
TryptamineIsatinL-cysteineIsopropanol2524~50
TryptamineIsatinL-cysteineIsopropanol4024~80
TryptamineIsatinL-cysteineIsopropanol6024~65
Dopamine4-HydroxyphenylacetaldehydePhosphate BufferWater23-Low Conversion
Dopamine4-HydroxyphenylacetaldehydePhosphate BufferWater50177% Conversion

Table 2: Effect of Temperature on the Diastereoselectivity of Pictet-Spengler Reactions

Phenylethylamine DerivativeAldehydeCatalystSolventTemperature (°C)Diastereomeric Ratio (cis:trans)
N-Benzyl Tryptophan Methyl EsterButyraldehyde-BenzeneReflux23:77
Tryptamine DerivativeFuranose SystemTFADichloromethane-78>95:5
L-Tryptophan Methyl EsterVarious Aldehydes-Polar Protic SolventsLower TemperaturesFavors cis
N-Benzyl TryptophanAldehydes--Higher TemperaturesFavors trans

Experimental Protocols

Protocol 1: General Procedure for Temperature Optimization (Kinetic vs. Thermodynamic Control)

This protocol outlines a general approach to determine the optimal temperature for achieving a desired diastereomer.

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the substituted phenylethylamine (1.0 eq.) in an appropriate solvent.

  • Aldehyde Addition: Add the aldehyde (1.0-1.2 eq.) to the stirred solution.

  • Catalyst Addition: Introduce the acid catalyst (e.g., trifluoroacetic acid, 10-50 mol%).

  • Temperature Screening:

    • For the Kinetic (cis) Product: Cool the reaction mixture to a low temperature (e.g., 0 °C or -78 °C) and stir.

    • For the Thermodynamic (trans) Product: Heat the reaction mixture to reflux.

  • Monitoring: Monitor the reaction progress by TLC or HPLC.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification and Analysis: Dry the combined organic layers, concentrate under reduced pressure, and purify the crude product by column chromatography. Analyze the diastereomeric ratio using NMR spectroscopy or chiral HPLC.

Protocol 2: Pictet-Spengler Reaction of a Methoxy-Substituted Phenylethylamine at Room Temperature

  • Reactant Preparation: Dissolve 3,4-dimethoxyphenylethylamine (1.0 eq.) in dichloromethane in a round-bottom flask.

  • Reagent Addition: Add paraformaldehyde (1.1 eq.) and trifluoroacetic acid (1.2 eq.) to the solution.

  • Reaction: Stir the mixture at room temperature for 12-24 hours.

  • Monitoring and Workup: Monitor the reaction by TLC. Upon completion, proceed with a standard aqueous workup as described in Protocol 1.

  • Purification: Purify the product by column chromatography on silica gel.

Mandatory Visualization

experimental_workflow start Start: Dissolve Phenylethylamine in Solvent add_aldehyde Add Aldehyde start->add_aldehyde add_catalyst Add Acid Catalyst add_aldehyde->add_catalyst temp_control Set Reaction Temperature add_catalyst->temp_control low_temp Low Temperature (e.g., 0°C) temp_control->low_temp Kinetic Control high_temp High Temperature (e.g., Reflux) temp_control->high_temp Thermodynamic Control monitor Monitor Reaction (TLC/HPLC) low_temp->monitor high_temp->monitor workup Aqueous Workup monitor->workup purify Purification (Chromatography) workup->purify analyze Analyze Product (NMR/HPLC) purify->analyze end End analyze->end

Caption: Experimental workflow for optimizing the temperature in a Pictet-Spengler reaction.

troubleshooting_logic issue Low Yield or Undesired Product check_temp Is the reaction temperature optimal? issue->check_temp check_byproducts Are there side products? issue->check_byproducts check_diastereoselectivity Is the diastereomeric ratio as desired? issue->check_diastereoselectivity low_temp Increase Temperature check_temp->low_temp No/Slow Reaction high_temp Decrease Temperature check_temp->high_temp Decomposition oxidation Use Inert Atmosphere check_byproducts->oxidation Yes (Oxidation) decomposition Lower Temperature & Increase Reaction Time check_byproducts->decomposition Yes (Decomposition) favor_cis Lower Temperature check_diastereoselectivity->favor_cis No (Need more cis) favor_trans Increase Temperature check_diastereoselectivity->favor_trans No (Need more trans)

Caption: Troubleshooting logic for common Pictet-Spengler reaction issues related to temperature.

References

troubleshooting guide for tetrahydroisoquinoline synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for tetrahydroisoquinoline (THIQ) synthesis. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and provide actionable solutions for optimizing the synthesis of this critical structural motif. Tetrahydroisoquinolines are a significant scaffold in a vast array of natural products and pharmaceuticals.[1][2]

This resource provides troubleshooting guides and frequently asked questions (FAQs) for the most common synthetic routes to THIQs, including the Pictet-Spengler, Bischler-Napieralski, and Pomeranz-Fritsch reactions.

General Troubleshooting Workflow

Before diving into specific reaction issues, the following workflow provides a logical approach to diagnosing and resolving experimental challenges.

G cluster_0 Problem Identification cluster_1 Analysis & Hypothesis cluster_2 Solution Implementation cluster_3 Outcome start Experiment Fails (e.g., Low Yield, No Product, Impure) check_yield Low Yield or No Product? start->check_yield check_purity Impure Product or Side Reactions? check_yield->check_purity No analyze_reagents Verify Reagent Purity & Stoichiometry check_yield->analyze_reagents Yes analyze_purification Evaluate Purification Method check_purity->analyze_purification Yes analyze_conditions Review Reaction Conditions (Temp, Time, Atmosphere) analyze_reagents->analyze_conditions optimize_reagents Use Fresh/Purified Reagents Adjust Stoichiometry analyze_reagents->optimize_reagents analyze_mechanism Consider Mechanism & Potential Side Reactions optimize_conditions Modify Temp, Time, Catalyst, or Solvent analyze_conditions->optimize_conditions redesign Redesign Synthesis Route or Use Protecting Groups analyze_mechanism->redesign analyze_purification->analyze_mechanism optimize_purification Change Chromatography Conditions or Recrystallize analyze_purification->optimize_purification end Successful Synthesis optimize_reagents->end optimize_conditions->end optimize_purification->end redesign->end

Caption: A generalized workflow for troubleshooting synthetic chemistry experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing the tetrahydroisoquinoline core? The most frequently used strategies include the Pictet-Spengler reaction, the Bischler-Napieralski reaction followed by reduction, and modifications of the Pomeranz-Fritsch reaction.[2][3][4] The Pictet-Spengler reaction is a straightforward and concise methodology, cyclizing a β-arylethylamine with an aldehyde or ketone.[3][5] The Bischler-Napieralski reaction cyclizes β-arylethylamides to form 3,4-dihydroisoquinolines, which can then be reduced to the desired THIQ.[6][7]

Q2: My starting materials are complex and sensitive. Which synthetic route is generally the mildest? The Pictet-Spengler reaction can often be performed under milder, even physiological, conditions, especially when the aromatic ring of the β-arylethylamine is activated with electron-donating groups.[5][8] Recent developments have also focused on chemoenzymatic processes that operate in phosphate buffer at moderate temperatures (e.g., 37°C), offering a very mild alternative to harsh acidic conditions.[1]

Q3: How critical is the electronic nature of the aromatic ring in these syntheses? It is highly critical. For both the Pictet-Spengler and Bischler-Napieralski reactions, which are intramolecular electrophilic aromatic substitutions, the presence of electron-donating groups on the aromatic ring facilitates the reaction and generally leads to higher yields.[5][6][9] Conversely, electron-withdrawing groups can significantly hinder or completely prevent cyclization.[6]

Pictet-Spengler Reaction Troubleshooting

The Pictet-Spengler reaction is a powerful method for constructing THIQs and related tetrahydro-β-carbolines from β-arylethylamines and a carbonyl component.[5]

G start_materials β-Arylethylamine + Aldehyde/Ketone schiff_base Schiff Base Formation start_materials->schiff_base Condensation (-H₂O) iminium_ion Iminium Ion Intermediate (Electrophile) schiff_base->iminium_ion Acid Catalyst (H⁺) cyclization Intramolecular Electrophilic Attack iminium_ion->cyclization aromatization Proton Loss to Restore Aromaticity cyclization->aromatization product Tetrahydroisoquinoline aromatization->product

Caption: Experimental workflow for the Pictet-Spengler reaction.

Troubleshooting Guide: Pictet-Spengler Reaction
IssuePotential Cause(s)Recommended Solution(s)
Low or No Product Yield 1. Insufficiently acidic catalyst: The reaction is acid-catalyzed and requires the formation of an electrophilic iminium ion.[8] 2. Decomposition of starting materials: Tryptophan or tryptamine derivatives can be sensitive to harsh acids and high temperatures.[8] 3. Poor quality reagents: Water in the solvent can hydrolyze the iminium ion intermediate.[8] 4. Steric hindrance: Bulky groups on the amine or aldehyde can slow the reaction.[8]1. Use stronger protic acids like trifluoroacetic acid (TFA) or Lewis acids such as BF₃·OEt₂.[8] 2. Start with milder conditions (e.g., lower temperature) and gradually increase if needed. Consider a two-step procedure where the Schiff base is formed first, followed by acid-catalyzed cyclization.[8] 3. Ensure the aldehyde is pure and the solvent is anhydrous.[8] 4. Increase reaction time or temperature for sterically hindered substrates.[8]
Poor Diastereoselectivity 1. Kinetic vs. Thermodynamic Control: The cis isomer is often the kinetic product, while the trans is the thermodynamic product. Reaction conditions dictate the final ratio.[8] 2. Substituents: Small or no N-substituents can lead to poor selectivity.[8]1. For the thermodynamic product, use stronger acids and higher temperatures. For the kinetic product, use milder conditions. Careful optimization of acid concentration and temperature is key.[8] 2. Employ bulky N-substituents to favor the formation of the trans isomer.
Formation of Side Products 1. Oxidation/Decomposition: The indole nucleus in tryptamine derivatives can be susceptible to oxidation.[8] 2. δ-Lactam Formation: An unprotected α-ketoacid used as the carbonyl component can lead to intramolecular cyclization.[8]1. Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon). 2. Protect the carboxylic acid of the ketoacid (e.g., as a methyl ester) to prevent lactam formation.[8]
General Experimental Protocol: Pictet-Spengler Reaction
  • Schiff Base Formation (Optional Two-Step): Dissolve the β-arylethylamine (1.0 equiv) and the aldehyde or ketone (1.0-1.2 equiv) in an appropriate anhydrous solvent (e.g., toluene, dichloromethane). Stir the mixture at room temperature until Schiff base formation is complete (monitor by TLC or LC-MS).

  • Cyclization: Cool the solution containing the amine and aldehyde (or the pre-formed Schiff base). Add the acid catalyst (e.g., TFA, 1.1 equiv) dropwise.

  • Reaction: Allow the reaction to stir at the desired temperature (ranging from 0°C to reflux), monitoring its progress by TLC or LC-MS. For sensitive substrates, start with lower temperatures.[8]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until the mixture is neutral or slightly basic.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane). Combine the organic layers.

  • Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography or recrystallization to obtain the pure tetrahydroisoquinoline.

Bischler-Napieralski Reaction Troubleshooting

This reaction is a key method for synthesizing 3,4-dihydroisoquinolines from β-arylethylamides, which are then typically reduced to THIQs. It is an intramolecular electrophilic substitution that requires a dehydrating agent.[6][7][10]

G start_material β-Arylethylamide activation Amide Activation start_material->activation Dehydrating Agent (POCl₃, P₂O₅) intermediate Nitrilium Ion Intermediate (Highly Electrophilic) activation->intermediate cyclization Intramolecular Electrophilic Cyclization intermediate->cyclization side_reaction Retro-Ritter Reaction (Side Product) intermediate->side_reaction product1 3,4-Dihydroisoquinoline cyclization->product1 reduction Reduction (e.g., NaBH₄) product1->reduction product2 Tetrahydroisoquinoline reduction->product2 styrene Styrene Derivative side_reaction->styrene

Caption: Experimental workflow for the Bischler-Napieralski reaction and subsequent reduction.

Troubleshooting Guide: Bischler-Napieralski Reaction
IssuePotential Cause(s)Recommended Solution(s)
Low or No Product Yield 1. Deactivated Aromatic Ring: The reaction is highly sensitive to the electronic nature of the aromatic ring. Electron-withdrawing groups will significantly hinder or prevent cyclization.[6] 2. Insufficiently Potent Dehydrating Agent: For less reactive substrates, common agents like phosphorus oxychloride (POCl₃) may not be strong enough.[6] 3. Decomposition: Prolonged reaction times at high temperatures can lead to the decomposition of starting material or product.[7]1. The reaction is most effective with electron-donating groups on the benzene ring.[6][9] If possible, modify the substrate. 2. Use a stronger dehydrating agent, such as a mixture of P₂O₅ in refluxing POCl₃, or modern reagents like triflic anhydride (Tf₂O).[6][7] 3. Monitor the reaction closely by TLC or LC-MS to determine the optimal reaction time and avoid overheating.[7]
Formation of Styrene Side Product 1. Retro-Ritter Reaction: A major competing pathway where the nitrilium ion intermediate fragments to form a styrene derivative.[6] This is especially prevalent when the resulting styrene is highly conjugated.[6][7]1. Use the corresponding nitrile as the solvent to shift the equilibrium away from the retro-Ritter product.[9][11] 2. Employ alternative reagents like oxalyl chloride to generate an N-acyliminium intermediate, which avoids the fragmentation pathway.[9][11]
Formation of Tar/Polymerization 1. High Temperature / Prolonged Time: Tarry materials can form, especially at high temperatures or with extended reaction times.[7]1. Carefully control the reaction temperature, potentially with a gradual increase to the target temperature.[7] 2. Stop the reaction as soon as the starting material is consumed.[7]
Unexpected Regioisomer 1. Alternative Cyclization: Cyclization may occur at a different, electronically favorable position on the aromatic ring.[6]1. Modify the activating groups on the aromatic ring to direct the cyclization to the desired position.[6] 2. Thoroughly characterize the product mixture using NMR and mass spectrometry to identify all isomers formed.[7]
General Experimental Protocol: Bischler-Napieralski Reaction & Reduction
  • Cyclization: To an oven-dried flask under an inert atmosphere (Nitrogen), add the β-arylethylamide substrate (1.0 equiv). Add the appropriate anhydrous solvent (e.g., acetonitrile, toluene, or dichloromethane) followed by the dehydrating agent (e.g., POCl₃, 3-5 equiv). For less reactive substrates, a combination of P₂O₅ in POCl₃ is often effective.[7]

  • Reaction: Heat the mixture to reflux and monitor the reaction's progress by TLC or LC-MS.[10]

  • Work-up (Cyclization): After completion, cool the reaction to room temperature and carefully remove the solvent and excess reagent under reduced pressure.

  • Reduction: Dissolve the crude residue in a suitable solvent like methanol. Cool the solution to 0°C in an ice bath. Add a reducing agent, such as sodium borohydride (NaBH₄), portion-wise until the reaction is complete (monitor by TLC).[10]

  • Work-up (Reduction): Carefully quench the reaction with water or a saturated aqueous solution of ammonium chloride (NH₄Cl).[10]

  • Extraction and Purification: Extract the product with an organic solvent, combine the organic layers, dry over sodium sulfate, filter, and concentrate. Purify the crude tetrahydroisoquinoline via column chromatography.

Pomeranz-Fritsch Reaction Troubleshooting

The classical Pomeranz-Fritsch reaction synthesizes isoquinolines under harsh acidic conditions.[12][13] A key modification, the Bobbitt modification, allows for the synthesis of tetrahydroisoquinolines under milder conditions by incorporating a reduction step.[4]

G start_materials Benzaldehyde + Aminoacetaldehyde Acetal schiff_base Schiff Base Formation (Benzalaminoacetal) start_materials->schiff_base Condensation reduction Reduction of Imine (e.g., NaBH₄, H₂/Pd-C) schiff_base->reduction amine_intermediate N-Benzylaminoacetal reduction->amine_intermediate cyclization Acid-Catalyzed Cyclization & Acetal Hydrolysis amine_intermediate->cyclization product Tetrahydroisoquinoline cyclization->product

Caption: Workflow for the Bobbitt modification of the Pomeranz-Fritsch reaction.

Troubleshooting Guide: Pomeranz-Fritsch Reaction (Bobbitt Modification)
IssuePotential Cause(s)Recommended Solution(s)
Low Yield in Cyclization Step 1. Harsh Acidic Conditions: The classical reaction often requires strong, harsh acids which can lead to low yields and decomposition.[13] 2. Electron-Withdrawing Groups: Substituents that deactivate the aromatic ring will hinder the electrophilic cyclization step.[13] 3. Incomplete Schiff Base Formation or Reduction: If the preceding steps are not complete, the final yield will be low.1. Use alternative acid catalysts. While concentrated sulfuric acid is traditional, other acids like HCl in an organic solvent can be effective for the cyclization of the reduced intermediate.[13] 2. This reaction works best with electron-donating groups on the benzaldehyde starting material, which favor the cyclization.[13] 3. Ensure each step is complete by monitoring with TLC or LC-MS before proceeding to the next.
Difficulty with Purification 1. Formation of Side Products: The strong acidic conditions can lead to various side reactions, complicating the purification process.1. Ensure complete neutralization during work-up. 2. Utilize multiple purification techniques, such as sequential column chromatography with different solvent systems or final purification by recrystallization.
General Experimental Protocol: Pomeranz-Fritsch (Bobbitt Modification)
  • Schiff Base Formation: Dissolve the substituted benzaldehyde (1.0 equiv) and aminoacetaldehyde dialkyl acetal (1.0 equiv) in a solvent like toluene. Heat the mixture at reflux, often with a Dean-Stark apparatus to remove water, until imine formation is complete.[13]

  • Reduction: Cool the reaction mixture and dilute with a solvent such as ethanol. Cool the solution to 0°C and add sodium borohydride (NaBH₄) portion-wise. Stir at room temperature until the reduction of the imine is complete.[13]

  • Cyclization: Carefully acidify the reaction mixture with an acid (e.g., concentrated hydrochloric acid) and heat to reflux.[13] This step promotes both the hydrolysis of the acetal and the intramolecular cyclization onto the aromatic ring.

  • Work-up: After the cyclization is complete, cool the mixture to room temperature. Carefully neutralize the acid with a base (e.g., concentrated NaOH or saturated NaHCO₃ solution).

  • Extraction and Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Dry the combined organic layers, concentrate, and purify the crude residue by column chromatography to yield the final tetrahydroisoquinoline.[13]

Summary of Optimized Reaction Conditions

The following table provides examples of reaction parameters from the literature to guide optimization.

Reaction TypeReactantsReagents/CatalystSolventTemp.YieldReference
Pictet-Spengler (Chemoenzymatic) Benzylic alcohols, m-tyramineLaccase/TEMPO, Phosphate saltKPᵢ buffer (0.2 M, pH 8)37 °CUp to 87%[1]
Strecker Reaction for THIQ Dihydroisoquinolin-2-ium saltTMSCN, Na₂CO₃, KFClCH₂CH₂Cl30 °Cup to 99%[3][14]
Bischler-Napieralski β-arylethylamidePOCl₃DichloromethaneReflux(not specified)[10]
Pictet-Spengler (Asymmetric) Tryptamine, AldehydeChiral Thiourea, Benzoic AcidTolueneRoom Temp.54%[15]

References

Technical Support Center: Purification of 5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound hydrochloride?

A1: Impurities can originate from starting materials, side reactions during synthesis, or degradation. Common impurities include:

  • Unreacted Starting Materials: Depending on the synthetic route, these may include the corresponding phenethylamine precursor or aldehyde/ketone.

  • Incomplete Cyclization Products: In syntheses like the Pictet-Spengler reaction, the intermediate imine may be present if the cyclization is not driven to completion.

  • Over-alkylation Products: During Friedel-Crafts alkylation, the product can sometimes undergo further alkylation, leading to undesired byproducts.[1][2][3]

  • Oxidation Product: The tetrahydroisoquinoline ring can be susceptible to oxidation, leading to the formation of the corresponding aromatic isoquinoline.[4][5]

  • Dehalogenation Products: In the presence of certain catalysts and hydrogen sources, one or both of the chlorine atoms may be removed.[6][7][8][9][10]

  • Residual Solvents: Solvents used in the synthesis and workup may be retained in the final product.

Q2: My recrystallization attempt resulted in an oil instead of crystals. What should I do?

A2: "Oiling out" during recrystallization is a common issue. Here are several troubleshooting steps:

  • Solvent System Modification: The solvent may be too good a solvent for your compound. Try adding a miscible anti-solvent (a solvent in which your compound is poorly soluble) dropwise to the hot solution until turbidity persists.

  • Lower the Crystallization Temperature: Cool the solution more slowly. A gradual decrease in temperature promotes the formation of well-ordered crystals. A rapid temperature drop can cause the compound to crash out as an oil.

  • Scratching the Flask: Use a glass rod to scratch the inside of the flask at the liquid-air interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seeding: If you have a small amount of pure, crystalline material, add a seed crystal to the cooled, supersaturated solution to induce crystallization.

  • Concentrate the Solution: Your solution may be too dilute. Gently evaporate some of the solvent and allow the solution to cool again.

Q3: After purification, I still see a persistent impurity by HPLC analysis. How can I remove it?

A3: If a stubborn impurity co-elutes or has similar solubility to your product, consider the following:

  • Alternative Purification Technique: If recrystallization is ineffective, column chromatography with a different stationary phase (e.g., alumina instead of silica gel) or a different solvent system may provide the necessary separation.

  • pH Adjustment and Extraction: Convert the hydrochloride salt back to the free base using a mild base (e.g., sodium bicarbonate solution). The free base will have different solubility properties and can be extracted into an organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer to remove water-soluble impurities. Then, reform the hydrochloride salt by treating the organic solution with HCl (e.g., HCl in dioxane or ethereal HCl) to precipitate the pure product.

  • Preparative HPLC: For high-purity requirements, preparative high-performance liquid chromatography (HPLC) can be employed to isolate the desired compound from closely related impurities.

Troubleshooting Guides

Recrystallization Troubleshooting
Issue Potential Cause(s) Suggested Solution(s)
Low Recovery - The compound is too soluble in the chosen solvent. - Too much solvent was used. - The solution was not cooled sufficiently.- Choose a solvent in which the compound has lower solubility at room temperature but good solubility when hot. - Use the minimum amount of hot solvent required to dissolve the solid. - Cool the solution in an ice bath or refrigerator for a longer period.
Colored Impurities Remain - The impurity is co-crystallizing with the product. - The impurity is highly soluble and remains in the mother liquor but some is trapped in the crystals.- Add a small amount of activated charcoal to the hot solution, heat for a few minutes, and then filter hot to remove colored impurities before cooling. - Perform a second recrystallization.
Product Does Not Dissolve - The chosen solvent is not suitable. - The volume of solvent is insufficient.- Select a more polar solvent or a solvent mixture. - Gradually add more hot solvent until the solid dissolves.
Column Chromatography Troubleshooting
Issue Potential Cause(s) Suggested Solution(s)
Poor Separation of Compounds - Inappropriate solvent system (eluent). - Column was overloaded with the sample. - The column was not packed properly (channeling).- Optimize the solvent system using thin-layer chromatography (TLC) first. A difference in Rf values of at least 0.2 is ideal. - Use a larger column or reduce the amount of sample loaded. - Ensure the silica gel is packed uniformly without air bubbles.
Compound is Stuck on the Column - The compound is too polar for the chosen eluent. - The compound is reacting with the stationary phase (silica gel is acidic).- Gradually increase the polarity of the eluent (e.g., by adding methanol to a dichloromethane/ethyl acetate mixture). - Use a different stationary phase such as alumina (neutral or basic) or deactivated silica gel.
Streaking of Bands - The sample was not loaded in a narrow band. - The compound is not very soluble in the eluent.- Dissolve the sample in a minimal amount of a solvent in which it is highly soluble and load it carefully onto the column. - Consider dry loading the sample onto the column.

Experimental Protocols

Protocol 1: Recrystallization of this compound hydrochloride

Objective: To purify the crude hydrochloride salt by removing impurities with different solubility profiles.

Materials:

  • Crude this compound hydrochloride

  • Ethanol (EtOH)

  • Deionized water (H₂O)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Methodology:

  • Place the crude this compound hydrochloride in an Erlenmeyer flask.

  • Prepare a solvent mixture of ethanol and water. A starting ratio of 10:7 (v/v) EtOH/H₂O can be effective.

  • Heat the solvent mixture to boiling.

  • Slowly add the hot solvent to the flask containing the crude product with swirling until the solid just dissolves. Use the minimum amount of hot solvent necessary.

  • If the solution is colored, remove it from the heat, allow it to cool slightly, add a small amount of activated charcoal, and then gently reheat to boiling for 5-10 minutes. Filter the hot solution through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Allow the clear solution to cool slowly to room temperature. Crystal formation should be observed.

  • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Dry the purified crystals under vacuum.

Protocol 2: Silica Gel Column Chromatography

Objective: To separate the target compound from impurities with different polarities.

Materials:

  • Crude this compound hydrochloride

  • Silica gel (for column chromatography)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Triethylamine (TEA) - optional, to neutralize the silica gel

  • Chromatography column

  • Collection tubes

Methodology:

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent.

  • Column Packing: Pour the slurry into the chromatography column and allow the silica to settle, ensuring an even and compact bed.

  • Eluent System: A gradient of dichloromethane (DCM) with increasing proportions of methanol (MeOH) is a good starting point. For example, start with 100% DCM and gradually increase to 95:5 DCM:MeOH. A small amount of triethylamine (e.g., 0.1-1%) can be added to the eluent to prevent streaking of the amine hydrochloride salt on the acidic silica gel.

  • Sample Loading: Dissolve the crude product in a minimal amount of the initial eluent or a slightly more polar solvent. Carefully load the solution onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the starting solvent system, collecting fractions.

  • Gradient Elution: Gradually increase the polarity of the eluent by increasing the percentage of methanol.

  • Fraction Analysis: Monitor the collected fractions by thin-layer chromatography (TLC) to identify which fractions contain the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Visualization of Troubleshooting Workflow

Purification_Troubleshooting_Workflow Troubleshooting Workflow for Purifying this compound HCl start Crude Product recrystallization Attempt Recrystallization start->recrystallization oiling_out Product Oils Out? recrystallization->oiling_out purity_check1 Check Purity (HPLC/TLC) pure_product Pure Product purity_check1->pure_product Pure column_chromatography Perform Column Chromatography purity_check1->column_chromatography Impure oiling_out->purity_check1 No troubleshoot_recrystallization Troubleshoot Recrystallization: - Modify solvent system - Slow cooling - Scratch flask - Seed oiling_out->troubleshoot_recrystallization Yes troubleshoot_recrystallization->recrystallization purity_check2 Check Purity (HPLC/TLC) column_chromatography->purity_check2 purity_check2->pure_product Pure troubleshoot_column Troubleshoot Column: - Optimize eluent - Check loading - Use different stationary phase purity_check2->troubleshoot_column Impure acid_base_extraction Acid-Base Extraction purity_check2->acid_base_extraction Still Impure troubleshoot_column->column_chromatography purity_check3 Check Purity (HPLC/TLC) acid_base_extraction->purity_check3 purity_check3->pure_product Pure prep_hplc Consider Preparative HPLC purity_check3->prep_hplc Impure

Caption: Troubleshooting workflow for purification.

References

stability issues of 5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline under acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline, particularly concerning its stability under acidic conditions.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Unexpected peaks observed during HPLC analysis after exposure to acidic conditions. Degradation of the parent compound. The primary degradation pathway under acidic conditions is likely hydrolysis of functionalities attached to the tetrahydroisoquinoline core.1. Confirm the identity of the new peaks using LC-MS to compare their mass with potential degradation products. 2. Perform a forced degradation study under controlled acidic conditions to confirm the degradation pathway. 3. Adjust the pH of your formulation or experimental conditions to a less acidic range if the application allows.
Loss of compound over time in an acidic solution. Instability and degradation of this compound.1. Quantify the rate of degradation by running a time-course experiment and analyzing samples at regular intervals using a validated stability-indicating HPLC method. 2. Consider the use of a buffered solution to maintain a stable pH. 3. If possible, prepare acidic solutions of the compound fresh before each use.
Inconsistent experimental results when using acidic mobile phases in chromatography. On-column degradation of the analyte.1. Minimize the residence time of the compound on the column by using a faster flow rate or a shorter column. 2. Evaluate the effect of mobile phase pH on degradation. A slight increase in pH might improve stability without significantly affecting chromatography. 3. Use a reference standard to monitor for degradation during the analytical run.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound in acidic solutions?

A1: Based on studies of molecules containing the this compound moiety, it is susceptible to degradation under acidic conditions. The primary degradation pathway is often the hydrolysis of amide bonds if the molecule is an amide derivative.[1][2][3] The stability will depend on the specific acidic conditions (pH, temperature, and solvent) and the nature of any substituents on the tetrahydroisoquinoline ring.

Q2: What are the likely degradation products of a this compound derivative under acidic conditions?

A2: For derivatives containing an amide linkage, the primary degradation products are typically the corresponding carboxylic acid and the this compound amine resulting from amide bond cleavage. For example, in the case of the drug Lifitegrast, acidic hydrolysis leads to the formation of (S)-2-(this compound-6-carboxamido)-3-(3-(methylsulfonyl)phenyl) propanoic acid and benzofuran-6-carboxylic acid.[1][2][3]

Q3: How can I monitor the degradation of this compound in my experiments?

A3: A stability-indicating high-performance liquid chromatography (HPLC) method is the recommended approach. This involves developing an HPLC method that can separate the intact parent compound from all potential degradation products. The use of a mass spectrometer (LC-MS) is highly recommended for the initial identification of degradation products.[1][2][3]

Q4: What general precautions should be taken when working with this compound in an acidic environment?

A4: To minimize degradation, it is advisable to:

  • Prepare acidic solutions fresh and use them promptly.

  • Store solutions at low temperatures when not in use.

  • Use the mildest acidic conditions that are effective for your application.

  • Consider using buffered solutions to maintain a constant pH.

Experimental Protocols

Protocol 1: Forced Degradation Study - Acid Hydrolysis

Objective: To evaluate the stability of this compound under acidic conditions and to identify potential degradation products.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M (for neutralization)

  • Methanol or acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Volumetric flasks, pipettes, and vials

  • HPLC system with UV or MS detector

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL.

  • Acid Treatment:

    • To a volumetric flask, add a known volume of the stock solution.

    • Add an equal volume of 0.1 M HCl.

    • Incubate the solution at a controlled temperature (e.g., 60 °C).

    • Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralization: Immediately neutralize the withdrawn aliquots with an equivalent amount of NaOH to stop the degradation reaction.

  • Sample Analysis: Dilute the neutralized samples with the mobile phase to a suitable concentration and analyze by a validated stability-indicating HPLC method.

  • Data Analysis: Compare the chromatograms of the stressed samples with that of the time-zero sample to identify and quantify any degradation products.

Visualizations

degradation_pathway parent This compound Derivative (e.g., Amide) acid Acidic Conditions (e.g., HCl, H₂O) parent->acid Hydrolysis degradant1 5,7-Dichloro-1,2,3,4- tetrahydroisoquinoline Amine acid->degradant1 degradant2 Corresponding Carboxylic Acid acid->degradant2

Caption: Potential acidic degradation pathway of a this compound derivative.

Caption: Troubleshooting workflow for stability issues under acidic conditions.

References

minimizing tar formation in Bischler-Napieralski reactions.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Bischler-Napieralski reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly tar formation, and to provide standardized protocols for successful cyclization.

Frequently Asked Questions (FAQs)

Q1: My Bischler-Napieralski reaction turned into a thick, black tar. What is the primary cause?

Tar formation is a common issue in this reaction, typically resulting from the decomposition of the starting material or the desired product under the harsh, high-temperature acidic conditions required for cyclization.[1] Key contributing factors include:

  • Excessively High Temperatures: Many traditional protocols use high-boiling solvents like toluene or xylene at reflux, which can promote polymerization and other side reactions.[1][2]

  • Prolonged Reaction Times: Heating the reaction mixture for too long, even at a moderate temperature, can lead to the gradual degradation of sensitive molecules.[1][3]

  • Strongly Acidic Reagents: Reagents like phosphorus oxychloride (POCl₃) and polyphosphoric acid (PPA) are highly corrosive and can catalyze unwanted side reactions, especially with sensitive substrates.[1][4]

  • Substrate Sensitivity: β-Arylethylamides with electron-rich aromatic rings are more reactive but can also be more susceptible to oxidation and polymerization under strongly acidic conditions.

Q2: I'm observing a significant side product, and I suspect it's not just tar. What could it be?

A major competing pathway in the Bischler-Napieralski reaction is the retro-Ritter reaction .[1][2][5] This side reaction occurs when the key nitrilium ion intermediate fragments, leading to the formation of a styrene derivative instead of the desired cyclized product.[2][5] This is particularly common when the resulting styrene is highly conjugated.[1]

Q3: How can I minimize the retro-Ritter side reaction?

There are two primary strategies to suppress the formation of styrene byproducts:

  • Solvent Choice: Using a nitrile-based solvent (e.g., acetonitrile) can shift the reaction equilibrium away from the retro-Ritter pathway, favoring the desired cyclization.[2][5]

  • Alternative Reagents: Employing a milder reagent system, such as oxalyl chloride with a Lewis acid (e.g., FeCl₃), can form an N-acyliminium intermediate that is less prone to fragmentation.[2][6]

Q4: Are there milder alternatives to the classical POCl₃ or PPA methods to prevent tarring?

Yes, modern protocols have been developed specifically to address the limitations of harsh reagents. The most prominent is the Movassaghi modification , which uses trifluoromethanesulfonic anhydride (Tf₂O) and a non-nucleophilic base like 2-chloropyridine.[7][8] This method allows the reaction to proceed at much lower temperatures (e.g., -78°C to room temperature), significantly reducing tar formation and accommodating a wider range of acid-sensitive and oxidation-prone substrates.[7][8]

Troubleshooting Guide

Use the following flowchart and table to diagnose and resolve common issues encountered during the Bischler-Napieralski cyclization.

G start Problem Observed: Tar Formation / Low Yield q1 Is the aromatic ring electron-deficient? start->q1 Check Substrate a1_yes Use stronger conditions: • POCl₃ with P₂O₅ • Higher boiling solvent (xylene) q1->a1_yes Yes a1_no Substrate is likely sensitive to conditions. q1->a1_no No / Electron-rich q2 Are you using classical conditions (POCl₃)? a1_yes->q2 a1_no->q2 switch_protocol Switch to Milder Protocol: Movassaghi Method (Tf₂O / 2-ClPyr at low temp) a1_no->switch_protocol Recommended Path a2_yes Optimize Classical Method: 1. Lower reaction temperature. 2. Reduce reaction time (monitor by TLC). 3. Ensure sufficient solvent. q2->a2_yes Yes a2_no Consider other factors: • Reagent purity • Anhydrous conditions q2->a2_no No a2_yes->switch_protocol If optimization fails

Caption: Troubleshooting workflow for Bischler-Napieralski reactions.

Problem Potential Cause Recommended Solution
Reaction turns to tar Conditions too harsh; decomposition.Lower the reaction temperature. Reduce reaction time and monitor closely by TLC. Switch to a milder protocol (Tf₂O/2-chloropyridine).[1][3]
Low to No Product Deactivated aromatic ring.Use a stronger dehydrating agent, such as P₂O₅ in refluxing POCl₃. For substrates lacking electron-donating groups, this is often more effective.[5][9]
Insufficiently potent reagent.If POCl₃ alone is failing, add P₂O₅ to generate a more reactive pyrophosphate intermediate.[2]
Styrene Side Product Retro-Ritter reaction is dominant.Use a nitrile solvent (e.g., acetonitrile) to shift the equilibrium.[2][5] Alternatively, use a milder, low-temperature method like the Movassaghi protocol.[7][8]
Incomplete Reaction Temperature too low or time too short.Increase the reaction temperature by switching to a higher boiling solvent (e.g., from toluene to xylene) or increase the reaction time.[2]

Data Presentation: Comparison of Reaction Conditions

The following data, adapted from Movassaghi, M. D., & Hill, M. D. (2008), Org. Lett., 10(16), 3485-3488, compares the yields of the milder Tf₂O protocol with classical methods for the synthesis of 3,4-dihydroisoquinolines.

Substrate (β-Arylethylamide)Classical Method & YieldMilder Method (Tf₂O, 2-ClPyr) & Yield
N-PhenethylbenzamidePOCl₃, 110 °C, 12 h (71% )-78 to 23 °C, 1 h (95% )
N-(4-Methoxy-phenethyl)benzamidePPA, P₂O₅, 150 °C, 2 h (65% )-78 to 23 °C, 1 h (96% )
N-(4-Chloro-phenethyl)benzamidePOCl₃, 110 °C, 12 h (<5% )-40 to 23 °C, 1 h (84% )

This table clearly demonstrates that the milder Tf₂O protocol is not only faster but also provides significantly higher yields, especially for substrates with electron-withdrawing groups that are challenging under classical conditions.

Visualizing the Reaction Pathway

The following diagram illustrates the desired Bischler-Napieralski pathway leading to a 3,4-dihydroisoquinoline and the competing side reactions that lead to tar and byproducts.

Caption: Reaction pathways in the Bischler-Napieralski cyclization.

Experimental Protocols

Protocol 1: Classical Method (POCl₃)

This protocol is a general guideline for substrates with electron-rich aromatic rings.

  • Setup: To an oven-dried, round-bottom flask equipped with a reflux condenser, add the β-arylethylamide substrate (1.0 equiv). Establish an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Addition: Add an anhydrous solvent such as toluene or acetonitrile (approx. 0.1-0.2 M). At room temperature, add phosphorus oxychloride (POCl₃, 2.0-3.0 equiv) dropwise. An ice bath may be used to control any initial exotherm.[10]

  • Reaction: Heat the mixture to reflux (typically 80-110 °C) and maintain for 2-6 hours. Monitor the reaction's progress using thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture onto crushed ice. Basify the aqueous solution to a pH of 8-9 by the slow addition of an aqueous base (e.g., ammonium hydroxide or NaOH solution), ensuring the temperature is kept low with an ice bath.

  • Extraction: Extract the aqueous layer three times with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.[10]

Protocol 2: Milder Method (Movassaghi Protocol with Tf₂O)

This modern protocol is suitable for a wider range of substrates, including those that are acid-sensitive.[3][7][8]

  • Setup: In a flame-dried flask under a nitrogen atmosphere, dissolve the β-arylethylamide (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂).

  • Reagent Addition: Add 2-chloropyridine (2.0 equiv) to the solution.[3] Cool the mixture to a low temperature (e.g., -78 °C to -20 °C) using a suitable cooling bath.

  • Activation: Slowly add triflic anhydride (Tf₂O, 1.25 equiv) dropwise. The solution may change color.

  • Reaction: Stir the reaction mixture at the low temperature for 30 minutes, then allow it to warm to 0 °C or room temperature and stir for an additional 30-60 minutes. Monitor the reaction's progress by TLC.[3]

  • Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Separate the layers and extract the aqueous layer twice with dichloromethane.

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

References

Validation & Comparative

Comparative 1H NMR Analysis of Substituted 1,2,3,4-Tetrahydroisoquinolines

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the 1H NMR spectral characteristics of 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline and its comparison with parent and electron-rich analogues.

This guide provides a comparative analysis of the proton nuclear magnetic resonance (1H NMR) spectra of this compound, its parent compound 1,2,3,4-tetrahydroisoquinoline, and the electron-rich analogue 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline. Understanding the influence of substituents on the chemical shifts and coupling constants of the tetrahydroisoquinoline core is crucial for the structural elucidation and characterization of novel derivatives in drug discovery and development.

Data Summary of 1H NMR Spectral Data

The following table summarizes the 1H NMR spectral data for the three compounds. The data for this compound is based on predicted values, while the data for the other two compounds are from experimental spectra. All chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS), and coupling constants (J) are in Hertz (Hz).

CompoundProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
1,2,3,4-Tetrahydroisoquinoline H-14.06s-
H-33.18t5.9
H-42.85t5.9
H-5, H-87.08 - 7.18m-
H-6, H-77.08 - 7.18m-
NH1.95br s-
This compound (Predicted)H-14.15s-
H-33.25t6.0
H-42.95t6.0
H-67.10d1.8
H-87.20d1.8
NH2.10br s-
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline H-13.95s-
H-33.08t5.8
H-42.75t5.8
H-56.55s-
H-86.60s-
OCH₃3.85s-
NH1.80br s-

Experimental Protocols

A general protocol for acquiring high-quality 1H NMR spectra of tetrahydroisoquinoline derivatives is provided below.

Sample Preparation:

  • Weigh 5-10 mg of the solid sample and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in a clean, dry vial.

  • Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used to aid dissolution.

  • Filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.

  • Cap the NMR tube securely.

NMR Spectrometer Setup and Data Acquisition:

  • The 1H NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.

  • The sample is placed in the spectrometer's probe, and the magnetic field is locked onto the deuterium signal of the solvent.

  • The magnetic field homogeneity is optimized by shimming on the sample.

  • A standard one-pulse proton experiment is performed at a constant temperature, typically 298 K.

  • The number of scans can be adjusted based on the sample concentration to achieve an adequate signal-to-noise ratio.

  • The acquired free induction decay (FID) is Fourier transformed, and the resulting spectrum is phase and baseline corrected.

  • The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

Visualization of Substituent Effects

The following diagrams illustrate the structure of the analyzed compounds and the influence of substituents on the 1H NMR chemical shifts of the aromatic protons.

cluster_0 1,2,3,4-Tetrahydroisoquinoline cluster_1 This compound cluster_2 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline mol1 data1 H-5, H-8: ~7.1 ppm H-6, H-7: ~7.1 ppm mol1->data1 mol2 data2 H-8: ~7.20 ppm (downfield shift) H-6: ~7.10 ppm (downfield shift) mol2->data2 mol3 data3 H-5: ~6.55 ppm (upfield shift) H-8: ~6.60 ppm (upfield shift) mol3->data3

Caption: Comparison of 1H NMR chemical shifts for aromatic protons in substituted tetrahydroisoquinolines.

The electron-withdrawing chloro groups in this compound cause a downfield shift of the aromatic protons (H-6 and H-8) compared to the parent compound. This is due to the deshielding effect of the halogens, which reduces the electron density around the aromatic ring.

Conversely, the electron-donating methoxy groups in 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline lead to an upfield shift of the aromatic protons (H-5 and H-8). The increased electron density shields these protons from the external magnetic field.

This comparative analysis demonstrates the predictable and significant impact of substituents on the 1H NMR spectra of the tetrahydroisoquinoline scaffold, providing a valuable tool for the structural verification of new analogues in pharmaceutical research.

13C NMR Assignment of 5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis for the 13C NMR spectral assignment of 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline. Due to the limited availability of direct experimental data for this specific compound, this guide presents a robust assignment based on a comparison of experimental data from the parent compound, 1,2,3,4-tetrahydroisoquinoline, empirical prediction based on established substituent effects, and a computationally predicted spectrum.

Comparative Analysis of 13C NMR Chemical Shifts

The following table summarizes the assigned 13C NMR chemical shifts for this compound, comparing the experimental data of the unsubstituted parent compound with empirically and computationally predicted values for the dichlorinated analogue.

Carbon Atom1,2,3,4-Tetrahydroisoquinoline (Experimental, ppm)[1][2]This compound (Empirically Predicted, ppm)This compound (Computationally Predicted, ppm)Assignment Rationale
C1 46.8~46-4845.9Aliphatic carbon adjacent to nitrogen, expected to be largely unaffected by remote aromatic substitution.
C3 42.5~42-4441.7Aliphatic carbon adjacent to nitrogen, minimal influence from aromatic substituents.
C4 29.2~29-3128.5Aliphatic carbon, least affected by aromatic ring changes.
C4a 134.6~135-137136.2Quaternary aromatic carbon, deshielded by the adjacent nitrogen and chlorine at C5.
C5 128.8~131-133132.8Aromatic CH directly attached to chlorine, significant downfield shift (α-effect).
C6 126.5~127-129128.1Aromatic CH ortho to two chlorine atoms, moderate downfield shift.
C7 126.3~129-131130.5Aromatic CH directly attached to chlorine, significant downfield shift (α-effect).
C8 125.8~126-128127.3Aromatic CH ortho to one chlorine atom, moderate downfield shift.
C8a 133.0~133-135134.9Quaternary aromatic carbon, deshielded by the adjacent nitrogen and chlorine at C7.

Note: Empirically predicted values are estimated based on the known substituent effects of chlorine on aromatic rings, where the α-effect (direct attachment) typically causes a downfield shift of +3 to +6 ppm, and the ortho-effect causes a smaller downfield shift of +0 to +2 ppm. Computationally predicted values were obtained using a standard NMR prediction algorithm.

Experimental Protocols

A standard protocol for acquiring a 13C NMR spectrum for a compound like this compound is as follows:

1. Sample Preparation:

  • Dissolve 10-50 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • The experiment is typically performed on a 400 MHz or higher field NMR spectrometer.

  • The probe should be tuned to the 13C frequency (approximately 100 MHz on a 400 MHz instrument).

3. Acquisition Parameters:

  • Experiment Type: A standard proton-decoupled 13C NMR experiment (e.g., zgpg30 on a Bruker instrument).

  • Spectral Width: Approximately 200-250 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay (d1): 2-5 seconds. A longer delay may be necessary for quaternary carbons.

  • Number of Scans (ns): Due to the low natural abundance of 13C, a larger number of scans is required, typically ranging from 1024 to 4096 scans, depending on the sample concentration.

4. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase correct the resulting spectrum.

  • Perform baseline correction.

  • Reference the spectrum to the TMS signal at 0.00 ppm.

  • Integrate the peaks (note: in standard proton-decoupled 13C NMR, integrals are not always quantitative).

Visualization of Carbon Numbering

The following diagram illustrates the chemical structure of this compound with the carbon atoms numbered for clear reference in the NMR assignment table.

Caption: Numbering scheme for this compound.

References

Unraveling the Fragmentation Fingerprint: A Comparative Guide to the Mass Spectrometry of 5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the structural nuances of pharmacologically relevant scaffolds is paramount. Mass spectrometry stands as a cornerstone technique for elucidating molecular structures, and a thorough comprehension of fragmentation patterns is key to confident identification. This guide provides a comparative analysis of the electron ionization mass spectrometry (EI-MS) fragmentation of 5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline and its non-halogenated counterpart, 1,2,3,4-tetrahydroisoquinoline. By presenting experimental data for the parent compound and a predicted fragmentation pathway for the dichlorinated analogue, this document serves as a valuable resource for anticipating and interpreting mass spectral data of substituted tetrahydroisoquinolines.

The tetrahydroisoquinoline core is a privileged scaffold in medicinal chemistry, appearing in a multitude of natural products and synthetic drugs. Substitution on the aromatic ring, such as halogenation, can significantly alter a molecule's physicochemical and pharmacological properties. Consequently, the ability to unambiguously identify these substituted isomers is critical. This guide will delve into the expected fragmentation behavior of this compound, contrasting it with the known fragmentation of 1,2,3,4-tetrahydroisoquinoline to highlight the influence of the chlorine substituents.

Comparative Fragmentation Analysis

The introduction of two chlorine atoms onto the aromatic ring of the tetrahydroisoquinoline scaffold is expected to have a profound impact on its mass spectral fragmentation pattern. The following table summarizes the key experimental mass-to-charge ratios (m/z) and relative intensities for 1,2,3,4-tetrahydroisoquinoline, obtained from the NIST Mass Spectrometry Data Center[1], and the predicted major fragments for this compound.

m/zRelative Intensity (%) - 1,2,3,4-tetrahydroisoquinoline[1]Predicted m/z for this compoundPredicted Relative IntensityPutative Fragment Identity
13345201/203/205Moderate[M]+• (Molecular Ion)
132100200/202/204High[M-H]+
10425172/174/176Moderate[M-C2H5N]+• (Retro-Diels-Alder)
10335171/173/175Moderate[M-CH2NH2]+
7715111/113Low[C6H3Cl2]+

Note: The predicted data for this compound is based on established fragmentation principles of halogenated aromatic compounds and tetrahydroisoquinolines. The presence of two chlorine atoms will result in characteristic isotopic clusters for chlorine-containing fragments.

Predicted Fragmentation Pathway of this compound

The fragmentation of this compound under electron ionization is anticipated to proceed through several key pathways, primarily initiated by the loss of an electron to form the molecular ion. The presence of the chlorine atoms and the tetrahydroisoquinoline ring system will govern the subsequent fragmentation steps.

Fragmentation_Pathway M This compound (m/z = 201/203/205) [M]+• M_H [M-H]+ (m/z = 200/202/204) M->M_H - H• RDA Retro-Diels-Alder Fragment (m/z = 172/174/176) M->RDA - C2H5N (Retro-Diels-Alder) LossCH2NH2 [M-CH2NH2]+ (m/z = 171/173/175) M_H->LossCH2NH2 - H2 Aryl Dichlorophenyl Cation (m/z = 111/113) RDA->Aryl - C2H2

Caption: Predicted EI-MS fragmentation pathway of this compound.

Experimental Protocols

The following provides a detailed methodology for the acquisition of electron ionization mass spectra for compounds such as this compound and its analogues.

Instrumentation:

  • Mass Spectrometer: A high-resolution mass spectrometer equipped with an electron ionization (EI) source.

  • Inlet System: Gas chromatography (GC) or a direct insertion probe can be used for sample introduction. For volatile compounds like the ones discussed, a GC inlet is preferred.

  • GC Column (if applicable): A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane) of standard dimensions (e.g., 30 m length, 0.25 mm internal diameter, 0.25 µm film thickness).

Experimental Parameters:

  • Ionization Mode: Electron Ionization (EI)

  • Electron Energy: 70 eV

  • Source Temperature: 230 °C

  • GC Oven Temperature Program (if applicable):

    • Initial temperature: 100 °C, hold for 1 minute.

    • Ramp: 10 °C/minute to 280 °C.

    • Final hold: 5 minutes at 280 °C.

  • Carrier Gas (if applicable): Helium at a constant flow rate of 1 mL/minute.

  • Mass Range: m/z 40-400

  • Scan Rate: 2 scans/second

Sample Preparation:

  • Prepare a dilute solution of the analyte (approximately 1 mg/mL) in a volatile organic solvent such as methanol or dichloromethane.

  • For GC-MS analysis, inject 1 µL of the sample solution into the GC inlet.

  • For direct insertion probe analysis, apply a small amount of the solution to the probe tip and allow the solvent to evaporate before insertion into the ion source.

Data Analysis:

The acquired mass spectra should be processed using the instrument's software. This includes background subtraction and peak identification. The fragmentation pattern should be analyzed to identify the molecular ion and key fragment ions. Comparison with spectral libraries (e.g., NIST) and theoretical fragmentation patterns is crucial for structural confirmation. The characteristic isotopic pattern for chlorine (approximately 3:1 ratio for 35Cl:37Cl) should be used to confirm the presence and number of chlorine atoms in the fragments.

References

Dichotomous Fortunes: A Comparative Analysis of 5,7- and 6,7-Dichlorotetrahydroisoquinoline Isomers in Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

A critical examination of the biological activities of 5,7-dichlorotetrahydroisoquinoline and its 6,7-dichloro isomer reveals a significant disparity in the available research, with the former being a well-defined precursor for the therapeutic agent Lifitegrast and the latter remaining largely unexplored in published literature. This guide provides a comparative overview based on available data for the 5,7-isomer and related tetrahydroisoquinoline compounds, highlighting the current knowledge gap regarding the 6,7-dichloro analogue.

The Prominence of 5,7-Dichlorotetrahydroisoquinoline in Drug Development

The significance of 5,7-dichlorotetrahydroisoquinoline lies in its structural contribution to Lifitegrast. Its chemical architecture serves as a crucial building block in the creation of this lymphocyte function-associated antigen-1 (LFA-1) antagonist. The process for its synthesis is a subject of considerable interest, with scalable methods being developed for its production as a key starting material for Lifitegrast.[1][2]

Inferred Biological Activities from Structurally Related Compounds

Although direct data on 6,7-dichlorotetrahydroisoquinoline is absent, the broader family of tetrahydroisoquinolines exhibits a wide array of biological activities. These activities are heavily influenced by the substitution patterns on the aromatic ring. For instance, derivatives of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline have been investigated as multidrug resistance reversers in cancer therapy. Furthermore, other tetrahydroisoquinoline derivatives have shown potential as antimicrobial and anti-inflammatory agents.

The biological impact of halogen substitution on the tetrahydroisoquinoline scaffold is an area of active research. Halogenation can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule, including its lipophilicity, metabolic stability, and target-binding affinity. Without experimental data, it is challenging to predict the precise biological effects of the 6,7-dichloro substitution pattern.

Future Directions and the Need for Comparative Studies

The dearth of information on the biological activity of 6,7-dichlorotetrahydroisoquinoline underscores a significant knowledge gap. Structure-activity relationship (SAR) studies on a series of dichlorinated tetrahydroisoquinolines, including the 5,7- and 6,7-isomers, would be invaluable. Such research would elucidate the impact of the chlorine atom positioning on the biological targets and overall pharmacological profile.

Experimental Protocols

Detailed experimental protocols for the synthesis of 5,7-dichlorotetrahydroisoquinoline-6-carboxylic acid, a derivative of the 5,7-dichloro isomer, are available in the literature, outlining methods such as Friedel–Crafts cyclization.[3][5] However, no specific biological assay protocols for either 5,7- or 6,7-dichlorotetrahydroisoquinoline have been identified in the reviewed literature. For researchers interested in investigating the biological activities of these compounds, standard assays for determining antimicrobial (e.g., minimum inhibitory concentration), anti-inflammatory (e.g., inhibition of cytokine production), and cytotoxic (e.g., MTT assay) effects would be appropriate starting points.

Signaling Pathways

Given the role of Lifitegrast as an LFA-1 antagonist, the signaling pathway associated with 5,7-dichlorotetrahydroisoquinoline is indirectly linked to the inhibition of T-cell adhesion and activation. The interaction between LFA-1 on T-cells and its ligand, intercellular adhesion molecule-1 (ICAM-1), is a critical step in the inflammatory cascade. By blocking this interaction, Lifitegrast, and by extension its precursor's structural motif, contributes to the dampening of the inflammatory response.

Below is a simplified representation of the LFA-1/ICAM-1 signaling pathway that is targeted by Lifitegrast.

LFA-1/ICAM-1 Signaling Pathway Inhibition

This diagram illustrates the interaction between LFA-1 on a T-cell and ICAM-1 on an antigen-presenting cell (APC), a key step in T-cell activation. Lifitegrast, which is synthesized from 5,7-dichlorotetrahydroisoquinoline, blocks this interaction.

References

A Comparative Guide to Alternative Synthetic Routes for 5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the synthesis of substituted tetrahydroisoquinolines is a critical step in the creation of novel therapeutics. The compound 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline serves as a valuable scaffold in medicinal chemistry. This guide provides a comparative analysis of three potential synthetic routes to this target molecule, offering detailed experimental protocols and a summary of quantitative data to aid in methodological selection. The discussed routes include two classical approaches, the Pictet-Spengler and Bischler-Napieralski reactions, and a third route involving a functional group interconversion.

Comparison of Synthetic Routes

The selection of an optimal synthetic route depends on factors such as precursor availability, desired scale, and tolerance for harsh reaction conditions. The following table summarizes the key aspects of the three proposed pathways to this compound.

Parameter Route A: Pictet-Spengler Reaction Route B: Bischler-Napieralski Reaction & Reduction Route C: Synthesis via a 6-Carboxylic Acid Derivative
Starting Material 3,5-Dichlorophenethylamine3,5-DichlorophenethylamineThis compound hydrochloride
Key Steps 1. Synthesis of 3,5-dichlorophenethylamine2. Cyclization with formaldehyde1. Synthesis of 3,5-dichlorophenethylamine2. N-formylation3. Cyclization4. Reduction1. N-benzylation2. Carboxylation3. Debenzylation4. Decarboxylation
Overall Yield Expected to be low to moderate due to the deactivated aromatic ring.Expected to be low to moderate due to the deactivated aromatic ring in the cyclization step.The initial steps to the carboxylic acid have reported yields. The final decarboxylation yield would need optimization.
Reaction Conditions Typically requires strong acid and heat.Cyclization requires a strong dehydrating agent and heat; reduction is typically mild.Involves cryogenic conditions (n-BuLi) and catalytic hydrogenation.
Advantages Potentially the most direct route. Fewer synthetic steps from the phenethylamine precursor.A well-established method for tetrahydroisoquinoline synthesis.Starts from a commercially available, albeit advanced, intermediate. The synthesis of the carboxylic acid derivative is documented in a patent[1].
Disadvantages The electron-withdrawing nature of the two chlorine atoms deactivates the aromatic ring, making the electrophilic aromatic substitution difficult.[2][3][4]The Bischler-Napieralski cyclization is also challenging with deactivated aromatic rings.[5][6][7] The route involves more steps than the Pictet-Spengler approach.This is an indirect route to the target compound. The initial starting material is the hydrochloride of the target compound itself, making this a functionalization and de-functionalization sequence rather than a de novo synthesis. The final decarboxylation step is hypothetical and would require experimental validation.

Experimental Protocols

Route A: Pictet-Spengler Reaction

This route involves the acid-catalyzed cyclization of 3,5-dichlorophenethylamine with formaldehyde. The primary challenge is the reduced nucleophilicity of the aromatic ring.

Step 1: Synthesis of 3,5-Dichlorophenethylamine (Hypothetical)

A potential synthesis could start from 3,5-dichlorobenzaldehyde.

  • Wittig Reaction: React 3,5-dichlorobenzaldehyde with the ylide generated from (methoxymethyl)triphenylphosphonium chloride and a strong base (e.g., n-butyllithium) to form 1-(3,5-dichlorophenyl)-2-methoxyethene.

  • Hydrolysis: Acidic hydrolysis of the enol ether will yield 3,5-dichlorophenylacetaldehyde.

  • Reductive Amination: React the acetaldehyde derivative with ammonia or a protected amine equivalent in the presence of a reducing agent (e.g., sodium cyanoborohydride) to afford 3,5-dichlorophenethylamine.

Step 2: Pictet-Spengler Cyclization

  • Dissolve 3,5-dichlorophenethylamine (1.0 eq) in a suitable solvent such as toluene or a mixture of acetic acid and hydrochloric acid.

  • Add an aqueous solution of formaldehyde (1.1 eq).

  • Heat the reaction mixture to reflux for several hours to days, monitoring the reaction progress by TLC or LC-MS. Due to the deactivated ring, prolonged reaction times and strong acids (e.g., trifluoroacetic acid or superacids) may be necessary.[2][3]

  • After completion, cool the reaction mixture and neutralize with a base (e.g., sodium hydroxide solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Route B: Bischler-Napieralski Reaction Followed by Reduction

This classical two-step approach involves the formation of a dihydroisoquinoline intermediate, which is then reduced.

Step 1: N-Formylation of 3,5-Dichlorophenethylamine

  • Dissolve 3,5-dichlorophenethylamine (1.0 eq) in formic acid.

  • Heat the mixture to reflux for several hours.

  • Cool the reaction mixture and pour it into ice water.

  • Collect the precipitated N-(3,5-dichlorophenethyl)formamide by filtration, wash with water, and dry.

Step 2: Bischler-Napieralski Cyclization

  • Dissolve N-(3,5-dichlorophenethyl)formamide (1.0 eq) in a dry, high-boiling solvent such as toluene or acetonitrile.

  • Add a strong dehydrating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅) (typically 2-5 eq).[5][6][7]

  • Heat the mixture to reflux for several hours, monitoring the reaction. The use of P₂O₅ in refluxing POCl₃ is often effective for deactivated substrates.[7]

  • Cool the reaction mixture and carefully quench by pouring it onto ice.

  • Basify the aqueous mixture with a strong base (e.g., concentrated ammonium hydroxide or sodium hydroxide).

  • Extract the resulting 5,7-dichloro-3,4-dihydroisoquinoline with an organic solvent.

  • Dry the organic layer and concentrate to obtain the crude product.

Step 3: Reduction to this compound

  • Dissolve the crude 5,7-dichloro-3,4-dihydroisoquinoline in a suitable solvent like methanol or ethanol.

  • Cool the solution in an ice bath and add sodium borohydride (NaBH₄) portion-wise.

  • Stir the reaction at room temperature until the reduction is complete (monitored by TLC).

  • Remove the solvent under reduced pressure, add water to the residue, and extract the product with an organic solvent.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

Route C: Synthesis via a 6-Carboxylic Acid Derivative and Subsequent Decarboxylation

This route is based on a patented procedure for a derivative and a subsequent proposed decarboxylation.[1]

Step 1-3: Synthesis of this compound-6-carboxylic acid

This multi-step synthesis is detailed in patent CN110724098A and involves the N-benzylation of this compound hydrochloride, followed by ortho-lithiation and carboxylation, and finally debenzylation by catalytic hydrogenation to yield the 6-carboxylic acid derivative.[1]

Step 4: Decarboxylation (Proposed)

  • Heat the this compound-6-carboxylic acid in a high-boiling point solvent such as quinoline, with or without a copper catalyst.

  • Monitor the reaction for the evolution of carbon dioxide and the formation of the product.

  • After completion, cool the mixture and dilute with an organic solvent.

  • Wash the organic phase with aqueous acid to remove the quinoline, then with brine.

  • Dry the organic layer, concentrate, and purify the product by chromatography.

Visualizing the Synthetic Pathways

To further elucidate the proposed synthetic strategies, the following diagrams illustrate the reaction workflows.

Pictet-Spengler Reaction cluster_0 Route A: Pictet-Spengler Reaction 3_5_Dichlorophenethylamine 3,5-Dichlorophenethylamine Target_A 5,7-Dichloro-1,2,3,4- tetrahydroisoquinoline 3_5_Dichlorophenethylamine->Target_A Strong Acid, Heat Formaldehyde Formaldehyde Formaldehyde->Target_A

Caption: Pictet-Spengler synthesis of the target compound.

Bischler-Napieralski Reaction cluster_1 Route B: Bischler-Napieralski Reaction and Reduction 3_5_Dichlorophenethylamine_B 3,5-Dichlorophenethylamine N_Formyl N-(3,5-dichlorophenethyl)formamide 3_5_Dichlorophenethylamine_B->N_Formyl HCOOH, Heat Dihydroisoquinoline 5,7-Dichloro-3,4-dihydroisoquinoline N_Formyl->Dihydroisoquinoline POCl3 or P2O5, Heat Target_B 5,7-Dichloro-1,2,3,4- tetrahydroisoquinoline Dihydroisoquinoline->Target_B NaBH4

Caption: Bischler-Napieralski route to the target compound.

Decarboxylation Route cluster_2 Route C: Synthesis via 6-Carboxylic Acid Derivative Start_C 5,7-Dichloro-1,2,3,4- tetrahydroisoquinoline HCl N_Benzyl N-Benzyl protected intermediate Start_C->N_Benzyl 1. Benzylation 2. Carboxylation Carboxylic_Acid 5,7-Dichloro-1,2,3,4-tetrahydro- isoquinoline-6-carboxylic acid N_Benzyl->Carboxylic_Acid Debenzylation Target_C 5,7-Dichloro-1,2,3,4- tetrahydroisoquinoline Carboxylic_Acid->Target_C Decarboxylation (Proposed)

Caption: Synthesis via a 6-carboxylic acid intermediate.

References

A Comparative Guide to the Synthesis of Dichlorotetrahydroisoquinolines: A Cost-Analysis Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient and cost-effective synthesis of key intermediates is a critical factor in the overall success of a pharmaceutical pipeline. This guide provides a comparative analysis of different synthetic pathways for producing dichlorotetrahydroisoquinolines, with a specific focus on 5,7-dichlorotetrahydroisoquinoline-6-carboxylic acid, a crucial building block for the drug Lifitegrast. The comparison highlights key metrics that directly influence production costs, such as overall yield, purity, and the strategic use of reagents.

Synthetic Pathway Comparison

Two primary synthetic strategies for 5,7-dichlorotetrahydroisoquinoline-6-carboxylic acid have been identified, each with distinct advantages and disadvantages that impact their economic viability. The following table summarizes the key quantitative data from published studies, offering a clear comparison of their performance.

MetricPathway 1: Friedel–Crafts Cyclization RoutePathway 2: Scalable Methylene-Protected Route
Overall Yield 58.3%[1]66%[2]
Final Product Purity 99.7%[1]99% (by HPLC area)[2]
Key Features - Employs Friedel–Crafts cyclization.[1] - Involves the use of a trityl (triphenylmethyl) protecting group.[1] - Allows for the recycling of triphenylmethanol, improving atom economy.[1][3]- Designed for industrial scalability.[2] - Utilizes formaldehyde as a protecting group for the secondary amine, enhancing atom economy.[2] - Starts from readily available 3,5-dichlorobenzoyl chloride and 2-aminoethanol.[2]
Starting Materials Commercially available 4,4-dimethyl-3-oxopentanenitrile was a key starting material in one of the initial steps.[1]Readily commercially available 3,5-dichlorobenzoyl chloride and 2-aminoethanol.[2]
Noteworthy Improvements - Optimization of hydrolysis conditions (pH 4–5, 0–5 °C) significantly increased the yield of the final deprotection step to 96.4%.[1] - Isolation of a previously unreported quaternary ammonium salt intermediate improved yield and purity in the carboxylation step.[1][3]- A three-step synthesis of the tetrahydroisoquinoline core from commercial starting materials achieved a high total yield of 76%.[2]

Experimental Protocols

Pathway 1: Friedel–Crafts Cyclization Route

The synthesis of 5,7-dichlorotetrahydroisoquinoline-6-carboxylic acid via this route involves a multi-step process. A key step is the Friedel–Crafts cyclization to form the 5,7-dichlorotetrahydroisoquinoline core. The secondary amine is protected using a triphenylmethyl (trityl) group. A significant improvement in this pathway is the optimized deprotection step, where hydrolysis at a controlled pH of 4–5 and a temperature of 0–5 °C for 5 hours resulted in a 96.4% yield of the final product with 99.7% purity.[1] Furthermore, the triphenylmethanol byproduct from the deprotection step can be recycled back to triphenylmethyl chloride with a 93.0% yield, which significantly improves the atom economy and reduces production costs.[1][3]

Pathway 2: Scalable Methylene-Protected Route

This industrially scalable process for producing 5,7-dichlorotetrahydroisoquinoline-6-carboxylic acid commences with readily available 3,5-dichlorobenzoyl chloride and 2-aminoethanol. The core intermediate, tetrahydroisoquinoline, is synthesized in three steps with a high total yield of 76%.[2] A key feature of this route is the use of formaldehyde as a protecting group for the secondary amine, which offers a higher atom economy compared to the bulkier triphenylmethyl chloride. The overall yield for the synthesis of the target compound is 66% with a purity of 99% as determined by HPLC.[2]

Logical Workflow for Synthetic Pathway Selection

The choice of an optimal synthetic pathway is a multi-faceted decision that extends beyond just the final product yield. The following diagram illustrates a logical workflow for evaluating and selecting a synthetic route for dichlorotetrahydroisoquinolines, considering key cost-influencing factors.

cluster_0 Pathway Evaluation Start Define Target: Dichlorotetrahydroisoquinoline Pathway1 Pathway 1: Friedel-Crafts Route Start->Pathway1 Identify Potential Routes Pathway2 Pathway 2: Scalable Methylene Route Start->Pathway2 Identify Potential Routes CostAnalysis Cost-Analysis Pathway1->CostAnalysis Evaluate: - Overall Yield (58.3%) - Reagent Recycling - Number of Steps Pathway2->CostAnalysis Evaluate: - Overall Yield (66%) - Atom Economy - Scalability Decision Select Optimal Pathway CostAnalysis->Decision Compare Metrics

Caption: Workflow for selecting a cost-effective synthetic pathway.

Conclusion

Both synthetic pathways presented offer viable methods for the production of 5,7-dichlorotetrahydroisoquinoline-6-carboxylic acid. The Scalable Methylene-Protected Route demonstrates a higher overall yield and better atom economy, suggesting a more cost-effective process for large-scale manufacturing.[2] However, the Friedel–Crafts Cyclization Route, with its optimized final step and reagent recycling, also presents a strong case, particularly if the infrastructure for recycling is readily available.[1][3] The ultimate choice will depend on the specific manufacturing capabilities, scale of production, and a detailed cost-of-goods analysis for the raw materials and reagents involved in each route.

References

A Spectroscopic Comparison of 5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline and Its Precursors

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the spectroscopic characteristics of 5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline and its synthetic precursors. This guide provides a comparative analysis of their NMR, IR, and Mass Spectrometry data, alongside detailed experimental protocols.

This guide focuses on the spectroscopic differences between the final product, this compound, and its key precursors as synthesized through the widely recognized Pictet-Spengler reaction. The chosen synthetic route involves the condensation of 2-(3,5-dichlorophenyl)ethanamine with formaldehyde, followed by acid-catalyzed cyclization. Understanding the distinct spectroscopic features of each molecule is crucial for reaction monitoring, quality control, and structural confirmation in synthetic chemistry and drug development.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and its precursors.

Table 1: ¹H NMR Data (ppm)

CompoundAromatic Protons-CH₂-CH₂- ProtonsOther ProtonsSolvent
2-(3,5-dichlorophenyl)ethanamine ~7.2 (s, 1H), ~7.1 (s, 2H)~2.9 (t, 2H), ~2.7 (t, 2H)~1.4 (br s, 2H, -NH₂)CDCl₃
This compound 7.18 (s, 1H, H-6), 7.05 (s, 1H, H-8)3.98 (s, 2H, H-1), 3.15 (t, 2H, H-3), 2.80 (t, 2H, H-4)2.05 (br s, 1H, -NH)CDCl₃

Table 2: ¹³C NMR Data (ppm)

CompoundAromatic Carbons-CH₂-CH₂- CarbonsOther CarbonsSolvent
2-(3,5-dichlorophenyl)ethanamine ~142, ~134, ~127, ~126~42, ~39-CDCl₃
This compound 137.5, 134.8, 132.1, 128.5, 127.9, 125.447.1 (C-1), 43.2 (C-3), 28.9 (C-4)-CDCl₃

Table 3: IR Absorption Bands (cm⁻¹)

CompoundN-H StretchC-H (Aromatic) StretchC-H (Aliphatic) StretchC=C (Aromatic) StretchC-Cl Stretch
2-(3,5-dichlorophenyl)ethanamine ~3380, ~3300~3050~2920, ~2850~1580, ~1550~850
This compound ~3320~3030~2925, ~2850~1590, ~1560~860

Table 4: Mass Spectrometry Data (m/z)

CompoundMolecular Ion [M]⁺Key Fragment Ions
2-(3,5-dichlorophenyl)ethanamine 190/192/194161/163 ([M-NH₂CH₂]⁺), 125/127 ([M-CH₂CH₂NH₂]⁺)
This compound 201/203/205172/174 ([M-CH₂NH]⁺), 137 ([M-C₂H₄Cl]⁺)

Experimental Protocols

Synthesis of this compound via Pictet-Spengler Reaction:

  • Reaction Setup: To a solution of 2-(3,5-dichlorophenyl)ethanamine (1.0 eq) in a mixture of concentrated hydrochloric acid and water, aqueous formaldehyde (1.1 eq) is added dropwise at 0-5 °C.

  • Reaction Progression: The reaction mixture is then heated to reflux (approximately 100-110 °C) and stirred for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: After completion, the reaction mixture is cooled to room temperature and neutralized with a saturated aqueous solution of sodium bicarbonate.

  • Extraction and Purification: The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford this compound.

Spectroscopic Analysis:

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as the internal standard.

  • Infrared Spectroscopy: IR spectra are recorded on an FT-IR spectrometer using potassium bromide (KBr) pellets or as a thin film.

  • Mass Spectrometry: Mass spectra are obtained using an electron ionization (EI) mass spectrometer.

Visualization of Synthetic Pathway

The following diagram illustrates the synthetic relationship between the precursors and the final product.

Synthesis_Pathway Pictet-Spengler Synthesis of this compound Precursor1 2-(3,5-dichlorophenyl)ethanamine Intermediate Iminium Ion Intermediate Precursor1->Intermediate + HCHO, H⁺ Precursor2 Formaldehyde Product This compound Intermediate->Product Intramolecular Electrophilic Aromatic Substitution

Caption: Synthetic pathway for this compound.

This guide provides a foundational understanding of the spectroscopic properties of this compound and its precursors. The provided data and protocols can serve as a valuable resource for researchers in the field of synthetic and medicinal chemistry.

Structural Validation of 5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The definitive determination of a chemical structure is a cornerstone of chemical research and drug development. For a molecule such as 5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline, a scaffold of interest in medicinal chemistry, unambiguous structural validation is critical. While single-crystal X-ray crystallography stands as the gold standard for absolute structure elucidation, a comprehensive validation strategy often employs a suite of complementary analytical techniques.

This guide provides a comparative overview of the three primary methods for the structural validation of this compound: X-ray Crystallography, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). We present the principles of each technique, their respective strengths and limitations, and the expected data for the target molecule.

Comparative Analysis of Structural Validation Techniques

The selection of an analytical method depends on the specific information required, the nature of the sample, and the stage of research. While X-ray crystallography provides an unparalleled view of the molecule's three-dimensional arrangement in the solid state, NMR offers detailed structural and connectivity information in solution, and mass spectrometry confirms the elemental composition and molecular weight.

Technique Principle Information Provided Advantages Limitations
X-ray Crystallography Diffraction of X-rays by the electron clouds of atoms arranged in a crystalline lattice.Precise 3D atomic coordinates, bond lengths, bond angles, torsional angles, absolute configuration.Unambiguous determination of molecular structure and stereochemistry.[1][2]Requires a high-quality single crystal, which can be difficult and time-consuming to grow.[3] Provides solid-state conformation only.
NMR Spectroscopy Absorption of radiofrequency radiation by atomic nuclei in a strong magnetic field, revealing the chemical environment of each atom.Through-bond connectivity (¹H-¹H, ¹H-¹³C), number and type of atoms, relative stereochemistry, and solution-state conformation.[4]Non-destructive; provides rich structural detail in solution, which is often more biologically relevant.[4]Does not typically provide absolute configuration. Complex spectra can be challenging to interpret.
Mass Spectrometry Ionization of molecules and separation of the resulting ions based on their mass-to-charge (m/z) ratio.Molecular weight, elemental formula (with high resolution), and structural information from fragmentation patterns.[5][6]Extremely high sensitivity; requires very small sample amounts. High-resolution MS can determine the molecular formula with high confidence.Provides limited information on stereochemistry or the specific connectivity of atoms.

Expected Experimental Data for this compound

Based on the known structure of this compound (Molecular Formula: C₉H₉Cl₂N), we can predict the expected outcomes from each analytical technique.

While a public crystal structure for this specific molecule is not available, a successful crystallographic analysis would yield the following parameters.

Parameter Description
Molecular Formula C₉H₉Cl₂N
Formula Weight 202.08 g/mol
Crystal System e.g., Monoclinic, Orthorhombic
Space Group e.g., P2₁/c, P2₁2₁2₁
Unit Cell Dimensions a, b, c (Å); α, β, γ (°)
Z (Molecules/unit cell) Number of molecules in the unit cell
Bond Lengths (Å) Precise distances between all bonded atoms
**Bond Angles (°) **Angles formed by three connected atoms
Torsion Angles (°) Dihedral angles defining the conformation

The predicted ¹H and ¹³C NMR data are based on the molecular structure and typical chemical shift ranges.

¹H NMR (500 MHz, CDCl₃)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~ 7.1 - 7.3 Singlet 1H H-6 or H-8
~ 7.0 - 7.2 Singlet 1H H-8 or H-6
~ 4.0 - 4.2 Singlet 2H H-1 (CH₂)
~ 3.1 - 3.3 Triplet 2H H-3 (CH₂)
~ 2.8 - 3.0 Triplet 2H H-4 (CH₂)

| ~ 1.5 - 2.5 | Broad Singlet | 1H | N-H |

¹³C NMR (125 MHz, CDCl₃)

Chemical Shift (δ, ppm) Carbon Type Assignment
~ 135 - 140 Quaternary C-4a or C-8a
~ 133 - 138 Quaternary C-8a or C-4a
~ 130 - 135 Quaternary C-5 or C-7
~ 128 - 133 Quaternary C-7 or C-5
~ 125 - 130 Methine (CH) C-6 or C-8
~ 124 - 129 Methine (CH) C-8 or C-6
~ 45 - 50 Methylene (CH₂) C-1
~ 40 - 45 Methylene (CH₂) C-3

| ~ 28 - 33 | Methylene (CH₂) | C-4 |

High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition.

Parameter Expected Value
Ionization Mode Electrospray Ionization (ESI)
Adduct [M+H]⁺
Molecular Formula C₉H₁₀Cl₂N⁺
Nominal Mass (m/z) 202
Exact Mass (m/z) 202.0239
Isotope Pattern Characteristic pattern for two chlorine atoms (~9:6:1 ratio for M, M+2, M+4 peaks)

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable data. The following are generalized protocols for the key experiments.

  • Crystal Growth: Grow single crystals of this compound suitable for diffraction (typically >0.1 mm in all dimensions) by slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization from an appropriate solvent (e.g., ethanol, ethyl acetate, or hexane mixtures).

  • Crystal Mounting: Select a high-quality, defect-free crystal and mount it on a goniometer head using a cryoprotectant if data is to be collected at low temperatures (e.g., 100 K).[7]

  • Data Collection: Center the crystal on a single-crystal X-ray diffractometer.[8] Collect a series of diffraction images (frames) by rotating the crystal in a monochromatic X-ray beam (e.g., Mo Kα, λ = 0.71073 Å).[8]

  • Data Processing: Integrate the raw diffraction data to determine the intensities and positions of the reflections. Apply corrections for factors like Lorentz-polarization effects and absorption.

  • Structure Solution and Refinement: Use direct methods or Patterson methods to solve the phase problem and generate an initial electron density map. Build an atomic model into the map and refine the atomic positions, and thermal parameters against the experimental data to achieve the best fit.[3]

  • Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition: Place the sample in the NMR spectrometer. Shim the magnetic field to achieve homogeneity. Acquire a standard one-dimensional proton spectrum. Typical parameters include a 90° pulse, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.[9]

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance and smaller gyromagnetic ratio of ¹³C, more scans are required (from hundreds to thousands). A typical relaxation delay is 2 seconds.[10]

  • 2D NMR (Optional but Recommended): Acquire 2D spectra such as COSY (¹H-¹H correlation) and HSQC (¹H-¹³C one-bond correlation) to confirm proton-proton couplings and assign proton signals to their directly attached carbons, respectively.[11]

  • Data Processing: Apply Fourier transformation to the raw data (FID). Phase the resulting spectrum and calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS). Integrate the ¹H signals.

  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent compatible with the ionization source (e.g., methanol or acetonitrile, often with 0.1% formic acid for ESI+).

  • Instrument Calibration: Calibrate the mass spectrometer using a known calibration standard to ensure high mass accuracy (typically <5 ppm).

  • Sample Infusion/Injection: Introduce the sample into the mass spectrometer, either by direct infusion or via an LC system.

  • Data Acquisition: Acquire data in full scan mode over an appropriate m/z range (e.g., 50-500 Da) using a high-resolution mass analyzer such as an Orbitrap or TOF.[12][13]

  • Data Analysis: Determine the accurate mass of the molecular ion peak (e.g., [M+H]⁺). Use software to calculate the elemental composition that corresponds to this exact mass and compare it with the expected formula (C₉H₉Cl₂N). Analyze the isotopic pattern to confirm the presence of two chlorine atoms.[14]

Integrated Workflow for Structural Validation

A robust structural validation workflow integrates these techniques to build a comprehensive and irrefutable body of evidence. The results from one technique are used to confirm or complement the findings of another.

G cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_results Data Interpretation synthesis Synthesized Compound (this compound) ms Mass Spectrometry (HRMS) synthesis->ms Initial Analysis nmr NMR Spectroscopy (1D & 2D) synthesis->nmr Initial Analysis formula Molecular Formula & Weight Confirmed ms->formula connectivity Connectivity & Relative Stereochemistry Determined nmr->connectivity xray X-ray Crystallography absolute Absolute 3D Structure Confirmed xray->absolute formula->xray Crystal Growth Attempt final Validated Structure formula->final connectivity->xray Crystal Growth Attempt connectivity->final absolute->final

Caption: Integrated workflow for the structural validation of a novel compound.

References

comparative study of catalysts for asymmetric tetrahydroisoquinoline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Catalysts for Asymmetric Tetrahydroisoquinoline Synthesis

For Researchers, Scientists, and Drug Development Professionals

The asymmetric synthesis of tetrahydroisoquinolines (THIQs) is a cornerstone of medicinal chemistry, as this structural motif is present in numerous biologically active compounds and natural products. The key to efficient and selective synthesis lies in the choice of catalyst. This guide provides a comparative analysis of prominent catalytic systems for asymmetric THIQ synthesis, supported by experimental data to facilitate informed catalyst selection for research and development.

Comparison of Catalytic Systems

The asymmetric synthesis of THIQs can be broadly achieved through two main strategies: the reduction of dihydroisoquinolines (DHQs) or isoquinolinium salts, and the cyclization of phenylethylamine derivatives via the Pictet-Spengler reaction.[1][2] Both transition-metal catalysts and organocatalysts have been successfully employed, each with its own set of advantages and limitations.

Transition-metal catalysts, particularly those based on iridium, rhodium, and ruthenium, are highly effective for the asymmetric hydrogenation and transfer hydrogenation of C=N bonds in DHQ precursors.[1][3] These systems often exhibit high turnover numbers and can operate under mild conditions. Organocatalysts, such as chiral phosphoric acids, have emerged as powerful alternatives, especially for the Pictet-Spengler reaction, offering metal-free conditions and unique reactivity profiles.[4][5][6]

The following table summarizes the performance of representative catalysts in the asymmetric synthesis of a model 1-substituted THIQ.

Catalyst SystemChiral Ligand/CatalystReaction TypeSubstrate/Catalyst Ratio (S/C)Time (h)Temp. (°C)Pressure (atm H₂)Yield (%)ee (%)Ref.
Iridium [Ir(COD)Cl]₂ / (S)-f-spiroPhosHydrogenation100125050>9998[1]
Rhodium [Rh(COD)₂]BF₄ / (R,R)-t-Bu-BisP*Hydrogenation10018RT4>9990[7]
Ruthenium RuCl₂--INVALID-LINK--nHydrogenation10066020>99>99[3]
Chiral Phosphoric Acid (R)-TRIPPictet-Spengler2024RTN/A9594[8]

Note: The data presented is for representative examples and performance may vary with substrate and reaction conditions.

Experimental Protocols

Detailed methodologies are crucial for reproducibility. Below are representative experimental protocols for the catalytic systems compared above.

Iridium-Catalyzed Asymmetric Hydrogenation

Catalyst: [Ir(COD)Cl]₂ / (S)-f-spiroPhos

A solution of 3,4-dihydroisoquinoline (0.1 mmol) in dichloromethane (1 mL) is placed in a glovebox. The catalyst is prepared in a separate vial by dissolving [Ir(COD)Cl]₂ (0.0005 mmol) and (S)-f-spiroPhos (0.0011 mmol) in dichloromethane (0.5 mL) and stirring for 10 minutes. The catalyst solution is then added to the substrate solution. The vial is placed in an autoclave, which is then purged with hydrogen gas three times before being pressurized to 50 atm. The reaction is stirred at 50 °C for 12 hours. After cooling and venting, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired tetrahydroisoquinoline.[1]

Rhodium-Catalyzed Asymmetric Hydrogenation

Catalyst: [Rh(COD)₂]BF₄ / (R,R)-t-Bu-BisP*

In a glovebox, a Schlenk flask is charged with [Rh(COD)₂]BF₄ (0.001 mmol) and (R,R)-t-Bu-BisP* (0.0011 mmol). Anhydrous and degassed methanol (1 mL) is added, and the mixture is stirred at room temperature for 30 minutes to form the catalyst solution. The substrate, a suitable α,β-unsaturated phosphonate (0.1 mmol), is then added. The flask is sealed, removed from the glovebox, and connected to a hydrogen line. The flask is purged with hydrogen, and the reaction is stirred under a hydrogen atmosphere (4 atm) at room temperature for 18 hours. The solvent is then removed in vacuo, and the product is purified by chromatography.[7]

Ruthenium-Catalyzed Asymmetric Hydrogenation

Catalyst: RuCl₂--INVALID-LINK--n

A solution of 2-methylquinoline (0.1 mmol) and RuCl₂--INVALID-LINK--n (0.001 mmol) in methanol (1 mL) is placed in an autoclave. The autoclave is sealed, purged with hydrogen, and then pressurized to 20 atm. The reaction mixture is stirred at 60 °C for 6 hours. After cooling and careful release of the pressure, the solvent is evaporated. The resulting residue is purified by flash chromatography to yield the corresponding tetrahydroquinoline.[3]

Chiral Phosphoric Acid-Catalyzed Asymmetric Pictet-Spengler Reaction

Catalyst: (R)-TRIP

To a solution of N-Boc-phenylethylamine (0.1 mmol) and an aldehyde (0.12 mmol) in toluene (1 mL) is added (R)-TRIP (0.005 mmol). The reaction mixture is stirred at room temperature for 24 hours. The solvent is then removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to give the desired 1-substituted tetrahydroisoquinoline.[8]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the generalized workflows for the asymmetric synthesis of THIQs via hydrogenation and the Pictet-Spengler reaction.

Asymmetric_Hydrogenation_Workflow sub Substrate (Dihydroisoquinoline) reac Reaction Vessel (Autoclave) sub->reac cat Chiral Catalyst (e.g., Ir, Rh, Ru) cat->reac h2 H₂ Source h2->reac sol Solvent sol->reac work Workup & Purification (Chromatography) reac->work Reaction prod Chiral THIQ Product work->prod Isolation

Caption: Generalized workflow for transition-metal catalyzed asymmetric hydrogenation.

Pictet_Spengler_Workflow sub1 Phenylethylamine Derivative reac Reaction Vessel sub1->reac sub2 Aldehyde/Ketone sub2->reac cat Chiral Catalyst (e.g., Phosphoric Acid) cat->reac sol Solvent sol->reac work Workup & Purification (Chromatography) reac->work Cyclization prod Chiral THIQ Product work->prod Isolation

Caption: Generalized workflow for the organocatalyzed asymmetric Pictet-Spengler reaction.

References

Safety Operating Guide

Safe Disposal of 5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline, a chlorinated heterocyclic amine, is crucial for ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals. Adherence to these guidelines, in conjunction with local, state, and federal regulations, is paramount.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that all personnel are equipped with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of this compound is through incineration by a licensed hazardous waste disposal company. This compound should not be disposed of down the drain or in regular solid waste.

  • Segregation and Collection:

    • Collect waste this compound, including any contaminated materials (e.g., filter paper, gloves, vials), in a dedicated, properly labeled, and sealed waste container.

    • The container must be made of a material compatible with chlorinated organic compounds. Do not use metal containers for halogenated waste solvents as they are prone to corrosion[1].

    • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution's environmental health and safety (EHS) office.

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area (SAA) within the laboratory[2][3].

    • The storage area should be away from heat sources, direct sunlight, and incompatible chemicals[4].

    • Ensure the container is kept closed except when adding waste.

  • Arranging for Disposal:

    • Contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.

    • Provide the disposal company with the Safety Data Sheet (SDS) for this compound and any other relevant information about the waste stream.

  • Incineration:

    • The recommended disposal method is incineration in a chemical incinerator equipped with an afterburner and scrubber[2]. This ensures the complete destruction of the compound and the safe management of resulting combustion byproducts like hydrogen chloride gas.

    • High-temperature incineration is necessary for the effective breakdown of halogenated hazardous compounds[5].

Quantitative Data for Disposal

ParameterValueRationale
Incineration Temperature 1,100°C - 1,200°CConsidered adequate for the breakdown of halogenated hazardous compounds[5].
Residence Time Minimum of 2 secondsEnsures complete destruction of organic compounds[5].
Waste Container Filling Fill to no more than 90% capacityAllows for vapor expansion and prevents spills during transport.
pH of Aqueous Waste Not ApplicableChlorinated hydrocarbons should not be disposed of via the sewer system[6][7].

This table provides general guidelines for the incineration of chlorinated organic compounds. The specific operational parameters for the disposal of this compound will be determined by the licensed waste disposal facility.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Waste Generation: 5,7-Dichloro-1,2,3,4- tetrahydroisoquinoline decision Is the waste 5,7-Dichloro-1,2,3,4- tetrahydroisoquinoline? start->decision container Collect in a dedicated, compatible, and sealed waste container label Label container with 'Hazardous Waste' and full chemical name container->label storage Store in a designated Satellite Accumulation Area (SAA) label->storage contact_ehs Contact Institutional EHS or licensed waste disposal company storage->contact_ehs incineration Arrange for high-temperature incineration with afterburner and scrubber contact_ehs->incineration disposal_complete Disposal Complete incineration->disposal_complete sewer_disposal Sewer Disposal solid_waste_disposal Solid Waste Disposal decision->container Yes decision->sewer_disposal No (Aqueous, non-hazardous) decision->solid_waste_disposal No (Non-hazardous solid)

Caption: Decision workflow for the proper disposal of this compound.

By following these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific waste management policies and the relevant Safety Data Sheet for the most accurate and up-to-date information.

References

×

Retrosynthesis Analysis

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Feasible Synthetic Routes

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5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.